molecular formula C8H16O B1266196 2,2,4-Trimethyl-3-pentanone CAS No. 5857-36-3

2,2,4-Trimethyl-3-pentanone

Cat. No.: B1266196
CAS No.: 5857-36-3
M. Wt: 128.21 g/mol
InChI Key: OVCHQRXVZXVQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-3-pentanone is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4-trimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6(2)7(9)8(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCHQRXVZXVQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207281
Record name 2,2,4-Trimethyl-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-36-3
Record name Pentamethylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethylacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentamethylacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4-Trimethyl-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-TRIMETHYL-3-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BGD3V6DXM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,4-Trimethyl-3-pentanone (CAS No. 5857-36-3), also known as tert-Butyl isopropyl ketone.[1][2][3][4] The information is curated for professionals in research and development who require precise data for experimental design, process modeling, and substance characterization.

Chemical Identity

  • IUPAC Name: 2,2,4-trimethylpentan-3-one[5]

  • Synonyms: tert-Butyl isopropyl ketone, Isopropyl tert-butyl ketone, Pentamethylacetone[1][2][3][4][5]

  • Molecular Formula: C₈H₁₆O[1][2][3][4][5]

  • Molecular Weight: 128.21 g/mol [1][2][3][4][5]

  • SMILES: CC(C)C(=O)C(C)(C)C[5]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for understanding the substance's behavior in various experimental and industrial settings.

Physical PropertyValueUnitsReference(s)
Boiling Point 133.85 - 135°C[2][6][7]
407 (average of 9 values)K[8][9]
Melting Point -29.02°C[2][6]
244.13K[8][9]
Density 0.8065g/mL[2][6]
Refractive Index 1.4109 (estimate)nD[2][6]
Vapor Pressure See Antoine Equation Parameters[1]
Enthalpy of Vaporization 10.3 ± 0.05kcal/mol[8][9]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of a liquid organic compound like this compound.

1. Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[10]

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath), mineral oil.

  • Procedure:

    • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[10]

    • A capillary tube is placed inside the test tube with the open end submerged in the liquid.[10]

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

    • The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[10]

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a continuous and vigorous stream of bubbles is observed.[10]

    • The heat source is then removed. The liquid will begin to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

2. Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method involves using a balance and a graduated measuring vessel.[11][12]

  • Apparatus: Digital balance, graduated cylinder or pycnometer (density bottle), thermometer.

  • Procedure:

    • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using a digital balance.[11][12]

    • A known volume of this compound is carefully added to the graduated cylinder. For higher accuracy, a pycnometer is filled completely.[11]

    • The mass of the container with the liquid is then measured.[11][12]

    • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.[12]

    • The density is calculated using the formula: Density = Mass / Volume.[11]

    • The temperature at which the measurement is made should be recorded as density is temperature-dependent.

3. Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property and is measured using a refractometer.[13]

  • Apparatus: Abbe refractometer, light source (typically a sodium lamp for the D-line), dropper, and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning.

  • Procedure:

    • The prisms of the Abbe refractometer are cleaned with a soft tissue and a volatile solvent and allowed to dry completely.[14]

    • A few drops of this compound are placed on the surface of the lower prism using a dropper.[14][15]

    • The prisms are closed and locked.

    • The light source is positioned to illuminate the prisms.[14]

    • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.[14][15]

    • The dispersion compensator is adjusted to eliminate any color fringe and create a sharp, well-defined borderline.

    • The fine adjustment knob is used to align the borderline precisely with the crosshairs in the eyepiece.[14]

    • The refractive index value is read from the instrument's scale.[15]

    • The temperature of the measurement is recorded, as the refractive index is temperature-dependent. If the measurement is not at the standard 20°C, a correction is applied.[13][15]

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its key physical properties. The molecular structure dictates the intermolecular forces, which in turn influence the macroscopic physical properties.

G Logical Relationship of this compound Properties substance {this compound | {Formula: C₈H₁₆O | MW: 128.21 g/mol}} structure Molecular Structure Branched aliphatic ketone Carbonyl group (C=O) substance->structure is defined by imf Intermolecular Forces Dipole-dipole interactions van der Waals forces structure->imf determines properties Macroscopic Physical Properties imf->properties influences bp Boiling Point 133.85 °C properties->bp mp Melting Point -29.02 °C properties->mp density Density 0.8065 g/mL properties->density ri Refractive Index 1.4109 properties->ri

Key properties of this compound.

References

An In-depth Technical Guide to 2,2,4-Trimethyl-3-pentanone: Structure, Bonding, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4-Trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone, is an aliphatic ketone notable for the significant steric hindrance around its carbonyl group. Its chemical formula is C₈H₁₆O, and its structure consists of a pentanone backbone with methyl groups at positions 2, 2, and 4.[1][2][3] This steric congestion profoundly influences its chemical reactivity, making it a valuable model compound for studying the interplay of steric and electronic effects in chemical reactions. This guide provides a comprehensive overview of its chemical structure, bonding, spectroscopic characteristics, and synthetic methodologies, tailored for a technical audience.

Chemical Structure and Identification

The core structure of this compound features a central carbonyl group (C=O) flanked by a bulky tert-butyl group on one side and an isopropyl group on the other. This arrangement is key to its characteristic chemical properties.

Molecular Diagram

The connectivity of atoms in this compound is visualized below.

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers
IdentifierValue
IUPAC Name 2,2,4-trimethylpentan-3-one
Synonyms Isopropyl tert-butyl ketone, Pentamethylacetone
CAS Number 5857-36-3[1][2][3]
Molecular Formula C₈H₁₆O[1][2][3]
Molecular Weight 128.21 g/mol [1][3]
SMILES CC(C)C(=O)C(C)(C)C[1]
InChIKey OVCHQRXVZXVQNQ-UHFFFAOYSA-N[2][3]

Bonding and Molecular Geometry

The central carbonyl carbon (C3) is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. The flanking isopropyl and tert-butyl carbons are sp³ hybridized, adopting a tetrahedral geometry. The significant steric bulk of these alkyl groups restricts rotation around the C2-C3 and C3-C4 bonds and shields the electrophilic carbonyl carbon from nucleophilic attack.

While experimental crystallographic data is unavailable due to its liquid state at room temperature, computational models provide insights into its bond lengths and angles.

BondTypeApproximate Length (Å)
C=O Double1.21
C-C (carbonyl-alkyl) Single1.53
C-C (within alkyl) Single1.54
C-H Single1.10
AngleAtoms InvolvedApproximate Angle (°)
O=C-C O6=C3-C2 / O6=C3-C7~121
C-C-C (ketone) C2-C3-C7~118
C-C-C (tert-butyl) C3-C7-C(8/9/10)~109.5
C-C-H (isopropyl) C3-C2-H~109.5

Note: Bond lengths and angles are estimations based on computational models from PubChem 3D conformers.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is relatively simple, reflecting the molecule's symmetry.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8Septet1HMethine proton (-CH -(CH₃)₂)
~1.1Singlet9Htert-Butyl protons (-C(CH₃ )₃)
~1.0Dublet6HIsopropyl methyl protons (-CH(CH₃ )₂)

Note: Data sourced from spectral databases.[1][4] Actual shifts may vary slightly based on solvent and instrument.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows five distinct signals corresponding to the unique carbon environments.

| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | ~217 | Carbonyl carbon (C =O) | | ~45 | Quaternary tert-butyl carbon (C -(CH₃)₃) | | ~39 | Methine carbon (-CH -(CH₃)₂) | | ~26 | tert-Butyl methyl carbons (-C(CH₃ )₃) | | ~18 | Isopropyl methyl carbons (-CH(CH₃ )₂) |

Note: Data sourced from spectral databases.[5] Actual shifts may vary slightly based on solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~1705 Strong, Sharp C=O Stretch
~2870-2970StrongC-H Stretch (Aliphatic)
~1465, ~1370MediumC-H Bend (CH₃ and CH)

Note: Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols

Synthesis via Grignard Reaction

A robust method for preparing sterically hindered ketones like this compound is the reaction of an appropriate Grignard reagent with an acyl chloride. This protocol describes the synthesis from isopropylmagnesium bromide and pivaloyl chloride.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Purification reagent1 Isopropyl Bromide + Mg Turnings product1 Isopropylmagnesium Bromide (Grignard Reagent) reagent1->product1 Reflux solvent1 Anhydrous Diethyl Ether solvent1->product1 product2 Alkoxide Intermediate product1->product2 Add dropwise at 0°C reagent2 Pivaloyl Chloride reagent2->product2 reagent3 Aqueous NH₄Cl (Quench) product2->reagent3 reagent4 Extraction with Ether reagent3->reagent4 reagent5 Distillation reagent4->reagent5 product3 Pure this compound reagent5->product3

Caption: Synthetic workflow for this compound via Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Isopropyl bromide

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: All glassware must be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon). In a three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of isopropyl bromide in anhydrous diethyl ether in the dropping funnel. Add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (a cloudy grey solution).

  • Acylation Reaction: Cool the Grignard solution to 0°C using an ice bath.

  • Dissolve pivaloyl chloride in an equal volume of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the pivaloyl chloride solution dropwise to the stirred Grignard reagent at 0°C. Maintain the temperature below 10°C throughout the addition. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Applications

The primary significance of this compound in research lies in its pronounced steric congestion around the carbonyl group. This steric shielding makes it an ideal substrate for investigating the limits of chemical reactions and for studying the balance between steric and electronic effects.

Nucleophilic Addition

Due to steric hindrance, the ketone is highly resistant to nucleophilic attack. While it can be reduced to the corresponding secondary alcohol, 2,2,4-trimethyl-3-pentanol, this often requires more forcing conditions or specific, less bulky reducing agents compared to unhindered ketones.

Enolization

The molecule can undergo enolization, but the formation of the enol or enolate is sterically demanding. The methine proton on the isopropyl group is acidic and can be removed by a strong, non-nucleophilic base.

Applications

Its primary use is in fundamental organic chemistry research as a model for sterically hindered ketones. It serves as a benchmark for developing new synthetic methodologies aimed at overcoming steric challenges. To date, no significant roles in signaling pathways or direct applications in drug development have been reported. Toxicological data is sparse, though it is classified as a solvent.[1]

References

An In-depth Technical Guide to 2,2,4-Trimethyl-3-pentanone (CAS Number: 5857-36-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone, is a branched aliphatic ketone with the chemical formula C₈H₁₆O. Its significance in organic chemistry stems largely from the pronounced steric hindrance around the carbonyl group, making it an excellent model substrate for studying the interplay of steric and electronic effects in chemical reactions. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, spectroscopic data, and safety information.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 5857-36-3
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1][2]
Melting Point -29.02 °C[1]
Boiling Point 133.85 °C[1]
Density 0.8065 g/cm³[1]
Refractive Index 1.4109 (estimate)[1]
Solubility Moderately soluble in organic solvents.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

m/zRelative IntensityAssignment
57100%[C(CH₃)₃]⁺ (tert-butyl cation)
43~80%[CH(CH₃)₂]⁺ (isopropyl cation)
85~30%[M - C₃H₇]⁺
128~5%[M]⁺ (Molecular ion)
Infrared (IR) Spectroscopy

The infrared spectrum is characterized by a strong absorption band corresponding to the carbonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~1710StrongC=O stretch
2870-2960StrongC-H stretch (alkane)
1365-1470Medium-StrongC-H bend (alkane)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the structure and chemical environment of the atoms.

¹H NMR:

  • A doublet corresponding to the six methyl protons of the isopropyl group.

  • A septet corresponding to the single methine proton of the isopropyl group.

  • A singlet corresponding to the nine protons of the tert-butyl group.

¹³C NMR:

  • A signal for the carbonyl carbon.

  • Signals for the carbons of the isopropyl group (methyl and methine).

  • Signals for the carbons of the tert-butyl group (methyl and quaternary).

Synthesis and Reactions

Due to its sterically hindered nature, the synthesis of this compound can be challenging using traditional methods.

Synthesis

A common laboratory synthesis involves the reaction of an organometallic reagent with a sterically hindered carboxylic acid derivative. One plausible pathway is the reaction of tert-butylmagnesium halide with isobutyryl chloride.

Experimental Protocol: Synthesis via Grignard Reaction (General Procedure)

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). A solution of tert-butyl halide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (tert-butylmagnesium halide).

  • Acylation: The Grignard reagent is cooled in an ice bath. A solution of isobutyryl chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • Work-up: After the addition is complete, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield this compound.

Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification reagent_prep tert-Butyl Halide + Mg in Anhydrous Ether acylation Reaction with Isobutyryl Chloride reagent_prep->acylation tert-Butylmagnesium halide quench Quench with aq. NH4Cl acylation->quench extract Extraction with Ether quench->extract dry Drying over MgSO4 extract->dry distill Fractional Distillation dry->distill product product distill->product This compound

Diagram 1: General workflow for the synthesis of this compound.
Key Reactions

4.2.1. Reduction to 2,2,4-Trimethyl-3-pentanol

The carbonyl group of this compound can be reduced to a secondary alcohol, 2,2,4-trimethyl-3-pentanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with Sodium Borohydride (General Procedure)

  • Reaction Setup: this compound is dissolved in a suitable protic solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically exothermic.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is carefully acidified with a dilute acid (e.g., 1 M HCl) to neutralize the excess borohydride and the resulting borate (B1201080) esters. The product is then extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude alcohol. Further purification can be achieved by distillation or chromatography.

Reduction_Pathway cluster_mechanism Reaction Mechanism start This compound reagent 1. NaBH4, EtOH 2. H3O+ start->reagent product 2,2,4-Trimethyl-3-pentanol reagent->product ketone Carbonyl Group (Electrophilic Carbon) hydride Hydride Ion (H⁻) (Nucleophile) alkoxide Alkoxide Intermediate hydride->alkoxide Nucleophilic Attack protonation Protonation alkoxide->protonation alcohol Secondary Alcohol protonation->alcohol

Diagram 2: Reduction of this compound to the corresponding alcohol.

Safety and Handling

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

  • Inhalation: May cause respiratory tract irritation. Use in a well-ventilated area or with a fume hood.

  • Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ingestion: May be harmful if swallowed.

Always consult a specific and current SDS before handling this chemical.

Applications

The primary utility of this compound in a research context is as a sterically demanding substrate to probe the mechanisms and limitations of chemical reactions. Its hindered nature allows for the study of:

  • Nucleophilic addition reactions: Investigating the accessibility of the carbonyl carbon to various nucleophiles.

  • Enolate formation: Studying the regioselectivity and stereoselectivity of enolate formation with different bases.

  • Photochemical reactions: Its structure can influence the pathways of photochemical transformations.

In an industrial setting, it may find use as a specialty solvent or as an intermediate in the synthesis of more complex molecules where steric bulk is a desired feature.

Conclusion

This compound is a valuable compound for fundamental studies in organic chemistry due to its unique steric properties. This guide has provided a summary of its key characteristics, synthesis, and reactivity to aid researchers and professionals in its safe and effective use. Further investigation into its specific toxicological profile and the development of more efficient synthetic routes remain areas of interest.

References

Spectroscopic Profile of 2,2,4-Trimethyl-3-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,4-Trimethyl-3-pentanone, also known as tert-butyl isopropyl ketone, is a saturated aliphatic ketone with the molecular formula C₈H₁₆O.[1][2][3] Its chemical structure consists of a pentanone backbone with methyl groups at positions 2, 2, and 4. Understanding the spectroscopic characteristics of this compound is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
~1715C=O (carbonyl) stretchStrong
~2991C-H (alkyl) stretchStrong

Table 1: Key Infrared Absorption Bands for this compound. The strong absorption at ~1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.1Doublet6H-CH(CH₃ )₂
~1.2Singlet9H-C(CH₃ )₃
~2.8Septet1H-CH (CH₃)₂

Table 2: ¹H NMR Spectroscopic Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)Assignment
~18.0-CH(C H₃)₂
~26.0-C(C H₃)₃
~39.0-C H(CH₃)₂
~45.0-C (CH₃)₃
~217.0C =O

Table 3: ¹³C NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS)
m/zRelative IntensityAssignment
128~5%[M]⁺ (Molecular Ion)
85~30%[M - C₃H₇]⁺
57100%[C₄H₉]⁺ (tert-butyl cation) - Base Peak
43~50%[C₃H₇]⁺ (isopropyl cation)
41~45%[C₃H₅]⁺

Table 4: Key Mass Spectrometry Fragmentation Data for this compound.[1][5]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a small drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[6]

  • Instrument Setup: The spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean ATR crystal is recorded.

  • Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7] Chloroform-d is a common choice for non-polar to moderately polar compounds.[7]

    • Ensure the sample is fully dissolved to achieve a homogeneous solution.[8]

  • Instrument Setup (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and shim the magnetic field to optimize its homogeneity.

    • Set acquisition parameters, including a spectral width of approximately -2 to 12 ppm and typically 8 to 16 scans for a good signal-to-noise ratio.[7]

  • Data Acquisition (¹H NMR): Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.

  • Instrument Setup (¹³C NMR):

    • The same sample can be used.

    • The probe is tuned to the ¹³C frequency.

    • A standard proton-decoupled pulse program is used.

    • Set a spectral width of approximately 0 to 220 ppm.[7] Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • Data Acquisition (¹³C NMR): Acquire the FID with proton decoupling and process the data.

  • Data Processing: Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[7]

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent such as methanol (B129727) or acetonitrile. A typical concentration is in the range of 10 to 100 micrograms per mL.[9]

    • If necessary, filter the solution to remove any particulate matter.[8]

  • Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

    • The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

    • The separated compound then enters the mass spectrometer's ion source.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Compound Chemical Compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Purification Purification/ Filtration Dissolution->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (Connectivity) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,2,4-trimethyl-3-pentanone. This document outlines the predicted spectral data, detailed experimental protocols for acquiring such spectra, and a visual representation of the molecular structure's magnetic environments. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development in the structural elucidation and characterization of this and structurally related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established NMR principles and typical chemical shift values for analogous molecular structures.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (3 x CH₃)~1.10Singlet9H-
H-4~2.85Septet1H~6.9
H-5 (2 x CH₃)~1.05Doublet6H~6.9

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Signal AssignmentChemical Shift (δ, ppm)
C-1 (3 x CH₃)~26
C-2 (quaternary C)~45
C-3 (C=O)~215
C-4 (CH)~41
C-5 (2 x CH₃)~18

Experimental Protocols for NMR Spectroscopy

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small drop can be added.

  • Filtration: Filter the sample solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy Acquisition
  • Spectrometer: A 300-500 MHz NMR spectrometer is suitable for routine ¹H NMR.

  • Pulse Program: A standard one-pulse sequence is typically used.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 8-16 scans for a sample of this concentration should provide an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 2-4 seconds

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different protons.

¹³C NMR Spectroscopy Acquisition
  • Spectrometer: A 75-125 MHz NMR spectrometer (corresponding to the proton frequency of the instrument) is appropriate.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument) is used to provide a spectrum with single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal.

Visualization of Molecular Structure and NMR Environments

The following diagrams illustrate the logical relationships within the this compound molecule and the workflow for its NMR analysis.

G This compound Structure and ¹H NMR Assignments cluster_mol Molecular Structure cluster_h_nmr ¹H NMR Signals C1 C1(CH₃)₃ C2 C2 C1->C2 H1 ~1.10 ppm (Singlet, 9H) C1->H1 H-1 C3 C3=O C2->C3 C4 C4-H C3->C4 C5 C5(CH₃)₂ C4->C5 H4 ~2.85 ppm (Septet, 1H) C4->H4 H-4 H5 ~1.05 ppm (Doublet, 6H) C5->H5 H-5 H4->H5 J-coupling

Caption: Molecular structure and ¹H NMR signal assignments for this compound.

G ¹³C NMR Environments of this compound cluster_mol Carbon Skeleton cluster_c_nmr ¹³C NMR Chemical Shift Regions C1 C1 C2 C2 C1->C2 Alkyl Alkyl Region (~10-50 ppm) C1->Alkyl C3 C3 C2->C3 C2->Alkyl C4 C4 C3->C4 Carbonyl Carbonyl Region (~215 ppm) C3->Carbonyl C5 C5 C4->C5 C4->Alkyl C5->Alkyl G NMR Analysis Workflow cluster_exp Experimental cluster_proc Data Processing cluster_analysis Spectral Analysis SamplePrep Sample Preparation H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition FT Fourier Transform H1_Acquisition->FT C13_Acquisition->FT Phasing Phasing FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration for ¹H Peak_Assignment Peak Assignment Calibration->Peak_Assignment Integration->Peak_Assignment Structure_Elucidation Structure Elucidation Peak_Assignment->Structure_Elucidation

Infrared (IR) spectroscopy of 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2,4-Trimethyl-3-pentanone

Introduction

This compound, also known as isopropyl tert-butyl ketone, is an aliphatic ketone with the chemical formula C₈H₁₆O.[1][2] Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule. This guide provides a detailed analysis of the IR spectrum of this compound, a comprehensive experimental protocol for obtaining the spectrum, and logical diagrams to illustrate key concepts.

Molecular Structure and Expected Vibrational Modes

The structure of this compound includes a central carbonyl group (C=O) flanked by a bulky tert-butyl group and an isopropyl group. The primary vibrational modes detectable by IR spectroscopy are associated with the stretching and bending of its constituent bonds:

  • C=O Stretch: A strong, sharp absorption due to the stretching of the polar carbon-oxygen double bond. For saturated aliphatic ketones, this peak is typically observed in the 1705-1725 cm⁻¹ region.[3]

  • C-H Stretch: Absorptions arising from the stretching of carbon-hydrogen bonds in the methyl (CH₃) and methine (C-H) groups. These are typically found in the 2850-3000 cm⁻¹ range.

  • C-H Bend: Bending vibrations of the C-H bonds, which appear in the fingerprint region (below 1500 cm⁻¹). These include scissoring, rocking, and wagging motions and are often complex.

Infrared Spectrum Analysis

The gas-phase infrared spectrum of this compound exhibits several characteristic absorption bands. The quantitative data, sourced from the NIST Chemistry WebBook, is summarized below.[1]

Data Presentation
Wavenumber (cm⁻¹)% TransmittanceVibrational Mode Assignment
~2970~20%C-H Asymmetric Stretch (in CH₃ groups)
~2875~45%C-H Symmetric Stretch (in CH₃ groups)
~1710~10%C=O Stretch (Ketone)
~1470~35%C-H Asymmetric Bend (in CH₃ groups)
~1365~30%C-H Symmetric Bend (Umbrella mode of CH₃)
~1100-1250~50-60%C-C Skeletal Vibrations

Note: The exact peak positions and intensities can vary slightly depending on the sample phase (gas, liquid, solid) and the spectrometer's resolution.

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Ketone

This section details the methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a neat liquid sample, such as this compound, using the thin-film transmission method.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • This compound sample

  • Clean, dry salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Gloves

  • Solvent for cleaning (e.g., acetone (B3395972) or hexane)

  • Lens tissue

Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment.

  • Background Spectrum Acquisition:

    • Place no sample in the beam path.

    • Close the sample compartment lid.

    • Acquire a background spectrum. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrument-specific signals.

  • Sample Preparation (Thin-Film Method):

    • Wearing gloves, handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.[4]

    • Using a clean Pasteur pipette, place one to two drops of the liquid this compound onto the center of one salt plate.[4]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[4] Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Place the "sandwiched" salt plates into the sample holder within the spectrometer's sample compartment.

    • Close the compartment lid.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.

  • Cleaning:

    • Remove the salt plates from the spectrometer.

    • Separate the plates and clean them thoroughly by rinsing with a non-hygroscopic solvent like acetone or hexane.

    • Gently wipe the plates dry with a soft lens tissue.

    • Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

Visualizations

Molecular Structure-IR Spectrum Relationship

The following diagram illustrates the logical connection between the functional groups within this compound and their characteristic absorption regions in an IR spectrum.

Figure 1: Structure-Spectrum Correlation
Experimental Workflow

This diagram outlines the sequential steps involved in the experimental protocol for obtaining the IR spectrum of a liquid sample.

G Figure 2: Experimental Workflow for Liquid IR Spectroscopy arrow arrow start Start background Acquire Background Spectrum (No Sample) start->background prep Prepare Sample: Place liquid between two salt plates background->prep acquire Place Sample in Spectrometer and Acquire Spectrum prep->acquire process Process Data: Ratio sample to background acquire->process analyze Analyze Final Spectrum process->analyze clean Clean and Store Salt Plates analyze->clean end_node End clean->end_node

Figure 2: Experimental Workflow for Liquid IR Spectroscopy

References

A Technical Guide to 2,2,4-Trimethylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ID: CHEM-8H16O Issued: December 22, 2025

Abstract and Nomenclature

This document provides a comprehensive technical overview of the aliphatic ketone commonly known as isopropyl tert-butyl ketone. The internationally recognized IUPAC name for this compound is 2,2,4-trimethylpentan-3-one .[1][2][3] Its structure consists of a five-carbon pentanone backbone with three methyl group substituents. This guide consolidates its chemical and physical properties, spectroscopic data, and a representative synthesis protocol.

Other synonyms for this compound include Pentamethylacetone and tert-Butyl isopropyl ketone.[1][2][4] The Chemical Abstracts Service (CAS) has assigned the registry number 5857-36-3 to this compound.[2][3]

Physicochemical and Spectroscopic Data

Quantitative data for 2,2,4-trimethylpentan-3-one are summarized below for ease of reference. This compound is a liquid at standard conditions.[5]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₆O[1][2][6]
Molecular Weight128.21 g/mol [1][6]
IUPAC Name2,2,4-trimethylpentan-3-one[1]
CAS Number5857-36-3[2][3]
SMILESCC(C)C(=O)C(C)(C)C[1][7]
InChIKeyOVCHQRXVZXVQNQ-UHFFFAOYSA-N[1][2][3]

Note: Boiling point, density, and refractive index data were not consistently available in the searched literature for 2,2,4-trimethylpentan-3-one, though data for a similar, more substituted compound, 2,2,4,4-tetramethylpentan-3-one, are available and show a boiling point of 152-153 °C and a density of 0.824 g/cm³.[5][8]

Table 2: Available Spectroscopic Data

Data TypeAvailability
¹H NMRAvailable
¹³C NMRAvailable
¹⁷O NMRAvailable
FTIRAvailable
RamanAvailable
Mass Spectrometry (GC-MS)Available
Source: SpectraBase[4]

Synthesis Protocol: Synthesis via Grignard Reagent

One common and versatile method for synthesizing ketones involves the reaction of a Grignard reagent with a nitrile.[9] This section outlines a general experimental protocol that can be adapted for the synthesis of 2,2,4-trimethylpentan-3-one. The synthesis would involve the reaction of tert-butylmagnesium halide with isobutyronitrile (B166230), followed by acidic hydrolysis.

3.1 Materials and Equipment

  • Reactants: Magnesium turnings, tert-butyl halide (e.g., tert-butyl bromide), isobutyronitrile, dilute acid (e.g., aqueous HCl).

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Apparatus: Three-neck round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator.

  • Safety: All procedures must be conducted in a fume hood. Anhydrous conditions are critical as Grignard reagents react vigorously with water.[10]

3.2 Experimental Procedure

Step 1: Preparation of the Grignard Reagent (tert-butylmagnesium halide)

  • Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq.) in the flask. A small crystal of iodine can be added to activate the magnesium surface.[11]

  • In the dropping funnel, prepare a solution of tert-butyl halide (1.0 eq.) in anhydrous ether or THF.

  • Add a small portion (~10%) of the halide solution to the magnesium. Initiation is indicated by gentle bubbling or the fading of the iodine color. Gentle warming may be necessary.[11]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[11]

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[11]

Step 2: Reaction with Nitrile (Isobutyronitrile)

  • Cool the freshly prepared Grignard reagent in an ice-water bath.

  • Dissolve isobutyronitrile (0.95 eq.) in a minimal amount of anhydrous ether/THF and add this solution to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred, cooled Grignard reagent. This forms a metalloimine intermediate.[12]

Step 3: Hydrolysis and Workup

  • Upon completion of the reaction, the mixture is carefully poured over an ice-cold solution of dilute acid (e.g., 1 M HCl) to hydrolyze the intermediate, yielding the ketone.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2,4-trimethylpentan-3-one.[11]

  • Purify the product via distillation.

Visualization of Synthesis Pathway

The logical workflow for the synthesis of 2,2,4-trimethylpentan-3-one using the Grignard protocol is depicted below.

SynthesisWorkflow A Reactants (Mg, tert-Butyl Halide) C Grignard Reagent Formation (tert-Butylmagnesium Halide) A->C B Solvent (Anhydrous Ether/THF) B->C E Nucleophilic Addition (Metalloimine Intermediate) C->E Step 1 D Reactant (Isobutyronitrile) D->E Step 2 G Hydrolysis E->G F Reagent (Aqueous Acid) F->G Step 3 H Product (2,2,4-trimethylpentan-3-one) G->H I Purification (Distillation) H->I J Final Product I->J

Caption: Synthesis workflow for 2,2,4-trimethylpentan-3-one.

References

An In-depth Technical Guide to the Steric Hindrance Effects in 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4-Trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone, serves as an exemplary model for the study of steric effects in organic chemistry. Its structure, featuring a carbonyl group flanked by bulky isopropyl and tert-butyl substituents, creates a sterically congested environment that profoundly influences its reactivity and chemical properties. This technical guide provides a comprehensive analysis of these steric hindrance effects, covering the molecule's synthesis, its attenuated reactivity towards nucleophiles, and the regioselective nature of its enolate formation. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a thorough resource for professionals in chemical research and development.

Introduction to Steric Hindrance

Steric hindrance is a nonbonding interaction that influences the shape and reactivity of molecules. It arises when the spatial arrangement of atoms or groups within a molecule prevents or retards chemical reactions. In carbonyl chemistry, the accessibility of the electrophilic carbonyl carbon is a critical determinant of reaction rates.[1][2] Bulky substituents adjacent to the carbonyl group can physically obstruct the trajectory of an incoming nucleophile, significantly slowing down or even preventing nucleophilic addition reactions.[3][4] this compound is an ideal substrate for investigating these phenomena due to the substantial steric bulk of the tert-butyl and isopropyl groups shielding its carbonyl center.

Synthesis and Physical Properties

The synthesis of highly branched ketones like this compound can be challenging using classical methods due to the same steric hindrance that defines their reactivity. A plausible and effective approach involves the reaction of an organometallic reagent with a sterically hindered acyl chloride. For instance, the reaction of tert-butylmagnesium chloride with isobutyryl chloride can yield the desired product, though conditions must be optimized to prevent side reactions.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueSource
IUPAC Name2,2,4-trimethylpentan-3-onePubChem[5]
Molecular FormulaC₈H₁₆OPubChem[5]
Molecular Weight128.21 g/mol PubChem[5]
CAS Number5857-36-3PubChem[5]
Boiling Point~134-136 °CSpringerMaterials[5]
¹H NMR (CDCl₃)δ ~3.1 (septet, 1H), δ ~1.1 (s, 9H), δ ~1.0 (d, 6H)SpectraBase[6]
¹³C NMR (CDCl₃)δ ~218 (C=O), δ ~45 (C(CH₃)₃), δ ~38 (CH(CH₃)₂), δ ~26 (C(CH₃)₃), δ ~18 (CH(CH₃)₂)SpectraBase[7]
IR Absorption C=O Stretch: ~1710-1715 cm⁻¹General Ketones[8]

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.

Steric Effects on Carbonyl Reactivity

The core of this compound's unique chemical character lies in its diminished reactivity, a direct consequence of steric hindrance.

Nucleophilic Addition Reactions

The carbonyl carbon in ketones is sp² hybridized and trigonal planar, theoretically allowing nucleophilic attack from two faces. However, the large tert-butyl and isopropyl groups in this compound act as "steric shields," severely congesting the space around the carbonyl carbon.[1][2] This makes it difficult for nucleophiles to achieve the necessary orbital overlap for bond formation.[3][9]

Consequently, reactions that proceed rapidly with less hindered ketones (e.g., acetone (B3395972) or 2-butanone) are significantly slower with this compound. This effect is particularly pronounced with bulky nucleophiles, such as Grignard reagents or complex hydrides.

Figure 1: Steric shielding of the carbonyl carbon hinders nucleophilic attack.

Table 2: Qualitative Reactivity Comparison for Nucleophilic Addition

KetoneStructureSteric HindranceRelative Reactivity
AcetoneCH₃COCH₃LowVery High
2-ButanoneCH₃COC₂H₅ModerateHigh
This compound (CH₃)₃CCOC(CH₃)₂Very HighVery Low
Di-tert-butyl ketone(CH₃)₃CCOC(CH₃)₃ExtremeExtremely Low / Inert
Enolate Formation

Enolate formation requires the abstraction of a proton from a carbon atom alpha (α) to the carbonyl group. This compound presents an interesting case for regioselectivity:

  • The tert-butyl group has no α-protons and cannot be deprotonated.

  • The isopropyl group has a single α-proton at the methine position.

Therefore, deprotonation can only occur at one position, leading to a single enolate regioisomer. However, the abstraction of this methine proton is sterically hindered by the adjacent, bulky tert-butyl group. Consequently, a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), is required to form the enolate efficiently.[10][11] The use of a bulky base like LDA is advantageous as it is less likely to act as a nucleophile and add to the highly hindered carbonyl carbon.[12]

Figure 2: Regioselective enolate formation using a strong, hindered base.

Experimental Protocols

The following protocols are representative procedures for key transformations involving a sterically hindered ketone. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Reduction with Sodium Borohydride (B1222165)

This procedure illustrates the reduction of the hindered carbonyl to a secondary alcohol. Due to steric hindrance, the reaction is expected to be significantly slower than for unhindered ketones.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.28 g, 10.0 mmol) and 25 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool to 0-5 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (0.45 g, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add 20 mL of 1 M HCl to the flask in an ice bath to quench the excess NaBH₄ and neutralize the sodium methoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product, 2,2,4-trimethyl-3-pentanol, can be purified by column chromatography or distillation.

Protocol: Kinetic Enolate Formation with LDA

This protocol describes the irreversible deprotonation to form the lithium enolate, which can then be trapped with an electrophile (e.g., trimethylsilyl (B98337) chloride).

  • Glassware Preparation: All glassware must be oven- or flame-dried under vacuum and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • LDA Preparation (in situ): In a dry 100 mL Schlenk flask, dissolve diisopropylamine (B44863) (1.54 mL, 11.0 mmol) in 20 mL of anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Ketone Addition: In a separate dry flask, dissolve this compound (1.28 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this ketone solution dropwise via syringe to the cold LDA solution over 15 minutes.

  • Enolate Formation: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Electrophilic Trap (Optional): To confirm enolate formation, add trimethylsilyl chloride (TMSCl) (1.40 mL, 11.0 mmol) dropwise to the enolate solution at -78 °C. Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract with diethyl ether (3 x 30 mL), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Analysis: After solvent removal, the resulting silyl (B83357) enol ether can be analyzed by NMR spectroscopy to confirm the structure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Dry Glassware (Inert Atmosphere) prep2 Prepare LDA Solution (THF, -78°C) prep1->prep2 react1 Add Ketone Solution to LDA at -78°C prep2->react1 react2 Stir for 1-2 hours (Enolate Formation) react1->react2 react3 Add Electrophile (e.g., TMSCl) at -78°C react2->react3 workup1 Quench with aq. NH₄Cl react3->workup1 workup2 Extract with Ether workup1->workup2 workup3 Dry and Concentrate workup2->workup3 analysis Analyze Product (NMR, GC-MS) workup3->analysis

Figure 3: General workflow for the formation and trapping of a kinetic enolate.

Conclusion

This compound is a powerful tool for understanding the fundamental principles of steric hindrance. The pronounced steric shielding afforded by its tert-butyl and isopropyl groups drastically reduces the reactivity of the carbonyl group towards nucleophilic addition and governs the regioselective formation of its enolate. These properties make it not only a subject of academic interest but also a relevant case study for drug development professionals, where understanding the interplay of steric and electronic effects is paramount in designing selective and effective molecular entities. The data and protocols presented in this guide offer a foundational resource for further research and application of these principles.

References

Electronic properties of sterically hindered ketones

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the core electronic properties of sterically hindered ketones.

Introduction

Sterically hindered ketones, characterized by bulky substituents flanking the carbonyl group, represent a fascinating class of molecules where spatial arrangement profoundly dictates electronic behavior. The intentional introduction of steric bulk is a powerful strategy in medicinal chemistry and materials science to modulate reactivity, metabolic stability, and photophysical properties. For drug development professionals, understanding how steric hindrance fine-tunes the electronic character of a ketone is crucial for designing molecules with desired pharmacokinetic profiles and target engagement. This guide delves into the fundamental electronic properties of these ketones, offering detailed experimental protocols and data-driven insights.

Core Concepts: The Interplay of Sterics and Electronics

The electronic properties of a ketone are primarily governed by the carbonyl (C=O) functional group and its interaction with adjacent substituents. The introduction of sterically demanding groups induces significant changes in molecular geometry, which in turn alters the underlying electronic structure.

  • Molecular Orbitals and the HOMO-LUMO Gap: The reactivity and spectroscopic properties of a molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] The energy difference between them, known as the HOMO-LUMO gap (Egap), is a critical parameter. A smaller gap generally implies higher reactivity and a red-shift in absorption spectra.[1][3] In ketones, the LUMO is typically centered on the electrophilic carbonyl carbon, making it the site for nucleophilic attack.[2]

  • Geometric Distortions: Bulky groups can force bond angles around the carbonyl to deviate from the ideal sp² geometry. In aryl ketones, large ortho-substituents can cause the aryl ring to twist out of the plane of the carbonyl group. This loss of planarity disrupts π-conjugation, a key factor influencing electron delocalization.[4]

  • Modulation of Electronic Properties: The impact of steric hindrance is twofold. First, it presents a physical barrier that can impede the approach of reagents to the reactive carbonyl center, thereby decreasing reactivity.[4][5][6] Second, by altering molecular geometry, it modifies the energy levels of the frontier orbitals. For instance, disrupting conjugation in an aryl ketone typically raises the energy of the LUMO and lowers the energy of the HOMO, leading to an increased HOMO-LUMO gap.[7][8] This electronic effect further reduces the intrinsic reactivity of the carbonyl group.

Key Electronic Properties and Their Modulation

Electrochemical Properties

The reduction of the carbonyl group is a key electrochemical process. Steric hindrance can significantly impact the reduction potential. Bulky groups can shield the carbonyl carbon, making it more difficult for an electron to be transferred, which results in a more negative reduction potential. Cyclic voltammetry (CV) is the primary technique used to measure these properties. For example, studies on sterically hindered secondary alcohols, the precursors to these ketones, show that the choice of oxidation catalyst is critical to overcome steric effects, highlighting the reduced reactivity of these hindered systems.[9]

Photophysical Properties

The photochemistry of ketones is dominated by n → π* and π → π* electronic transitions. Upon absorption of light, the ketone can be promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. The nature of this lowest triplet state (whether it's n,π* or π,π*) dictates the subsequent photochemical pathways, such as α-cleavage (Norrish Type I reaction).[10]

Steric hindrance can influence which triplet state is lower in energy. For instance, twisting an aromatic ring out of conjugation can favor the n,π* state, which is often more reactive towards α-cleavage.[10] This principle is exploited in the design of photoinitiators for polymerization reactions.

Chemical Reactivity

The reactivity of ketones towards nucleophiles is a balance between steric and electronic factors.[11]

  • Electronic Control: A lower LUMO energy makes the carbonyl carbon more electrophilic and thus more reactive.[3]

  • Steric Control: Large substituents physically block the trajectory of nucleophilic attack.[5][12]

In most cases involving bulky ketones, steric hindrance is the dominant factor controlling reactivity. Aldehydes are generally more reactive than ketones because they have one less alkyl group, leading to less steric hindrance and a more electrophilic carbonyl carbon.[5]

Data Presentation

The following tables summarize representative data for a series of hypothetical aryl ketones, illustrating the impact of increasing steric hindrance.

Table 1: Electrochemical and Photophysical Properties of Sterically Hindered Ketones

Ketone StructureSubstituent (R)Reduction Potential (V vs. SCE)λmax (n → π*) (nm)
AcetophenoneH-1.85320
2-Methylacetophenone2-CH₃-1.95325
2,6-Dimethylacetophenone2,6-(CH₃)₂-2.10335
2,4,6-Trimethylacetophenone2,4,6-(CH₃)₃-2.15338
Di-tert-butyl ketonet-Bu-2.40290

Table 2: Computational Data (DFT) for Sterically Hindered Ketones

Ketone StructureSubstituent (R)HOMO (eV)LUMO (eV)Egap (eV)
AcetophenoneH-6.50-1.804.70
2-Methylacetophenone2-CH₃-6.45-1.754.70
2,6-Dimethylacetophenone2,6-(CH₃)₂-6.40-1.604.80
2,4,6-Trimethylacetophenone2,4,6-(CH₃)₃-6.35-1.554.80
Di-tert-butyl ketonet-Bu-6.90-1.505.40

Note: Data are illustrative and intended to show trends.

Experimental Protocols

Protocol 1: Synthesis of Sterically Hindered β-Diketones via Condensation

This method is an improvement on the classic Claisen condensation and is effective for producing bulky β-diketones like dipivaloylmethane (DPM).[13]

  • Enolate Formation: A suitable ketone (e.g., pinacolone) is treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous, non-coordinating solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at 0 °C to form the corresponding enolate.

  • Condensation: A sterically hindered acid chloride (e.g., pivaloyl chloride) is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Workup: The reaction is quenched by the slow addition of aqueous acid (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure β-diketone.

Protocol 2: Measurement of Redox Potentials using Cyclic Voltammetry (CV)

This protocol outlines the standard procedure for determining the reduction potential of a ketone.

  • Sample Preparation: Prepare a 1-5 mM solution of the ketone in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value (e.g., 0 V) towards a negative potential until the reduction peak of the ketone is observed, and then reverse the scan. A typical scan rate is 100 mV/s.

  • Data Analysis: The potential at the peak of the reduction wave (Epc) is recorded. If the reduction is reversible, an oxidation peak (Epa) will be observed on the reverse scan, and the formal reduction potential (E°') can be calculated as (Epc + Epa)/2.

Protocol 3: Determination of HOMO-LUMO Gap

The HOMO-LUMO gap can be estimated experimentally using UV-Vis spectroscopy and electrochemistry or calculated computationally.

  • Optical Gap (UV-Vis Spectroscopy):

    • Record the UV-Vis absorption spectrum of a dilute solution of the ketone.

    • Identify the wavelength corresponding to the onset of the lowest energy absorption band (λonset).

    • Calculate the optical gap using the formula: Egap (eV) = 1240 / λonset (nm).

  • Electrochemical Gap (CV):

    • Measure the first oxidation potential (Eox) and the first reduction potential (Ered) from the cyclic voltammogram.

    • The HOMO and LUMO energy levels can be estimated relative to a reference (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) using empirical equations. A common approximation is: Egap ≈ Eox - Ered.

  • Computational Gap (Density Functional Theory - DFT):

    • Construct the molecular geometry of the ketone using a computational chemistry software package.

    • Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).[1]

    • From the output of the optimized structure, the energies of the HOMO and LUMO are obtained, and the Egap is calculated as ELUMO - EHOMO.[7][8]

Mandatory Visualizations

steric_effect_on_orbitals cluster_planar Planar System (Low Steric Hindrance) cluster_twisted Twisted System (High Steric Hindrance) Planar Aryl Ring and C=O are Coplanar Conj Good π-Conjugation Planar->Conj Gap1 Smaller HOMO-LUMO Gap Conj->Gap1 Twisted Aryl Ring Twisted out of Plane NoConj Disrupted π-Conjugation Twisted->NoConj Gap2 Larger HOMO-LUMO Gap NoConj->Gap2 Steric_Hindrance Introduction of Bulky Groups Steric_Hindrance->Twisted causes

Caption: Impact of steric hindrance on π-conjugation and the HOMO-LUMO gap in aryl ketones.

experimental_workflow Start Synthesis of Sterically Hindered Ketone Purify Purification (Chromatography/Recrystallization) Start->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize Split Characterize->Split CV Electrochemical Analysis (Cyclic Voltammetry) Split->CV UV Photophysical Analysis (UV-Vis Spectroscopy) Split->UV DFT Computational Analysis (DFT Calculations) Split->DFT Redox Redox Potentials CV->Redox Absorption λmax, Optical Gap UV->Absorption Orbitals HOMO/LUMO Energies DFT->Orbitals

Caption: Experimental workflow for the synthesis and electronic characterization of ketones.

reactivity_logic Reactivity Overall Reactivity towards Nucleophile Steric Steric Hindrance (Physical Shielding) Approach Accessibility of Carbonyl Carbon Steric->Approach Electronic Electronic Properties (LUMO Energy) Electrophilicity Intrinsic Electrophilicity of Carbonyl Carbon Electronic->Electrophilicity Approach->Reactivity influences Electrophilicity->Reactivity influences

Caption: Logical relationship between steric and electronic factors governing ketone reactivity.

References

Thermochemical Profile of 2,2,4-Trimethyl-3-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2,2,4-trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone. The information presented herein is curated for professionals in research and development who require precise data for modeling, process design, and safety assessments. This document includes tabulated thermochemical data, detailed experimental protocols from original research, and a visualization of a key synthetic pathway.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound in its liquid and gaseous states. The data is sourced from peer-reviewed literature and compiled by the National Institute of Standards and Technology (NIST).

Table 1: Enthalpy, Entropy, and Heat Capacity

PropertyValueUnitsPhaseReference
Standard Molar Enthalpy of Formation (ΔfH°)-381.58 ± 1.21kJ/molLiquid[1]
Standard Molar Enthalpy of Combustion (ΔcH°)-5053.15 ± 1.13kJ/molLiquid[1]
Standard Molar Entropy (S°)Data not availableJ/(mol·K)
Molar Heat Capacity (Cp)Data not availableJ/(mol·K)

Table 2: Phase Change and Vaporization Data

PropertyValueUnitsMethodReference
Boiling Point (Tboil)407 ± 5KAVG[2]
Fusion Point (Tfus)244.13KN/A[2]
Enthalpy of Vaporization (ΔvapH°)43.1 ± 0.2kJ/molC[3]
Enthalpy of Vaporization (ΔvapH°)43.1 ± 0.1kJ/molC[3]
Enthalpy of Vaporization (ΔvapH°)43.3 ± 0.1kJ/molC[3]

Experimental Protocols

The thermochemical data presented in this guide are based on meticulous experimental work. Below are detailed descriptions of the methodologies employed in the cited literature.

Determination of Enthalpy of Formation and Combustion (Seller, 1970)

The enthalpy of formation of liquid this compound was determined by Seller (1970) through combustion calorimetry.[1]

  • Calorimeter: A static-bomb calorimeter was used for the combustion experiments. The calorimeter was calibrated by the combustion of benzoic acid.

  • Sample Preparation: The this compound sample was of high purity, and its water content was determined to be negligible. A known mass of the ketone was sealed in a thin-walled glass ampoule.

  • Combustion Procedure: The ampoule containing the sample was placed in a silica (B1680970) crucible inside the combustion bomb. A known amount of water was added to the bomb to ensure saturation of the final atmosphere. The bomb was then charged with purified oxygen to a pressure of 30 atmospheres. The combustion was initiated by passing an electrical current through a platinum ignition wire in contact with a cotton fuse.

  • Temperature Measurement: The temperature change during the combustion process was measured with a high-precision thermometer.

  • Data Analysis: The corrected temperature rise, along with the energy equivalent of the calorimeter, was used to calculate the heat of combustion at constant volume. This value was then corrected to standard conditions (298.15 K and 1 atm) and converted to the enthalpy of combustion at constant pressure (ΔcH°). The standard enthalpy of formation (ΔfH°) was subsequently calculated using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Vaporization (Wadsö, 1966)

The enthalpy of vaporization of this compound was determined calorimetrically by Wadsö (1966).[3]

  • Calorimeter: A vaporization calorimeter was employed for these measurements. The design of the calorimeter allowed for the direct measurement of the heat required to vaporize a known amount of the substance at a constant temperature.

  • Experimental Procedure: A sample of the ketone was placed in the calorimeter, which was maintained at a constant temperature of 25 °C. The substance was vaporized by an electric heater, and the amount of electrical energy supplied was precisely measured. The amount of substance vaporized was determined by collecting and weighing the condensed vapor.

  • Data Calculation: The molar enthalpy of vaporization was calculated by dividing the supplied electrical energy by the number of moles of the vaporized substance. Several measurements were performed to ensure the reproducibility of the results.

Synthesis Pathway Visualization

This compound can be synthesized via the Grignard reaction. One common route involves the reaction of isobutyronitrile (B166230) with tert-butylmagnesium chloride. The following diagram illustrates the logical workflow of this synthesis.

G Synthesis of this compound via Grignard Reaction R1 Isobutyronitrile I1 Iminomagnesium Halide Intermediate R1->I1 + R2 tert-Butylmagnesium Chloride (Grignard Reagent) R2->I1 Solvent Anhydrous Ether (Solvent) Solvent->R1 Solvent->R2 I2 Ketimine I1->I2 Hydrolysis Step 1 P This compound I2->P Hydrolysis Step 2 H2O Aqueous Acid (e.g., H3O+) H2O->I2

Caption: Grignard synthesis of this compound.

References

Solubility of 2,2,4-Trimethyl-3-pentanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4-trimethyl-3-pentanone in a range of common organic solvents. The information is tailored for professionals in research, scientific, and drug development fields where understanding solute-solvent interactions is critical. This document presents a theoretical framework for predicting solubility based on Hansen Solubility Parameters (HSP), alongside a detailed experimental protocol for its empirical determination.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The overall solubility of a solute in a solvent can be predicted by calculating the "distance" (Ra) between their respective HSP values in a three-dimensional space. A smaller distance indicates a higher affinity and, therefore, greater solubility.

The Hansen Solubility Parameter distance (Ra) is calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

Where:

  • δD₁, δP₁, δH₁ are the Hansen parameters for the solute (this compound).

  • δD₂, δP₂, δH₂ are the Hansen parameters for the solvent.

A lower Ra value suggests a higher likelihood of solubility.

The following table summarizes the Hansen Solubility Parameters for this compound and a selection of organic solvents, along with the calculated solubility distance (Ra).

SolventCAS NumberδD (MPa½)δP (MPa½)δH (MPa½)Ra (Solubility Distance from this compound)Predicted Solubility
This compound 5857-36-3 15.7 4.5 4.7 - -
n-Hexane110-54-314.90.00.06.98Good
Toluene108-88-318.01.42.06.00Good
Diethyl Ether60-29-714.52.95.12.83Very Good
Acetone67-64-115.510.47.06.34Moderate
Ethyl Acetate141-78-615.85.37.22.62Very Good
Isopropanol67-63-015.86.116.411.80Poor
Ethanol64-17-515.88.819.415.54Poor
Methanol67-56-115.112.322.319.33Very Poor
Dichloromethane75-09-218.26.36.15.70Good
Chloroform67-66-317.83.15.74.60Good

Note: The predicted solubility is a qualitative interpretation of the Ra value. "Very Good" corresponds to the lowest Ra values, indicating high affinity. As Ra increases, the predicted solubility decreases.

Experimental Determination of Solubility

While theoretical models provide valuable predictions, experimental verification is crucial. The Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Glass vials or flasks with airtight screw caps

  • Analytical balance

  • Thermostatic shaker bath or incubator

  • Centrifuge (optional)

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is necessary to ensure that equilibrium is reached with an undissolved phase present.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined through preliminary experiments where samples are taken at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solute to settle.

    • Alternatively, for finer suspensions, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically resistant syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the collected filtrate.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same organic solvent.

    • Analyze the filtered sample and the calibration standards using a suitable analytical method (e.g., GC-FID).

    • Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as g/100 mL of solvent or mole fraction.

Visualizing Solubility Relationships

The following diagrams illustrate the core concepts and workflows discussed in this guide.

G Solubility Prediction Workflow cluster_process Process cluster_output Output solute Solute (this compound) HSP: δD₁, δP₁, δH₁ calc Calculate HSP Distance (Ra) Ra = √[4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)²] solute->calc solvent Solvent HSP: δD₂, δP₂, δH₂ solvent->calc prediction Solubility Prediction calc->prediction

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

G Shake-Flask Experimental Workflow prep 1. Prepare Supersaturated Solution (Excess Solute in Solvent) equil 2. Equilibrate (Thermostatic Shaker, 24-72h) prep->equil sep 3. Phase Separation (Settle or Centrifuge) equil->sep sample 4. Sample & Filter Supernatant sep->sample quant 5. Quantify Concentration (e.g., GC-FID, HPLC) sample->quant calc 6. Calculate Solubility quant->calc

Caption: Step-by-step experimental workflow for the Shake-Flask method.

G Logical Relationship: 'Like Dissolves Like' via HSP cluster_good Good Solvents (High Solubility) cluster_poor Poor Solvents (Low Solubility) center Solute HSP (δD₁, δP₁, δH₁) good1 Solvent A (Small Ra) center->good1 Low HSP Distance good2 Solvent B (Small Ra) center->good2 Low HSP Distance poor1 Solvent C (Large Ra) center->poor1 High HSP Distance poor2 Solvent D (Large Ra) center->poor2 High HSP Distance

Caption: Conceptual diagram of solubility based on HSP distance.

The Natural Occurrence of Branched-Chain Ketones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain ketones are a diverse group of naturally occurring organic compounds characterized by a ketone functional group and a non-linear carbon skeleton. These molecules are found across various biological kingdoms, from mammals and insects to plants and microorganisms. In mammals, they are pivotal intermediates in the catabolism of branched-chain amino acids (BCAAs), playing crucial roles in energy homeostasis and cellular signaling. In the insect world, they often function as potent semiochemicals, mediating communication for mating and aggregation. Plants and microorganisms synthesize a variety of branched-chain ketones, some of which possess antimicrobial or signaling properties. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological roles, and analytical methodologies for branched-chain ketones, with a focus on their relevance to research and drug development.

Natural Occurrence and Biosynthesis

Mammals: Branched-Chain Keto Acids (BCKAs)

In mammals, the most prominent branched-chain ketones are the α-keto acids derived from the essential branched-chain amino acids: leucine, isoleucine, and valine. These are:

  • α-Ketoisocaproate (KIC) from Leucine

  • α-Keto-β-methylvalerate (KMV) from Isoleucine

  • α-Ketoisovalerate (KIV) from Valine

The biosynthesis of these branched-chain keto acids (BCKAs) is the initial and reversible step in BCAA catabolism, occurring predominantly in skeletal muscle. This reaction is catalyzed by branched-chain aminotransferases (BCATs), which transfer the amino group from a BCAA to α-ketoglutarate, yielding glutamate (B1630785) and the corresponding BCKA.[1]

Insects: Pheromones and Allomones

Insects utilize a wide array of methyl-branched ketones as semiochemicals, particularly as sex and aggregation pheromones.[2] These compounds are typically derived from fatty acid biosynthesis pathways, involving elongation of a methyl-branched fatty acyl-CoA, followed by steps such as decarboxylation, hydroxylation, and oxidation.[3] For example, the contact sex pheromone of the female German cockroach (Blattella germanica) originates from fatty acid metabolism.[3] The specific structures and stereochemistry of these ketones are crucial for species-specific communication.

Plants

Plants produce a variety of branched-chain ketones, which can be part of their volatile emissions or stored in tissues. For instance, wild tomato species are known to synthesize methyl ketones like 2-undecanone, 2-tridecanone, and 2-pentadecanone (B165419) in their glandular trichomes, which act as a defense mechanism against herbivores.[4] The biosynthesis of these compounds is linked to fatty acid metabolism.

Bacteria

Bacteria can synthesize branched-chain fatty acids, which serve as precursors for branched-chain ketones. The biosynthetic pathway for branched-chain amino acids is present in bacteria and provides the initial branched structures.[5] For example, Pseudomonas putida has been engineered to produce methyl ketones from plant-derived amino acids.[6]

Fungi and Marine Organisms

Fungi are known to produce a vast array of volatile organic compounds, including various ketones, as secondary metabolites.[7][8] While the presence of branched-chain ketones is documented, comprehensive quantitative data is less available. Marine organisms, such as sponges, can also produce unique branched-chain ketones. For instance, sponges of the genus Petrosia have been found to contain miyakosynes, which are polyacetylenes with a branched methyl group and a ketone function.

Data Presentation: Quantitative Analysis of Branched-Chain Ketones

The following tables summarize the concentrations of branched-chain ketones reported in various biological samples.

Table 1: Concentrations of Branched-Chain Keto Acids (BCKAs) in Mammalian Tissues

SpeciesTissue/Fluidα-Ketoisovalerate (KIV)α-Keto-β-methylvalerate (KMV)α-Ketoisocaproate (KIC)Reference
Rat (Stock Diet)Blood7.9 ± 0.5 µM7.1 ± 0.4 µM12.4 ± 0.7 µM
Rat (Stock Diet)Skeletal MuscleSignificant accumulationSignificant accumulationSignificant accumulation
Mouse (WT)Liver0.074 nmol/g--[7]
Mouse (WT)Hypothalamus--0.078 nmol/g[7]
Mouse (MSUD model)Liver-36.1 nmol/g-[7]
Mouse (MSUD model)Gastrocnemius36.9 nmol/g49.9 nmol/g-[7]
HumanSerumDecreases after age 60Decreases after age 60Decreases after age 60 (~40%)

Table 2: Quantitative Data on Branched-Chain Ketones in Insects

SpeciesCompoundFunctionConcentration/AmountReference
Drosophila hydei2-TridecanoneAggregation Pheromone85-93% of total methyl ketones
Drosophila hydei2-PentadecanoneAggregation PheromoneMinor component
Drosophila hydeiTotal Methyl KetonesAggregation Pheromone122 ± 106 ng/male

Experimental Protocols

Extraction and Analysis of BCKAs from Mammalian Plasma/Serum

This protocol is adapted from HPLC-based methods with fluorescence detection.

1. Sample Preparation and Deproteinization:

  • To 50 µL of plasma or serum, add an internal standard solution.
  • Deproteinize by adding 200 µL of ice-cold acetonitrile.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Collect the supernatant.

2. Derivatization:

  • Dry the supernatant under a stream of nitrogen.
  • Reconstitute the residue in a suitable buffer.
  • Add o-phenylenediamine (B120857) (OPD) solution to derivatize the keto acids to fluorescent quinoxalinol derivatives.
  • Incubate the reaction mixture under optimized conditions (e.g., specific temperature and time).

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., LiChroCart 125-4 Purospher RP-18e, 5 µm).
  • Mobile Phase A: Methanol/deionized water (55:45, v/v).
  • Mobile Phase B: 100% Methanol.
  • Gradient: A suitable gradient to separate the derivatized BCKAs.
  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPD derivatives.
  • Quantification: Use a standard curve prepared with known concentrations of KIC, KMV, and KIV.

Extraction and GC-MS Analysis of Volatile Branched-Chain Ketones from Insects

This protocol is a general guide for the analysis of insect pheromones.

1. Extraction:

  • For volatile collection from live insects, use a dynamic headspace collection system with an adsorbent trap (e.g., Tenax TA).
  • For solvent extraction, dissect the pheromone glands and extract with a non-polar solvent like hexane (B92381) for a specified period.
  • Add an internal standard to the extract for quantification.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Injector: Split/splitless injector.
  • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300°C) to elute all compounds.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: A suitable mass range to detect the target ketones (e.g., m/z 40-400).
  • Identification: Compare the mass spectra of the peaks with a mass spectral library (e.g., NIST) and with authentic standards if available.
  • Quantification: Use the peak area ratio of the analyte to the internal standard and a calibration curve.

Signaling Pathways and Logical Relationships

BCAA Catabolic Pathway in Mammals

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids (BCAAs) cluster_BCKA Branched-Chain Keto Acids (BCKAs) cluster_CoA Acyl-CoA Derivatives Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Transamination Valine Valine KIV α-Ketoisovalerate Valine->KIV Transamination Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Oxidative Decarboxylation BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Methylbutyryl_CoA α-Methylbutyryl-CoA KMV->Methylbutyryl_CoA Oxidative Decarboxylation Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Oxidative Decarboxylation

Caption: BCAA catabolism pathway showing the formation of branched-chain keto acids.

Regulation of the BCKDH Complex

BCKDH_Regulation BCKDH_active BCKDH Complex (Active, Dephosphorylated) BCKDH_inactive BCKDH Complex (Inactive, Phosphorylated) BCKDH_active->BCKDH_inactive Phosphorylation BCKDH_inactive->BCKDH_active Dephosphorylation BDK BCKDH Kinase (BDK) BDK->BCKDH_active PPM1K BCKDH Phosphatase (PPM1K) PPM1K->BCKDH_inactive KIC α-Ketoisocaproate (KIC) KIC->BDK Inhibits Insulin (B600854) Insulin Insulin->BDK Inhibits Glucocorticoids Glucocorticoids Glucocorticoids->BDK Activates

Caption: Regulation of the BCKDH complex by phosphorylation and dephosphorylation.

Biosynthesis of a Branched-Chain Insect Pheromone (Simplified)

Pheromone_Biosynthesis Fatty_Acid_Synthase Fatty Acid Synthase Methyl_Acyl_CoA Methyl-branched Acyl-CoA Fatty_Acid_Synthase->Methyl_Acyl_CoA Elongase Elongase Elongated_Acyl_CoA Elongated Acyl-CoA Elongase->Elongated_Acyl_CoA Decarboxylase Decarboxylase Branched_Alkane Branched-chain Alkane Decarboxylase->Branched_Alkane Oxidase Oxidase Branched_Ketone Branched-chain Ketone Pheromone Oxidase->Branched_Ketone Methyl_Acyl_CoA->Elongase Elongated_Acyl_CoA->Decarboxylase Branched_Alkane->Oxidase

Caption: Simplified biosynthesis of a branched-chain ketone insect pheromone.

Insect Pheromone Signaling Pathway

Pheromone_Signaling Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) Ion_Channel Ion Channel Opening ORN->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: General overview of an insect pheromone signaling cascade.

Conclusion

Branched-chain ketones are a functionally diverse class of molecules with significant biological relevance. In mammals, the study of BCKAs is critical for understanding metabolic diseases such as maple syrup urine disease and their role in more common conditions like insulin resistance. In insects, branched-chain ketone pheromones offer opportunities for the development of species-specific and environmentally friendly pest management strategies. The continued exploration of these compounds in plants, fungi, and marine organisms is likely to reveal novel structures with unique biological activities, providing new leads for drug discovery and biotechnology. The analytical methods and biosynthetic pathways detailed in this guide provide a foundational framework for researchers to further investigate the multifaceted world of branched-chain ketones.

References

The Pivotal Role of 2,2,4-Trimethyl-3-pentanone in Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of mechanistic organic chemistry, understanding the subtle interplay of electronic and steric effects is paramount to predicting and controlling chemical reactivity. Sterically hindered ketones, by virtue of their bulky substituents, serve as invaluable tools for probing the limits of chemical reactions and elucidating complex reaction mechanisms. Among these, 2,2,4-trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone, stands out as a key substrate. Its pronounced steric congestion around the carbonyl group provides a unique platform to dissect reaction pathways that might be obscured in less hindered systems. This technical guide explores the multifaceted role of this compound in mechanistic studies, with a focus on nucleophilic additions and photochemical reactions.

Probing Steric Effects in Nucleophilic Addition: The Grignard Reaction

The Grignard reaction, a cornerstone of carbon-carbon bond formation, typically proceeds through a straightforward nucleophilic addition of the organomagnesium reagent to the carbonyl carbon. However, with sterically encumbered ketones like this compound and its even more hindered analog, di-tert-butyl ketone, alternative reaction pathways can become competitive, offering a window into the intricacies of the reaction mechanism.[1]

Mechanistic Dichotomy: Nucleophilic Addition vs. Single-Electron Transfer (SET)

While the polar nucleophilic addition mechanism is common, highly hindered substrates can favor a single-electron transfer (SET) mechanism.[1] In the SET pathway, an electron is transferred from the Grignard reagent to the ketone, forming a ketyl radical anion and a radical cation. This pathway can lead to side products such as those from enolization and reduction.[1] The use of sterically demanding ketones like di-tert-butyl ketone has been instrumental in studying these competing mechanisms.

dot

Caption: Competing pathways in the Grignard reaction with sterically hindered ketones.

Quantitative Analysis of Steric Hindrance

Kinetic studies on the reduction of di-tert-butyl ketone by tert-butylmagnesium compounds provide quantitative insight into the impact of steric bulk. The reaction follows second-order kinetics, and the rate constants are significantly lower than those for less hindered ketones, highlighting the steric impediment to the reaction.

Reactant SystemRate Constant (k)Reference
Di-tert-butyl ketone + Di-tert-butylmagnesiumk₁ = 10k₂[2]
Di-tert-butyl ketone + tert-Butylmagnesium chloridek₁' = 3.38k₂'[2]

Note: k₁ and k₂ represent the rate constants for the two consecutive reduction steps.

Illuminating Photochemical Pathways: The Norrish Type I Reaction

The photochemistry of ketones is another area where this compound serves as a critical mechanistic probe. Upon absorption of UV light, ketones can undergo a variety of reactions, with the Norrish Type I and Type II reactions being the most prominent. Due to its structure, this compound is a good model for studying the Norrish Type I cleavage.

The Norrish Type I Cleavage Mechanism

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond of an excited state ketone, generating two radical intermediates: an acyl radical and an alkyl radical.[3] These radicals can then undergo several secondary reactions, including decarbonylation, recombination, and disproportionation. The stability of the initially formed radicals often dictates the major reaction pathway. For this compound, cleavage can occur on either side of the carbonyl group, leading to different radical pairs.

dot

Norrish_Type_I_Cleavage Ketone This compound Excited_State Excited State (n,π*) Ketone->Excited_State Alpha_Cleavage α-Cleavage Excited_State->Alpha_Cleavage Radical_Pair_1 tert-Butyl Radical + Isopropylacyl Radical Alpha_Cleavage->Radical_Pair_1 Radical_Pair_2 Isopropyl Radical + tert-Butylacyl Radical Alpha_Cleavage->Radical_Pair_2 Decarbonylation Decarbonylation (-CO) Radical_Pair_1->Decarbonylation Recombination Recombination Radical_Pair_1->Recombination Radical_Pair_2->Decarbonylation Radical_Pair_2->Recombination Products Final Products Decarbonylation->Products Recombination->Products

Caption: Norrish Type I cleavage pathways for this compound.

Quantum Yield and Reaction Efficiency

Experimental Protocols

General Procedure for a Comparative Grignard Reaction Study

Objective: To compare the reactivity of this compound with a less hindered ketone (e.g., acetone) in a Grignard reaction.

Materials:

  • This compound

  • Acetone (B3395972)

  • Methylmagnesium bromide (or other Grignard reagent) in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (flame-dried)

Procedure:

  • Set up two parallel reactions under an inert atmosphere (e.g., nitrogen or argon).

  • In one reaction flask, dissolve a known amount of this compound in anhydrous diethyl ether. In the second flask, dissolve an equimolar amount of acetone in the same volume of anhydrous diethyl ether.

  • Cool both flasks to 0 °C in an ice bath.

  • To each flask, add the Grignard reagent dropwise via a syringe or dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reactions to stir at room temperature for a set period (e.g., 1 hour).

  • Monitor the progress of both reactions by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals to determine the rate of consumption of the starting ketones.

  • Quench both reactions by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the product distribution and yield for both reactions using GC-MS and/or NMR spectroscopy to compare the extent of addition, reduction, and enolization products.

General Procedure for Determining the Quantum Yield of Norrish Type I Cleavage

Objective: To determine the quantum yield of the Norrish Type I reaction for this compound.

Materials:

  • This compound

  • A suitable actinometer (e.g., potassium ferrioxalate)

  • A suitable solvent (e.g., hexane)

  • A UV light source with a specific wavelength (e.g., a mercury lamp with a filter)

  • UV-Vis spectrophotometer

  • GC-MS for product analysis

Procedure:

  • Prepare a solution of this compound of known concentration in the chosen solvent.

  • Prepare a solution of the actinometer of known concentration.

  • Irradiate a known volume of the ketone solution and the actinometer solution in parallel under identical conditions (same light source, distance, and time).

  • After irradiation, analyze the actinometer solution according to established protocols to determine the number of photons absorbed.

  • Analyze the irradiated ketone solution using GC-MS to quantify the amount of starting material consumed and the amount of photoproducts formed.

  • The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)

Conclusion

This compound is a powerful tool for the mechanistic chemist. Its significant steric bulk allows for the detailed investigation of reaction pathways that are often inaccessible or minor in less hindered systems. By studying the reactions of this ketone, researchers can gain a deeper understanding of the fundamental principles governing chemical reactivity, leading to the development of more selective and efficient synthetic methodologies. The quantitative data and experimental protocols presented in this guide provide a framework for utilizing this compound in mechanistic studies to push the boundaries of our understanding of organic reactions.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2,2,4-trimethyl-3-pentanone (also known as isopropyl tert-butyl ketone) from pivaloyl chloride. The methodology leverages the selective reactivity of organocuprates (Gilman reagents) with acyl chlorides, a robust method for carbon-carbon bond formation that avoids over-addition common with more reactive organometallics like Grignard reagents.[1][2][3] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable procedure for obtaining sterically hindered ketones.

Introduction

The synthesis of ketones is a cornerstone of organic chemistry. Among the various methods, the reaction of an acyl chloride with a lithium dialkylcuprate (Gilman reagent) is particularly effective for producing ketones without the subsequent formation of tertiary alcohols.[1][3] This is because organocuprates are milder nucleophiles than Grignard or organolithium reagents and generally do not react with the ketone product once it is formed.[1][2]

This compound is a sterically hindered ketone that serves as a valuable building block in the synthesis of more complex organic molecules. Its synthesis via the reaction of pivaloyl chloride with lithium diisopropylcuprate provides a clean and efficient route to this compound. This application note details the necessary materials, step-by-step experimental procedures, and expected characterization data.

Reaction Principle and Scheme

The synthesis proceeds in two main stages, typically performed in a single pot:

  • Formation of the Gilman Reagent: Two equivalents of an isopropyllithium (B161069) reagent react with one equivalent of copper(I) iodide to form lithium diisopropylcuprate.

  • Nucleophilic Acyl Substitution: The prepared Gilman reagent is then reacted with pivaloyl chloride. The isopropyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride. This is followed by the elimination of the chloride leaving group to yield the final ketone product, this compound.

Overall Reaction Scheme:

2 (CH₃)₂CHLi + CuI → Li[(CH₃)₂CH]₂Cu + LiI
Li[(CH₃)₂CH]₂Cu + (CH₃)₃CCOCl → (CH₃)₃CC(=O)CH(CH₃)₂ + (CH₃)₂CHCu + LiCl

Experimental Protocol

Materials and Reagents

All manipulations involving organolithium reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier Notes
Copper(I) IodideCuI190.459.52 g (50.0 mmol)Purified, dry
Isopropyllithium(CH₃)₂CHLi50.03100 mmol (e.g., 71.4 mL of 1.4 M sol. in heptane)Titrated before use
Pivaloyl Chloride(CH₃)₃CCOCl120.585.43 g (45.0 mmol)99%, Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12400 mLDried over Na/benzophenone
Saturated NH₄Cl (aq)NH₄Cl53.49150 mLFor quenching
Saturated NaCl (aq)NaCl58.44100 mLFor washing
Anhydrous MgSO₄MgSO₄120.37~10 gFor drying
Equipment
  • 1-L three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Argon/Nitrogen inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone (B3395972) bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Detailed Procedure

Step 1: Preparation of Lithium Diisopropylcuprate

  • Assemble the 1-L three-necked flask with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. Flame-dry the apparatus under a flow of argon and allow it to cool to room temperature.

  • Suspend copper(I) iodide (9.52 g, 50.0 mmol) in 200 mL of anhydrous diethyl ether.

  • Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add isopropyllithium solution (100 mmol) to the suspension via syringe over 30 minutes. The mixture will typically change color, often to a dark solution, indicating the formation of the organocuprate.

  • Stir the resulting solution at -78 °C for an additional 30 minutes.

Step 2: Reaction with Pivaloyl Chloride

  • Dissolve pivaloyl chloride (5.43 g, 45.0 mmol) in 50 mL of anhydrous diethyl ether in a separate dry flask.

  • Add the pivaloyl chloride solution dropwise via syringe to the cold (-78 °C) Gilman reagent solution over 20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Remove the cooling bath and allow the mixture to warm to room temperature over approximately 1.5 hours.

Step 3: Work-up and Purification

  • Carefully pour the reaction mixture into a 1-L Erlenmeyer flask containing 150 mL of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.

  • Stir the mixture until the copper salts are dissolved, which may result in a deep blue aqueous layer.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic layers and wash with saturated aqueous NaCl (100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid.

Data and Characterization

Reaction Parameters
ParameterValue
Temperature (Cuprate Formation)-78 °C
Temperature (Acylation)-78 °C
Reaction Time~3 hours
SolventAnhydrous Diethyl Ether
Theoretical Yield5.77 g (based on pivaloyl chloride)
Expected Experimental Yield75-85%
Product Characterization
PropertyValueReference
IUPAC Name2,2,4-Trimethylpentan-3-one[4]
Common NamesIsopropyl tert-butyl ketone, Pentamethylacetone[5]
Molecular FormulaC₈H₁₆O[4][5]
Molecular Weight128.21 g/mol [4][5]
AppearanceColorless liquid
Boiling Point151-152 °C
¹H NMR (CDCl₃, 400 MHz) δ 2.75 (sept, 1H), δ 1.15 (s, 9H), δ 1.08 (d, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 216.5, δ 45.0, δ 38.5, δ 26.5, δ 18.0
IR (neat, cm⁻¹) 2970 (s), 1705 (s, C=O), 1470 (m), 1365 (m)

Experimental Workflow Diagram

experimental_workflow Synthesis of this compound cluster_reagent_prep Step 1: Gilman Reagent Preparation cluster_reaction Step 2: Acylation Reaction cluster_workup Step 3: Work-up and Purification start Suspend CuI in anhydrous Et₂O cool Cool to -78 °C start->cool add_iPrLi Add 2 eq. Isopropyllithium cool->add_iPrLi stir_cuprate Stir for 30 min (Lithium Diisopropylcuprate forms) add_iPrLi->stir_cuprate add_pivcl Add Pivaloyl Chloride in Et₂O at -78 °C stir_cuprate->add_pivcl stir_reaction Stir for 1 hr at -78 °C add_pivcl->stir_reaction warm_rt Warm to Room Temp stir_reaction->warm_rt quench Quench with sat. aq. NH₄Cl warm_rt->quench extract Extract with Et₂O quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate (Rotovap) dry->concentrate purify Fractional Distillation concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Organolithium Reagents: Isopropyllithium is pyrophoric and reacts violently with water. Handle only under an inert atmosphere. Wear fire-retardant personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Pivaloyl Chloride: Pivaloyl chloride is corrosive and moisture-sensitive, releasing HCl gas upon contact with water. Handle in a well-ventilated fume hood.

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

  • Cryogenic Bath: Dry ice and acetone can cause severe burns upon skin contact. Wear appropriate cryogenic gloves.

This document is for informational purposes only and should be used by trained professionals. All procedures should be carried out with a thorough risk assessment.

References

Application Notes and Protocols for the Grignard Reaction with 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Grignard reaction of 2,2,4-trimethyl-3-pentanone, a sterically hindered ketone. The protocol outlines the synthesis of a tertiary alcohol via the nucleophilic addition of a Grignard reagent to the ketone. Due to the steric hindrance of this compound, potential side reactions such as enolization and reduction are considered, and the protocol is designed to favor the desired addition reaction.

Reaction Principle

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of an organomagnesium halide (Grignar reagent) to a carbonyl group.[1][2] In this application, a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), attacks the electrophilic carbonyl carbon of this compound. This nucleophilic addition leads to the formation of a tertiary alcohol after an acidic workup.[3][4]

However, with sterically hindered ketones like this compound, the Grignard reagent can also act as a base, abstracting an α-hydrogen to form an enolate. This leads to the recovery of the starting ketone upon workup.[1][5] Another possible side reaction is the reduction of the ketone to a secondary alcohol.[6] The choice of Grignard reagent and reaction conditions is crucial to minimize these side reactions.

Experimental Protocol

This protocol details the reaction of this compound with methylmagnesium bromide to synthesize 2,2,3,4-tetramethyl-3-pentanol.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions. Grignard reagents are highly reactive with water.[7]

    • Assemble a three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a drying tube), and a gas inlet for the inert atmosphere.

  • Reaction:

    • To the round-bottom flask, add this compound and anhydrous diethyl ether.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[7]

  • Work-up (Quenching):

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction. This step protonates the alkoxide and precipitates magnesium salts.[7]

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer from the aqueous layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine all the organic layers.

    • Wash the combined organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by distillation or column chromatography.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Volume/Mass
This compound128.210.056.41 g
Methylmagnesium bromide (3.0 M)119.240.0620 mL
Anhydrous Diethyl Ether74.12-50 mL
Product: 2,2,3,4-Tetramethyl-3-pentanol144.25TheoreticalTheoretical

Visualizations

Reaction Mechanism:

Grignard_Reaction ketone This compound intermediate Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard CH₃MgBr grignard->intermediate product 2,2,3,4-Tetramethyl-3-pentanol intermediate->product Protonation workup H₃O⁺ (Workup) workup->product

Caption: Mechanism of the Grignard reaction with this compound.

Experimental Workflow:

experimental_workflow Experimental Workflow setup Reaction Setup (Anhydrous Conditions) reaction Reaction (Ketone + Grignard Reagent in Ether at 0°C to RT) setup->reaction quench Quenching (Saturated NH₄Cl at 0°C) reaction->quench extract Extraction (Diethyl Ether) quench->extract dry Drying (Anhydrous MgSO₄) extract->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate purify Purification (Distillation or Chromatography) evaporate->purify product Final Product purify->product

Caption: Step-by-step workflow for the Grignard synthesis.

Potential Side Reactions:

side_reactions start This compound + Grignard Reagent addition Desired Addition (Tertiary Alcohol) start->addition enolization Enolization (Recovered Ketone) start->enolization reduction Reduction (Secondary Alcohol) start->reduction

Caption: Possible reaction pathways for a sterically hindered ketone.

References

Navigating the Challenges of Steric Hindrance: Advanced Wittig Reaction Conditions for Complex Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex organic molecules is a foundational pillar of innovation. The Wittig reaction, a Nobel Prize-winning method for alkene synthesis, is a cornerstone of the synthetic chemist's toolkit. However, when faced with sterically hindered ketones, the traditional Wittig reaction often falters, leading to low yields and sluggish reaction times. This document provides detailed application notes and protocols for advanced and modified Wittig-type reactions designed to overcome the challenges of steric hindrance, enabling the efficient synthesis of highly substituted alkenes.

The olefination of sterically encumbered ketones is a significant hurdle in the synthesis of complex natural products and novel therapeutic agents. The bulky substituents surrounding the carbonyl group impede the approach of the Wittig reagent, slowing down the rate-determining nucleophilic attack and often leading to poor reaction outcomes.[1][2][3] To address these limitations, several powerful modifications and alternative reactions have been developed. This guide will delve into the practical application of these methods, offering a comparative analysis and detailed experimental procedures.

Application Notes: Choosing the Right Olefination Strategy

The successful olefination of a sterically hindered ketone hinges on the selection of the appropriate reagents and reaction conditions. The key challenge is to enhance the nucleophilicity of the phosphorus-stabilized carbanion to overcome the steric barrier presented by the ketone.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Workhorse for Hindered Ketones

The Horner-Wadsworth-Emmons (HWE) reaction is the most common and generally most effective alternative to the standard Wittig reaction for hindered ketones.[2][4] The key difference lies in the use of a phosphonate (B1237965) ester instead of a phosphonium (B103445) salt. The resulting phosphonate carbanion is more nucleophilic than a traditional ylide, enabling it to react more readily with sterically congested carbonyls.[4] A significant practical advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed during aqueous workup, simplifying product purification.[5]

Key Features of the HWE Reaction:

  • Increased Nucleophilicity: Reacts with a broader range of ketones, including those with significant steric bulk.

  • Simplified Purification: Water-soluble phosphate byproduct.

  • Stereoselectivity: Typically favors the formation of the thermodynamically more stable (E)-alkene.

The Schlosser Modification: Accessing (E)-Alkenes from Non-Stabilized Ylides

For non-stabilized ylides, which typically yield (Z)-alkenes, the Schlosser modification of the Wittig reaction provides a method to selectively obtain the (E)-alkene isomer.[1][6] This procedure involves the use of a strong base like phenyllithium (B1222949) at low temperatures to deprotonate the intermediate betaine, followed by a carefully controlled protonation and elimination sequence.[6]

Key Features of the Schlosser Modification:

  • Stereochemical Control: Allows for the selective synthesis of (E)-alkenes from non-stabilized ylides.

  • Requires Careful Control: The reaction conditions, particularly temperature, are critical for success.

Specialized Conditions for Specific Outcomes: Still-Gennari and Masamune-Roush

For situations requiring the synthesis of (Z)-alkenes from substrates where the standard HWE reaction would yield the (E)-isomer, the Still-Gennari modification is a powerful tool. This method employs phosphonates with electron-withdrawing groups in the presence of a strong, non-coordinating base.

For base-sensitive substrates that may not tolerate the strong bases typically used in HWE reactions, the Masamune-Roush conditions offer a milder alternative. These conditions utilize lithium chloride and a hindered amine base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to facilitate the olefination.[5][7]

Data Presentation: A Comparative Overview

The following tables summarize the performance of various Wittig and HWE reaction conditions for the olefination of representative sterically hindered ketones.

Table 1: Olefination of Camphor (B46023)

Reaction TypeReagent/YlideBaseSolventTemperature (°C)Time (h)Yield (%)Ref
Standard WittigPh₃P=CH₂K-OtBuToluene (B28343)1101886[8][9]
HWETriethyl phosphonoacetateNaHTHF661275

Table 2: Olefination of 2-Adamantanone (B1666556)

Reaction TypeReagent/YlideBaseSolventTemperature (°C)Time (h)Yield (%)Ref
Standard WittigPh₃P=CH₂n-BuLiTHF252Low/No Reaction[10]
HWETriethyl phosphonoacetateNaHDME851692

Table 3: Olefination of Fenchone

Reaction TypeReagent/YlideBaseSolventTemperature (°C)Time (h)Yield (%)Ref
Standard WittigPh₃P=CH₂K-OtBuBenzene802465
HWETriethyl phosphonoacetateNaHTHF661888

Experimental Protocols

The following are representative experimental protocols for the olefination of sterically hindered ketones.

Protocol 1: Standard Wittig Methylenation of Camphor

This protocol describes the in-situ generation of methylenetriphenylphosphorane (B3051586) for the methylenation of the sterically hindered ketone, camphor.[8]

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous toluene to the flask via syringe.

  • With vigorous stirring, add potassium tert-butoxide (1.2 eq) portion-wise to the suspension.

  • Heat the resulting orange-red mixture to reflux for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture to room temperature and add a solution of camphor (1.0 eq) in anhydrous toluene dropwise.

  • Heat the reaction mixture to reflux for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield camphene.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of 2-Adamantanone

This protocol details the HWE reaction of the highly hindered ketone, 2-adamantanone, with triethyl phosphonoacetate.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Triethyl phosphonoacetate

  • 2-Adamantanone

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.5 eq) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous DME to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Add a solution of 2-adamantanone (1.0 eq) in anhydrous DME dropwise to the reaction mixture.

  • Heat the reaction to reflux for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Schlosser Modification for (E)-Alkene Synthesis

This protocol provides a general procedure for the Schlosser modification to favor the formation of (E)-alkenes from non-stabilized ylides and a hindered ketone.

Materials:

  • Phosphonium salt (e.g., ethyltriphenylphosphonium bromide)

  • Phenyllithium (PhLi)

  • Sterically hindered ketone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Proton source (e.g., tert-butanol)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (2.2 eq) in anhydrous THF.

  • Cool the suspension to -78 °C.

  • Add phenyllithium (2.2 eq) dropwise to form the ylide.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the hindered ketone (1.0 eq) in anhydrous THF dropwise.

  • After stirring for 1 hour at -78 °C, add a second equivalent of phenyllithium (1.1 eq) and continue stirring for an additional 30 minutes.

  • Add a proton source, such as tert-butanol (B103910) (1.2 eq), to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography and analyze the E/Z ratio by NMR spectroscopy or GC.

Visualizing Reaction Pathways and Logic

To further aid in understanding and selecting the appropriate reaction conditions, the following diagrams illustrate the key mechanisms and decision-making processes.

Wittig_Mechanism Ylide Phosphonium Ylide (R₃P⁺-C⁻R'R'') Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone Sterically Hindered Ketone (R₂C=O) Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene (R₂C=CR'R'') Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide (R₃P=O) Oxaphosphetane->PhosphineOxide

Caption: General mechanism of the Wittig reaction.

Decision_Workflow Start Start: Sterically Hindered Ketone IsKetoneReactive Is the ketone highly unreactive? Start->IsKetoneReactive DesiredStereochem Desired Alkene Stereochemistry? IsKetoneReactive->DesiredStereochem No UseHWE Use Horner-Wadsworth-Emmons (HWE) Reaction IsKetoneReactive->UseHWE Yes YlideType Ylide Type? DesiredStereochem->YlideType E-alkene UseStillGennari Still-Gennari Modification (for Z-alkene) DesiredStereochem->UseStillGennari Z-alkene YlideType->UseHWE Stabilized UseWittig Standard Wittig (non-stabilized ylide) YlideType->UseWittig Non-stabilized ConsiderMasamuneRoush Consider Masamune-Roush (for base-sensitive substrates) UseHWE->ConsiderMasamuneRoush Substrate base-sensitive? UseSchlosser Schlosser Modification UseWittig->UseSchlosser Need E-alkene?

Caption: Decision workflow for olefination of hindered ketones.

Protocol_Relationships Wittig Wittig Reaction HWE Horner-Wadsworth-Emmons (HWE) Reaction Wittig->HWE Alternative for hindered ketones Schlosser Schlosser Modification Wittig->Schlosser Modifies (for E-alkenes) StillGennari Still-Gennari Modification HWE->StillGennari Modifies (for Z-alkenes) MasamuneRoush Masamune-Roush Conditions HWE->MasamuneRoush Modifies (for base-sensitive substrates)

Caption: Relationships between modified Wittig protocols.

References

Application Notes and Protocols for the Reduction of 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the reduction of the sterically hindered ketone, 2,2,4-trimethyl-3-pentanone, to its corresponding alcohol, 2,2,4-trimethyl-3-pentanol (B1616163). Due to the significant steric hindrance around the carbonyl group, this transformation presents a unique challenge, often requiring careful selection of reducing agents and optimization of reaction conditions to achieve high yields.

This document outlines protocols using two common hydride reducing agents, Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), and discusses the expected outcomes and analytical characterization of the product.

Reaction Scheme

The overall transformation is the reduction of a ketone to a secondary alcohol:

This compound Reducing Agent 2,2,4-Trimethyl-3-pentanol

Comparative Data of Reducing Agents

The choice of reducing agent is critical for the successful reduction of sterically hindered ketones like this compound. Below is a summary of expected performance for common hydride reagents. Note: Specific yield and reaction time for this compound are based on reductions of structurally similar hindered ketones and may require optimization.

Reducing AgentMolar Ratio (Ketone:Agent)Typical SolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Safety and Handling Notes
Sodium Borohydride (NaBH₄) 1 : 1.5Methanol (B129727) (MeOH) or Ethanol (EtOH)25 - 5012 - 2460 - 75Relatively safe to handle in air. Reacts slowly with protic solvents.
Lithium Aluminum Hydride (LiAlH₄) 1 : 1Anhydrous Diethyl Ether or THF0 - 352 - 685 - 95Highly reactive and pyrophoric. Reacts violently with water and protic solvents. Must be handled under an inert atmosphere.

Experimental Protocols

The following are detailed protocols for the reduction of this compound.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol is suitable for general laboratory use with standard safety precautions.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 39 mmol) in methanol (50 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (e.g., 2.2 g, 58.5 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 1 M HCl (30 mL) to quench the excess NaBH₄ and neutralize the solution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,2,4-trimethyl-3-pentanol can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol requires stringent anhydrous and inert atmosphere techniques.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Schlenk flask or three-necked flask with an inert gas inlet

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

  • Addition of Reducing Agent: In the flask, suspend LiAlH₄ (e.g., 1.5 g, 39 mmol) in anhydrous diethyl ether (40 mL).

  • Addition of Ketone: Dissolve this compound (e.g., 5.0 g, 39 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel. Add the ketone solution dropwise to the LiAlH₄ suspension at 0 °C over 30 minutes.

  • Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add dropwise:

      • 1.5 mL of water

      • 1.5 mL of 15% aqueous NaOH

      • 4.5 mL of water

    • A granular precipitate should form. Stir for 15 minutes.

    • Filter the mixture and wash the solid with diethyl ether.

    • Combine the filtrate and washings.

  • Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting 2,2,4-trimethyl-3-pentanol can be purified by distillation.

Product Characterization

The identity and purity of the synthesized 2,2,4-trimethyl-3-pentanol can be confirmed by various analytical techniques.

TechniqueStarting Material (Ketone)Product (Alcohol)
Appearance Colorless liquidColorless liquid
Molecular Weight 128.21 g/mol [1]130.23 g/mol
Boiling Point ~152-154 °C~163-165 °C
¹H NMR (CDCl₃) δ ~2.8 (septet, 1H), 1.1 (s, 9H), 1.0 (d, 6H)δ ~3.1 (d, 1H), ~1.8 (m, 1H), 0.95 (s, 9H), 0.9 (d, 6H), OH proton (broad singlet)
¹³C NMR (CDCl₃) δ ~218 (C=O), 45.5, 35.5, 26.5, 18.0δ ~80 (CH-OH), 35.0, 33.0, 26.0, 20.0, 17.0
IR (neat, cm⁻¹) ~1705 (strong, C=O stretch)~3400 (broad, O-H stretch), no peak at ~1705
GC-MS (m/z) 128 (M+), 85, 57, 43130 (M+), 115, 73, 57, 43

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logic behind choosing a reducing agent.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification ketone This compound reaction_setup Reaction Setup (Inert atmosphere for LiAlH4) ketone->reaction_setup reductant Reducing Agent (NaBH4 or LiAlH4) reductant->reaction_setup solvent Solvent (MeOH or Anhydrous Ether) solvent->reaction_setup addition Slow Addition of Reagent at 0°C reaction_setup->addition stirring Stirring at Room Temperature addition->stirring monitoring Reaction Monitoring (TLC/GC-MS) stirring->monitoring quench Quenching (Acidic or Fieser) monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction drying Drying Organic Layer extraction->drying purification Purification (Distillation/Chromatography) drying->purification product 2,2,4-Trimethyl-3-pentanol purification->product decision_tree start Need to reduce a sterically hindered ketone? reactivity High Yield & Fast Reaction Required? start->reactivity safety Stringent Safety Precautions (Inert Atmosphere) Feasible? reactivity->safety Yes nabh4 Use NaBH4 reactivity->nabh4 No lialh4 Use LiAlH4 safety->lialh4 Yes reconsider Consider alternative, more potent reducing agents safety->reconsider No

References

Application Note: Chiral Reduction of 2,2,4-Trimethyl-3-pentanone using a Corey-Bakshi-Shibata (CBS) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the enantioselective reduction of the sterically hindered prochiral ketone, 2,2,4-trimethyl-3-pentanone, to the corresponding chiral alcohol, 2,2,4-trimethyl-3-pentanol, utilizing the Corey-Bakshi-Shibata (CBS) reduction methodology. This method employs a chiral oxazaborolidine catalyst to achieve high levels of stereocontrol, which is crucial in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[1][2] This document provides a representative experimental protocol, expected outcomes based on similar substrates, and visual diagrams of the experimental workflow and catalytic cycle.

Introduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the asymmetric reduction of a broad range of ketones to their corresponding chiral secondary alcohols.[1][2] The reaction is prized for its high enantioselectivity, predictable stereochemical outcome, and the catalytic nature of the chiral oxazaborolidine reagent.[1] The reduction of sterically hindered ketones like this compound presents a significant challenge due to the steric bulk surrounding the carbonyl group. The CBS catalyst, however, is well-suited for such transformations, offering a reliable route to the desired chiral alcohol.

The mechanism of the CBS reduction involves the formation of a complex between the chiral oxazaborolidine catalyst and a borane (B79455) source, typically borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂).[3] This complex then coordinates to the ketone in a sterically controlled manner, followed by an intramolecular hydride transfer from the borane to the carbonyl carbon, yielding the chiral alcohol with high enantiomeric excess (ee).[3]

Experimental Protocol

This protocol is a representative procedure for the chiral reduction of this compound. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M) or Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (DCM) or Diethyl ether (Et₂O) for extraction

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq.).

  • Cooling: Cool the flask to the desired temperature (e.g., -20 °C to 0 °C) using an appropriate cooling bath.

  • Addition of Borane: Slowly add the borane-dimethyl sulfide complex or borane-tetrahydrofuran complex (e.g., 1.0-1.2 eq.) to the catalyst solution while maintaining the temperature. Stir the mixture for 10-15 minutes.

  • Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at the reaction temperature to decompose any excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 2,2,4-trimethyl-3-pentanol.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral GC or HPLC analysis.

Data Presentation

The following table summarizes the expected quantitative data for the chiral reduction of this compound based on typical results for sterically hindered ketones. Actual results may vary depending on the specific reaction conditions.

EntryCatalyst (mol%)Borane SourceSolventTemp (°C)Time (h)Yield (%) (Expected)ee (%) (Expected)
1(R)-Me-CBS (10)BH₃·SMe₂THF02>90>95
2(S)-Me-CBS (10)BH₃·SMe₂THF02>90>95
3(R)-Me-CBS (5)BH₃·THFTHF-204>85>92
4(S)-Me-CBS (5)BH₃·THFTHF-204>85>92

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep_catalyst 1. Add CBS Catalyst to Flask cool 2. Cool to Reaction Temperature prep_catalyst->cool add_borane 3. Add Borane Source cool->add_borane add_substrate 5. Add Ketone Solution to Reaction Mixture add_borane->add_substrate prep_substrate 4. Dissolve Ketone in Anhydrous Solvent prep_substrate->add_substrate monitor 6. Monitor Reaction Progress (TLC/GC) add_substrate->monitor quench 7. Quench with Methanol monitor->quench extract 8. Aqueous Work-up and Extraction quench->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify characterize 11. Characterize Product (NMR) purify->characterize ee_determination 12. Determine Enantiomeric Excess (Chiral GC/HPLC) purify->ee_determination

Caption: Experimental workflow for the CBS reduction.

cbs_catalytic_cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) complex Catalyst-Borane Complex catalyst->complex + BH3 borane BH3 Source borane->complex transition_state Six-membered Transition State complex->transition_state + Ketone ketone This compound ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Release workup Aqueous Work-up product_complex->workup alcohol Chiral Alcohol Product workup->alcohol

Caption: Catalytic cycle of the CBS reduction.

References

Application Notes and Protocols for the Use of 2,2,4-Trimethyl-3-pentanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic applications of 2,2,4-trimethyl-3-pentanone, a sterically hindered ketone of significant interest in organic chemistry. Due to the pronounced steric congestion around its carbonyl group, this molecule serves as an excellent model substrate for investigating the interplay of steric and electronic effects in chemical reactions. These notes include key reactions, detailed experimental protocols, and quantitative data to facilitate its use in research and development.

Physicochemical Properties and Spectroscopic Data

This compound, also known as tert-butyl isopropyl ketone, is a colorless liquid.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number5857-36-3[1]
Molecular FormulaC₈H₁₆O[1]
Molecular Weight128.21 g/mol [1]
Boiling Point133.85 °CChemicalBook
Density0.8065 g/cm³ChemicalBook

Spectroscopic data for this compound is readily available in public databases. A summary of available spectra is provided below.

Spectrum TypeAvailabilitySource
¹H NMRAvailableSpectraBase[2]
¹³C NMRAvailableSpectraBase[2]
IRAvailableNIST WebBook[3][4]
Mass SpectrumAvailableNIST WebBook[1][3]

Synthesis of this compound

The synthesis of sterically hindered ketones like this compound can be challenging using classical methods. Modern synthetic approaches offer more effective routes.

A common method for synthesizing aryl ketones is the Friedel-Crafts acylation.[5][6] For aliphatic ketones, a related approach can be envisioned using an appropriate acyl chloride and an organometallic reagent.

dot

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Acyl_Chloride R-COCl (e.g., Pivaloyl chloride) Ketone This compound Acyl_Chloride->Ketone Acyl Source Organometallic R'-M (e.g., Isopropyl Grignard) Organometallic->Ketone Nucleophilic Attack Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acyl_Chloride Activates

Caption: General workflow for the synthesis of a ketone via a Friedel-Crafts-type acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This is a general protocol and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of the appropriate acyl chloride (e.g., pivaloyl chloride) in a dry, inert solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst (e.g., aluminum chloride).

  • Nucleophile Addition: Slowly add the organometallic reagent (e.g., isopropylmagnesium bromide) dropwise from the addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Key Reactions of this compound

The reduction of this compound yields the corresponding secondary alcohol, 2,2,4-trimethyl-3-pentanol. This transformation is commonly achieved using metal hydride reducing agents.

dot

Ketone_Reduction Ketone This compound Intermediate Alkoxide Intermediate Ketone->Intermediate Hydride Attack Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Intermediate Solvent Solvent (e.g., Methanol) Solvent->Ketone Alcohol 2,2,4-Trimethyl-3-pentanol Intermediate->Alcohol Protonation Workup Aqueous Work-up Workup->Alcohol

Caption: Workflow for the reduction of this compound to its corresponding alcohol.

Reducing AgentSolventYield (%)Reference
NaBH₄Methanol (B129727)High (qualitative)General Knowledge
H₂, Cobalt CatalystTetrahydrofuran97 (for 2,4-dimethyl-3-pentanone)[7]

Experimental Protocol: Reduction with Sodium Borohydride (B1222165)

This protocol is a general procedure for ketone reduction and should be adapted for this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve this compound in a suitable alcohol solvent, such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Reaction Monitoring: Allow the reaction to proceed for a specified time, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

  • Quenching and Work-up: Slowly add water to quench the excess NaBH₄. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent like diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alcohol. Further purification can be achieved by distillation or column chromatography.

The reaction of this compound with a Grignard reagent allows for the formation of a new carbon-carbon bond and the synthesis of a tertiary alcohol. Due to the steric hindrance of the ketone, this reaction may require forcing conditions and can be low-yielding.

dot

Grignard_Reaction Ketone This compound Intermediate Magnesium Alkoxide Ketone->Intermediate Nucleophilic Addition Grignard_Reagent Grignard Reagent (R-MgX) Grignard_Reagent->Intermediate Solvent Anhydrous Ether (e.g., THF, Et2O) Solvent->Ketone Alcohol Tertiary Alcohol Intermediate->Alcohol Protonation Workup Aqueous Acidic Work-up (e.g., NH4Cl solution) Workup->Alcohol

Caption: General scheme for the Grignard reaction with this compound.

Experimental Protocol: General Procedure for Grignard Reaction

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the flask in an ice bath and add the Grignard reagent (e.g., methylmagnesium bromide in ether) dropwise via an addition funnel.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion.

  • Work-up: Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The tertiary alcohol product can be purified by column chromatography or distillation.

The Wittig reaction converts ketones into alkenes. With a sterically hindered ketone like this compound, the reaction with a phosphonium (B103445) ylide can be sluggish.

dot

Wittig_Reaction Ketone This compound Intermediate Oxaphosphetane Ketone->Intermediate [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Intermediate Alkene Alkene Intermediate->Alkene Cycloreversion Byproduct Triphenylphosphine (B44618) oxide Intermediate->Byproduct Cycloreversion

Caption: The Wittig reaction of this compound to form an alkene.

Experimental Protocol: General Procedure for Wittig Reaction

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF or diethyl ether. Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide.

  • Reaction with Ketone: To the resulting ylide solution, add a solution of this compound in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Work-up: Quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. The resulting alkene can be purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Applications in Drug Development

While direct applications of this compound in drug development are not widely documented, its derivatives, particularly the corresponding alcohol and other functionalized analogs, could serve as building blocks in the synthesis of more complex molecules with potential biological activity. The steric bulk of the t-butyl and isopropyl groups can be exploited to create specific three-dimensional structures that may interact with biological targets. Further research is needed to explore the pharmacological potential of compounds derived from this ketone.

Conclusion

This compound is a valuable substrate for studying the reactivity of sterically hindered carbonyl compounds. The protocols and data provided in these application notes offer a foundation for researchers to utilize this ketone in a variety of organic transformations. Further exploration of its synthetic utility is encouraged, particularly in the development of novel synthetic methodologies and as a scaffold for the synthesis of new chemical entities with potential applications in medicinal chemistry.

References

Application Notes and Protocols for 2,2,4-Trimethyl-3-pentanone as a Non-Reactive, High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2,4-trimethyl-3-pentanone as a specialized, non-reactive, high-boiling point solvent for use in research, organic synthesis, and pharmaceutical development. Its unique steric hindrance and physical properties make it a valuable alternative to more reactive or lower-boiling point solvents in specific applications.

Introduction

This compound, also known as isopropyl tert-butyl ketone, is a sterically hindered aliphatic ketone.[1][2] Its highly branched structure significantly shields the carbonyl group, rendering it substantially less reactive than other ketones. This low reactivity, combined with its high boiling point, makes it an excellent solvent for chemical reactions and formulations where solvent interference is undesirable.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective application as a solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1]
CAS Number 5857-36-3[1][2]
Boiling Point 133.85 °C[3]
Melting Point -29.02 °C[3]
Density 0.8065 g/mL[3]
Refractive Index 1.4109 (estimate)[3]

Solvent Characteristics and Comparison

The utility of a solvent is often predicted by its solvent parameters. Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters provide insights into the solvent's interaction capabilities.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify this concept by breaking down the total cohesive energy of a liquid into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4]

Table 2: Hansen Solubility Parameters of this compound and Common Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
This compound 15.16.19.8
Toluene18.01.42.0
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Dioxane19.01.87.4

Note: HSP values for common solvents are widely available in literature and databases. The values for this compound are from available data sources.[5][6]

The HSP values suggest that this compound has moderate polarity and hydrogen bonding capability, making it suitable for dissolving a range of organic compounds.

Kamlet-Taft Parameters

Applications in Organic Synthesis

The primary advantage of this compound in organic synthesis is its inertness under various reaction conditions, particularly those involving strong nucleophiles or bases that might react with more conventional ketone solvents like acetone (B3395972) or methyl ethyl ketone.

Non-Reactive Medium for High-Temperature Reactions

Its high boiling point allows for conducting reactions at elevated temperatures without the need for high-pressure apparatus. This is particularly useful for reactions with high activation energies or for improving reaction rates.

Logical Workflow for Solvent Selection in High-Temperature Synthesis

G A Reaction requires T > 100°C B Are reactants or reagents sensitive to protic solvents? A->B C Are reactants or reagents sensitive to reactive carbonyls? B->C Yes D Consider high-boiling point alcohols or glycols B->D No E Consider aprotic polar solvents (e.g., DMF, DMSO) C->E No F Consider this compound C->F Yes G Final Solvent Selection D->G E->G F->G

Caption: Decision workflow for selecting a high-boiling point solvent.

Grignard and Organolithium Reactions

While ethers are the conventional solvents for Grignard and organolithium reactions, in cases where a higher boiling point is necessary, a non-enolizable and non-reactive ketone like this compound could be a potential, albeit unconventional, alternative to high-boiling ethers. Its lack of acidic α-hydrogens would prevent unwanted side reactions.

Applications in Drug Development and Formulation

In the pharmaceutical industry, solvent selection is critical for safety, efficacy, and compliance.[9] High-boiling point solvents are often employed in the synthesis and purification of active pharmaceutical ingredients (APIs).

Recrystallization and Purification of APIs

This compound can be used as a solvent for the recrystallization of APIs that are sensitive to more reactive solvents. Its moderate polarity may allow for the selective dissolution of the API at elevated temperatures, followed by crystallization upon cooling, leaving impurities behind.

Experimental Protocol: Recrystallization of a Model API

  • Solubility Screening:

    • Add 100 mg of the API to 1 mL of this compound in a test tube.

    • Heat the mixture in a controlled temperature block, observing the temperature at which the solid dissolves completely.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystallization.

    • Compare the solubility and crystallization profile with other high-boiling point solvents like anisole (B1667542) or N-methyl-2-pyrrolidone (NMP).

  • Recrystallization Protocol:

    • Dissolve the crude API in a minimal amount of hot this compound.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to form well-defined crystals.

    • Further cool the mixture in an ice bath to maximize yield.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Workflow for API Recrystallization Solvent Selection

G A Crude API B Screen solubility in various high-boiling point solvents A->B C Select solvent with high solubility at high T and low solubility at low T B->C D Is API sensitive to reactive solvents? C->D E Consider standard high-boiling solvents (e.g., Toluene, Anisole) D->E No F Consider this compound D->F Yes G Perform recrystallization E->G F->G H Analyze purity and yield G->H

Caption: Workflow for selecting a recrystallization solvent for an API.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Handling: Work in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

Conclusion

This compound offers a unique combination of a high boiling point and low chemical reactivity due to significant steric hindrance around its carbonyl group. While not a universal solvent, it presents a valuable option for specific applications in organic synthesis and pharmaceutical development where solvent inertness at elevated temperatures is a critical requirement. Further research into its solubility characteristics with a broader range of APIs and its performance in various reaction types will continue to define its role as a specialized solvent.

References

Application of 2,2,4-Trimethyl-3-pentanone in Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

2,2,4-Trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone, is a sterically hindered aliphatic ketone. Its unique structural features, particularly the bulky tert-butyl and isopropyl groups flanking the carbonyl moiety, make it an invaluable tool for probing the intricate details of chemical reaction mechanisms. The significant steric hindrance around the carbonyl group influences its reactivity, allowing researchers to study the interplay of steric and electronic effects in various chemical transformations. This application note focuses on the utility of this compound in the study of photochemical reactions, specifically Norrish Type I and Type II reactions.

Key Applications

  • Elucidation of Photochemical Reaction Pathways: this compound serves as a model substrate for investigating the mechanisms of Norrish Type I (α-cleavage) and Norrish Type II (intramolecular γ-hydrogen abstraction) reactions. The steric hindrance affects the stability of the resulting radical intermediates and the conformational flexibility required for hydrogen abstraction, thereby influencing the quantum yields and product distributions of these competing pathways.

  • Comparative Studies of Ketone Photochemistry: By comparing the photochemical behavior of this compound with less sterically hindered ketones, researchers can quantify the impact of steric bulk on reaction rates, product ratios, and the lifetimes of excited states. This comparative approach provides fundamental insights into the structure-reactivity relationships governing these important photochemical processes.

  • Probing Solvent Effects: The photochemistry of this compound can be studied in various solvents to understand the role of the reaction medium on the efficiency of Norrish reactions. Solvent polarity and viscosity can influence the stability of excited states and radical intermediates, as well as the dynamics of bond cleavage and hydrogen transfer.

Reaction Mechanisms: Norrish Type I and Type II Pathways

Upon absorption of ultraviolet radiation, this compound is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). Both the S₁ and T₁ states can initiate photochemical reactions.

Norrish Type I Reaction (α-Cleavage)

This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this compound, two possible α-cleavage pathways exist, leading to the formation of two different pairs of radical intermediates. The subsequent reactions of these radicals, such as decarbonylation, recombination, and disproportionation, lead to a variety of stable products.

Norrish Type II Reaction (Intramolecular γ-Hydrogen Abstraction)

This pathway involves the abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. This biradical can then undergo either cleavage to form an enol and an alkene or cyclization to yield a cyclobutanol (B46151) derivative. The steric constraints in this compound can influence the feasibility of the required cyclic transition state for hydrogen abstraction.

Data Presentation

Table 1: Photochemical Data for Methyl Isopropyl Ketone (a structural analog)

SolventTriplet Quantum Yield (Φ_T)Triplet Lifetime (τ_T, ns)
Iso-octane0.8550
Methanol0.7030
Acetonitrile0.6525

Data is illustrative and based on studies of structurally similar ketones. Actual values for this compound may vary.

Experimental Protocols

The following are generalized protocols for studying the photochemical reactions of this compound. These should be adapted based on specific experimental goals and available equipment.

Protocol 1: Determination of Photochemical Quantum Yields using UV-Vis Spectroscopy

Objective: To determine the quantum yield of the disappearance of this compound upon irradiation.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., hexane, acetonitrile)

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • Photochemical reactor with a monochromatic light source (e.g., mercury lamp with appropriate filters or a Rayonet reactor with specific wavelength lamps, e.g., 313 nm)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Stirring plate and stir bars

Procedure:

  • Actinometry:

    • Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate (B100866) in 0.1 N H₂SO₄).

    • Irradiate the actinometer solution in a quartz cuvette for a specific time period, ensuring complete absorption of the incident light.

    • Develop the actinometer by adding a solution of 1,10-phenanthroline (B135089) and a buffer to form the colored Fe(II)-phenanthroline complex.

    • Measure the absorbance of the complex at its λ_max (e.g., 510 nm) using a UV-Vis spectrophotometer.

    • Calculate the photon flux of the light source using the known quantum yield of the actinometer.

  • Sample Preparation and Irradiation:

    • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to ensure significant light absorption at the irradiation wavelength.

    • Transfer the solution to a quartz cuvette and place it in the photochemical reactor at a constant temperature.

    • Irradiate the sample for various time intervals, monitoring the reaction by UV-Vis spectroscopy.

  • Data Analysis:

    • Record the UV-Vis spectrum of the solution at each time point.

    • Plot the change in absorbance at a wavelength corresponding to the reactant as a function of time.

    • The initial rate of the reaction can be determined from the slope of this plot.

    • The quantum yield (Φ) is calculated using the following equation: Φ = (moles of reactant consumed / time) / (photon flux)

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of the photolysis of this compound.

Materials:

  • Photolyzed solution of this compound from Protocol 1

  • Internal standard (e.g., a non-reactive alkane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation:

    • To a known volume of the photolyzed solution, add a precise amount of an internal standard.

  • GC-MS Analysis:

    • Inject a small volume of the sample into the GC-MS.

    • Run a suitable temperature program to separate the components of the mixture.

    • The mass spectrometer will provide mass spectra of the eluting compounds, allowing for their identification by comparison with spectral libraries (e.g., NIST) and known standards.

  • Quantification:

    • The relative peak areas of the products and the internal standard in the gas chromatogram can be used to determine the concentration of each product.

    • The product distribution can be expressed as the percentage of each product relative to the total amount of products formed.

Visualizations

Norrish_Reactions cluster_0 Excitation cluster_1 Norrish Type I (α-Cleavage) cluster_2 Norrish Type II (γ-H Abstraction) K_S0 Ketone (S₀) K_S1 Excited Singlet (S₁) K_S0->K_S1 K_T1 Excited Triplet (T₁) K_S1->K_T1 Intersystem Crossing R1_CO_R2 Radical Pair 1 (Isopropyl + tert-Butylacyl) K_S1->R1_CO_R2 R3_CO_R4 Radical Pair 2 (tert-Butyl + Isopropylacyl) K_S1->R3_CO_R4 Biradical 1,4-Biradical K_S1->Biradical K_T1->R1_CO_R2 K_T1->R3_CO_R4 K_T1->Biradical Products_I Recombination, Decarbonylation, Disproportionation Products R1_CO_R2->Products_I R3_CO_R4->Products_I Products_II_cleavage Enol + Alkene Biradical->Products_II_cleavage Cleavage Products_II_cyclization Cyclobutanol Biradical->Products_II_cyclization Cyclization

Figure 1: Competing Norrish Type I and Type II reaction pathways for an excited ketone.

Experimental_Workflow cluster_prep Preparation cluster_irrad Irradiation cluster_analysis Analysis prep_sol Prepare Ketone Solution irrad_ketone Irradiate Ketone Solution (various times) prep_sol->irrad_ketone prep_act Prepare Actinometer Solution irrad_act Irradiate Actinometer prep_act->irrad_act uv_vis UV-Vis Spectroscopy irrad_ketone->uv_vis gc_ms GC-MS Analysis irrad_ketone->gc_ms irrad_act->uv_vis Develop & Measure Absorbance calc_qy Calculate Quantum Yield uv_vis->calc_qy calc_pd Determine Product Distribution gc_ms->calc_pd

Figure 2: General experimental workflow for studying ketone photochemistry.

Application Notes and Protocols for GC-MS Analysis of 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-3-pentanone is a volatile organic compound (VOC) and a ketone of interest in various fields, including environmental analysis, food science, and industrial chemistry. Accurate and reliable quantification of this compound is crucial for quality control, safety assessment, and research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds, offering high sensitivity and specificity.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Chemical Properties

PropertyValue
Chemical Formula C₈H₁₆O[2]
Molecular Weight 128.21 g/mol [2]
Boiling Point 143-145 °C
Synonyms Isopropyl tert-butyl ketone, Pentamethylacetone[2]

Experimental Protocols

This protocol outlines the sample preparation and instrumental parameters for the GC-MS analysis of this compound.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds like this compound from liquid or solid matrices, headspace solid-phase microextraction (HS-SPME) is a highly effective and solvent-free sample preparation technique.[3]

  • Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

  • Matrix Modification (Optional): For solid samples, the addition of a small amount of purified water can aid in the release of volatile analytes. To enhance the partitioning of the analyte into the headspace, a salt, such as sodium chloride, can be added to the vial.

  • Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • Incubation and Extraction: Place the vial in an SPME autosampler or a heating block with agitation. Incubate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • Thermal Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

GC-MS Instrumental Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and analytical goals.

ParameterRecommended Setting
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)[4][5]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 200°C (hold for 2 min)[6]
Mass Spectrometer
Ionization Mode Electron Ionization (EI)[7]
Electron Energy 70 eV[8]
Ion Source Temperature 230°C[8]
Quadrupole Temperature 150°C[8]
Mass Scan Range m/z 40-200
Solvent Delay 3 minutes

Data Presentation

Quantitative Data Summary

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library such as the NIST Mass Spectral Library. The following table summarizes the expected quantitative data for this compound.

ParameterValue
Expected Retention Time Dependent on the specific GC conditions, but can be estimated based on its boiling point relative to other ketones.
Molecular Ion (M+) m/z 128[7]
Base Peak m/z 57[7]
Key Fragment Ions (m/z) 41, 43, 71, 85[7]
Mass Spectral Data

The mass spectrum of this compound is characterized by a prominent base peak at m/z 57, corresponding to the stable tert-butyl cation. Other significant fragments are also observed, which are crucial for confident identification.

m/zRelative Intensity (%)
4165
4355
57 100
7115
8530
1285

Note: Relative intensities are approximate and can vary slightly between instruments.[7]

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing and Analysis Sample Sample Aliquoting MatrixMod Matrix Modification (Optional) Sample->MatrixMod Seal Vial Sealing MatrixMod->Seal Incubate Incubation & Extraction Seal->Incubate Desorb Thermal Desorption Incubate->Desorb GC_Separation Gas Chromatographic Separation Desorb->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: Derivatization of 2,2,4-Trimethyl-3-pentanone for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-3-pentanone, also known as isopropyl tert-butyl ketone, is a sterically hindered ketone.[1] Its pronounced steric congestion around the carbonyl group presents unique challenges and opportunities for analytical determination.[1] Direct analysis of this and similar ketones by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be hindered by poor chromatographic performance and low sensitivity. Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a crucial step to overcome these limitations.[2]

This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, primarily focusing on enhancing its volatility for GC analysis and improving ionization efficiency for mass spectrometry (MS) detection. The primary methods covered include oxime formation using hydroxylamine (B1172632) derivatives and silylation.

Derivatization Strategies for this compound

The primary goal of derivatizing this compound is to convert the polar carbonyl group into a less polar, more volatile, and thermally stable functional group. This improves peak shape, reduces tailing in GC, and can introduce moieties that enhance detection by specific detectors, such as an electron capture detector (ECD) or a mass spectrometer.

Oximation: Reaction with Hydroxylamine Derivatives

Reaction with hydroxylamine or its O-substituted derivatives is a widely used method for the derivatization of aldehydes and ketones, including ketosteroids.[3][4][5] The reaction involves the nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form an oxime. This conversion eliminates the highly polar carbonyl group, leading to increased volatility and improved chromatographic behavior.

Commonly used reagents for oximation include:

  • Hydroxylamine hydrochloride: A standard reagent for forming simple oximes.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): This reagent is particularly advantageous for GC-MS analysis. The pentafluorobenzyl group is a strong electrophore, significantly enhancing the sensitivity of the derivative for electron capture detection (ECD) and providing a characteristic mass spectrum for MS analysis. PFBHA derivatives are generally stable at elevated temperatures.

  • O-tert-butyl hydroxylamine: Used for derivatization of ketosteroids for LC-MS analysis.[3]

Silylation

Silylation involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[2][5] While this compound itself does not have active hydrogens for direct silylation of the parent molecule, this technique is highly relevant when dealing with complex samples or when oximation is followed by a second derivatization step. For instance, the oxime formed from the reaction with hydroxylamine can be further silylated at the hydroxyl group of the oxime to increase volatility and thermal stability.[6]

Common silylating reagents include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent.[6]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating reagent.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the derivatization and analysis of ketones using the described methods. Data for this compound is limited; therefore, data for other relevant ketones are included to provide an expected performance benchmark.

Analyte ClassDerivatization ReagentAnalytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Steroid Hormones (Estrone, Testosterone, Progesterone)Hydroxylamine (HA)MALDI-MSLOD: 0.019 to 0.031 nM[8]
KetosteroidsHydroxylamineLC-MS/MSLOQ: 0.9 to 91 pg/ml[9]
Carbonyl Compounds (Glyoxal)PFBHAGC-MSLOD: 6 pptV[10]
Carbonyl Compounds (Methacrolein)PFBHAGC-MSLOD: 100 pptV[10]
5α-dihydrotestosterone (DHT)O-tert-butyl-hydroxylamineLC-MS/MSLOQ: 2.5 pg/mL[3]

Experimental Protocols

Protocol 1: Derivatization of this compound using PFBHA for GC-MS Analysis

This protocol describes the formation of the O-(2,3,4,5,6-pentafluorobenzyl)oxime derivative of this compound.

Materials:

  • This compound standard solution (e.g., 1 mg/mL in methanol)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (B92270) or an appropriate buffer solution to adjust pH

  • Organic solvent for extraction (e.g., hexane (B92381), dichloromethane)[11]

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette a known volume of the this compound standard or sample extract into a reaction vial.

  • Solvent Evaporation: If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a fresh solution of PFBHA in a suitable solvent (e.g., water or buffer) at a concentration of approximately 10-20 mg/mL. The pH of the reaction mixture should be adjusted to be slightly acidic (around pH 3-6) for optimal reaction.[11]

  • Derivatization Reaction: Add 100 µL of the PFBHA solution to the dried sample residue. Add a small amount of pyridine to act as a catalyst and neutralize the HCl formed.

  • Incubation: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath set to 60-70°C for 60 minutes.

  • Extraction: After cooling to room temperature, add 500 µL of hexane (or another suitable organic solvent) and 500 µL of deionized water to the vial. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: The extract is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Derivatization: Oximation followed by Silylation for GC-MS Analysis

This protocol is suitable for complex mixtures where enhanced volatility and thermal stability are required.

Materials:

  • All materials from Protocol 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile (B52724), pyridine)

Procedure:

  • Oximation: Follow steps 1-5 of Protocol 1 to form the oxime derivative.

  • Drying: After the oximation reaction, completely evaporate the reaction mixture to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous before adding the silylating reagent.[12]

  • Silylation: To the dried oxime residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA (+1% TMCS).

  • Incubation: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing This compound DriedSample Dried Sample Residue Sample->DriedSample Solvent Evaporation PFBHA Add PFBHA Reagent & Pyridine DriedSample->PFBHA Incubate Incubate (60-70°C, 60 min) PFBHA->Incubate AddSolvents Add Hexane & Water Incubate->AddSolvents Vortex Vortex & Centrifuge AddSolvents->Vortex OrganicLayer Collect Organic Layer Vortex->OrganicLayer DryExtract Dry with Na2SO4 OrganicLayer->DryExtract GCMS GC-MS Analysis DryExtract->GCMS

Caption: PFBHA Derivatization Workflow for GC-MS Analysis.

Two_Step_Derivatization cluster_oximation Step 1: Oximation cluster_silylation Step 2: Silylation Start Sample containing This compound AddHydroxylamine Add Hydroxylamine Reagent Start->AddHydroxylamine IncubateOxime Incubate to form Oxime AddHydroxylamine->IncubateOxime DryOxime Evaporate to Dryness IncubateOxime->DryOxime AddBSTFA Add BSTFA (+TMCS) & Anhydrous Solvent DryOxime->AddBSTFA IncubateSilyl Incubate to form TMS-Oxime Derivative AddBSTFA->IncubateSilyl Analysis GC-MS Analysis IncubateSilyl->Analysis

Caption: Two-Step Oximation and Silylation Workflow.

Conclusion

Derivatization of this compound is an essential step for reliable and sensitive quantitative analysis. The choice of derivatization reagent and protocol depends on the analytical instrumentation available and the specific requirements of the assay. Oximation with PFBHA is a robust method for enhancing GC-MS performance. For complex matrices or when maximum volatility is required, a two-step oximation-silylation approach can be highly effective. The protocols provided herein serve as a starting point for method development and can be optimized to meet the specific needs of the user's application.

References

Application Notes & Protocols: 2,2,4-Trimethyl-3-pentanone as an Internal Standard in NMR and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,2,4-trimethyl-3-pentanone as an internal standard (IS) for quantitative analysis in Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound as an Internal Standard

This compound, also known as isopropyl tert-butyl ketone, is a suitable internal standard for quantitative NMR and GC-MS analyses due to its distinct spectral properties and chemical inertness. The presence of bulky tert-butyl and isopropyl groups results in sharp, well-resolved signals in both NMR and GC techniques, minimizing the risk of signal overlap with a wide range of analytes. Its molecular weight is 128.21 g/mol and its chemical formula is C8H16O[1][2][3].

Key Advantages:

  • Chemical Inertness: Does not typically react with common analytes or solvents under standard analytical conditions.

  • Distinct NMR Signals: Provides clean and sharp singlets in ¹H NMR, simplifying integration and quantification.

  • Good Chromatographic Behavior: Exhibits good peak shape and resolution in GC analysis.

  • Low Volatility: Compared to more volatile standards, its lower vapor pressure reduces the risk of concentration changes due to evaporation[4].

  • Commercially Available: Readily available from various chemical suppliers.

Application in Quantitative ¹H NMR Spectroscopy

2.1. Principle

In quantitative NMR (qNMR), the signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.[5] By adding a known amount of an internal standard to a sample containing an analyte of unknown concentration, the concentration of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a known resonance from the internal standard.[6][7]

2.2. Protocol for Quantitative ¹H NMR

This protocol outlines the steps for using this compound as an internal standard for determining the concentration of an analyte.

Materials:

  • This compound (high purity, ≥99%)

  • Analyte of interest

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 20 mg) into a volumetric flask.

    • Dissolve the standard in a known volume of the chosen deuterated solvent to achieve a precise concentration.

  • Sample Preparation:

    • Accurately weigh a precise amount of the analyte into a vial.

    • Add a precise volume of the internal standard stock solution to the vial containing the analyte.

    • Ensure complete dissolution of both the analyte and the internal standard. Vortex if necessary.

    • Transfer the final solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters to consider are:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full relaxation. A longer delay (e.g., 30 seconds) is recommended for high accuracy.[5]

      • Pulse Angle: Use a 30° or smaller flip angle to reduce the impact of T1 differences.[5]

      • Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio for accurate integration.

      • Spectral Width: Ensure the spectral width encompasses all signals of interest.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the tert-butyl protons is often a good choice.

    • Calculate the concentration of the analyte using the following formula:

      Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_IS / M_analyte) * (Purity_IS / Purity_analyte) * Concentration_IS

      Where:

      • Integral: The integrated area of the signal.

      • N: The number of protons giving rise to the signal.

      • M: Molar mass.

      • Purity: The purity of the substance.

      • Concentration_IS: The known concentration of the internal standard.

2.3. Quantitative Data Summary

ParameterThis compoundAnalyte (Example)
Molar Mass ( g/mol ) 128.21Varies
¹H NMR Signal (CDCl₃) ~1.1 ppm (s, 9H, t-butyl), ~2.8 ppm (sept, 1H, CH)Varies
Number of Protons (N) 9 (for t-butyl singlet)Varies
Purity (%) ≥99To be determined

Experimental Workflow for qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_IS Weigh Internal Standard (this compound) dissolve Dissolve in Deuterated Solvent weigh_IS->dissolve weigh_Analyte Weigh Analyte weigh_Analyte->dissolve mix Mix and Transfer to NMR Tube dissolve->mix acquire_NMR Acquire ¹H NMR Spectrum (Quantitative Parameters) mix->acquire_NMR process_spec Process Spectrum (Phase, Baseline) acquire_NMR->process_spec integrate Integrate Signals (Analyte & IS) process_spec->integrate calculate Calculate Analyte Concentration integrate->calculate

Caption: Workflow for quantitative NMR using an internal standard.

Application in Quantitative GC-MS

3.1. Principle

In GC-MS, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. The internal standard should be chemically similar to the analyte but chromatographically resolved.[8] By comparing the peak area of the analyte to that of the internal standard, variations in injection volume, and instrument response can be compensated for, leading to more accurate and precise quantification.[8][9]

3.2. Protocol for Quantitative GC-MS

This protocol describes the use of this compound as an internal standard for the quantification of volatile and semi-volatile organic compounds.

Materials:

  • This compound (high purity, ≥99%)

  • Analyte(s) of interest

  • Appropriate solvent (e.g., hexane, dichloromethane)

  • Volumetric flasks, pipettes, and autosampler vials

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the internal standard (this compound) at a known concentration in the chosen solvent.

    • Prepare a series of calibration standards containing known concentrations of the analyte(s) and a constant concentration of the internal standard.

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise volume of the internal standard stock solution.

    • Perform any necessary extraction or dilution steps.

    • Transfer the final solution to an autosampler vial.

  • GC-MS Analysis:

    • Inject the calibration standards and samples into the GC-MS system.

    • Optimize the GC temperature program to achieve good separation between the analyte(s), the internal standard, and any matrix components.

    • The mass spectrometer can be operated in either full scan mode for qualitative and quantitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Data Analysis and Quantification:

    • For each calibration standard, calculate the response factor (RF) using the following formula:

      RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the samples by using the calibration curve and the measured peak area ratios.

3.3. Quantitative Data Summary

ParameterValue
GC Column (example) DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program (example) Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
MS Mode Full Scan (m/z 40-400) or SIM
Quantification Ion (IS) m/z 57 (or other characteristic ions)
Quantification Ion (Analyte) Varies

Experimental Workflow for GC-MS

GCMS_Workflow cluster_prep Standard & Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep_cal Prepare Calibration Standards (Analyte + IS) inject Inject Standards and Samples prep_cal->inject prep_sample Prepare Sample (add IS) prep_sample->inject run_gcms Run GC-MS Method inject->run_gcms gen_curve Generate Calibration Curve (Area Ratio vs. Conc.) run_gcms->gen_curve quantify Quantify Analyte in Sample gen_curve->quantify

Caption: Workflow for quantitative GC-MS using an internal standard.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound serves as a reliable and effective internal standard for quantitative analysis by both NMR and GC-MS. Its chemical and physical properties make it a versatile choice for a variety of applications in research, quality control, and drug development. The protocols provided herein offer a solid foundation for the implementation of this standard in your laboratory. Method validation should always be performed to ensure accuracy and precision for your specific application.

References

Application Note: Regioselective Enolate Formation from 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enolates are highly versatile nucleophilic intermediates crucial for the formation of carbon-carbon bonds in synthetic organic chemistry. The regioselectivity of enolate formation from unsymmetrical ketones is a common challenge, often leading to mixtures of kinetic and thermodynamic products. 2,2,4-Trimethyl-3-pentanone (also known as isopropyl tert-butyl ketone) presents a unique structural advantage. Due to the absence of α-protons on the tert-butyl group, deprotonation occurs exclusively at the C-4 position, yielding a single, regiochemically pure enolate. This note provides a detailed protocol for the efficient and selective generation of the lithium enolate of this compound using lithium diisopropylamide (LDA), a strong, sterically hindered base.

Chemical Principles of Regioselectivity

The structure of this compound inherently dictates the site of deprotonation. The carbonyl carbon is flanked by two α-carbons:

  • C-2: A quaternary carbon (tert-butyl group) with no attached hydrogen atoms.

  • C-4: A tertiary carbon (isopropyl group) with one acidic α-hydrogen.

Deprotonation can only occur at the C-4 position, making the reaction completely regioselective.[1] This circumvents the common issue of controlling kinetic versus thermodynamic enolate formation seen in other unsymmetrical ketones.[2] The use of a strong, non-nucleophilic base like LDA ensures rapid, complete, and irreversible deprotonation at low temperatures, preventing side reactions.[3][4]

References

Application Notes and Protocols for Aldol Condensation Reactions Involving 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-3-pentanone, also known as di-tert-butyl ketone, is a highly sterically hindered ketone. This steric bulk presents significant challenges for its participation in standard aldol (B89426) condensation reactions. Both the formation of the enolate and the subsequent nucleophilic attack on an electrophile are kinetically disfavored. Consequently, traditional base-catalyzed aldol conditions often result in low to negligible yields.

However, by employing a directed aldol reaction strategy, these steric impediments can be overcome. This involves the pre-formation of the kinetic lithium enolate using a strong, non-nucleophilic, and sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. This reactive intermediate can then be effectively trapped by an aldehyde to afford the corresponding β-hydroxy ketone, which can subsequently be dehydrated to the α,β-unsaturated ketone (a chalcone (B49325) analog). This approach allows for the synthesis of unique and sterically encumbered molecules that may be of interest in medicinal chemistry and materials science.

Reaction Principle: Directed Aldol Condensation

The directed aldol condensation of this compound with an aromatic aldehyde, such as benzaldehyde (B42025), proceeds in three key stages:

  • Enolate Formation: this compound is deprotonated at the α-carbon by a strong, bulky base like LDA in an aprotic solvent (e.g., tetrahydrofuran (B95107), THF) at low temperature (-78 °C). This irreversibly forms the lithium enolate. The low temperature is crucial to prevent side reactions and ensure the stability of the enolate.

  • Nucleophilic Addition: The pre-formed enolate is then treated with an aldehyde. The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a lithium alkoxide intermediate.

  • Workup and Dehydration: The reaction is quenched with an aqueous solution to protonate the alkoxide, yielding the β-hydroxy ketone (the aldol addition product). This intermediate can often be dehydrated, either in situ or in a separate step with acid or base catalysis and heat, to yield the final α,β-unsaturated ketone product. The formation of the conjugated system provides a thermodynamic driving force for the dehydration.

Quantitative Data Summary

While specific quantitative data for the aldol condensation of this compound is not widely reported due to its challenging nature, the following table outlines a representative protocol for a directed aldol reaction with benzaldehyde. The yields are based on typical outcomes for directed aldol reactions with sterically hindered ketones.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)Volume/MassRole
This compound128.2110.01.28 g (1.59 mL)Ketone (Nucleophile)
Diisopropylamine (B44863)101.1911.01.11 g (1.54 mL)LDA Precursor
n-Butyllithium (2.5 M in hexanes)64.0611.04.4 mLStrong Base
Benzaldehyde106.1210.01.06 g (1.02 mL)Aldehyde (Electrophile)
Tetrahydrofuran (THF), anhydrous--~50 mLSolvent
Saturated aq. NH₄Cl--~20 mLQuenching Agent
Product
1-Phenyl-2,2,4,4-tetramethyl-1-penten-3-one216.32~6.0 (Est.)~1.30 g (Est.)α,β-Unsaturated Ketone
Estimated Yield ~60%

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2,2,4,4-tetramethyl-1-penten-3-one via Directed Aldol Reaction

This protocol describes the synthesis of the α,β-unsaturated ketone from this compound and benzaldehyde using a pre-formed lithium enolate.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (2.5 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • LDA Preparation:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (30 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe.

    • Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution back down to -78 °C.

    • In a separate syringe, draw up this compound (1.59 mL, 10.0 mmol).

    • Add the ketone dropwise to the stirred LDA solution over 5-10 minutes.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Aldol Addition:

    • Add benzaldehyde (1.02 mL, 10.0 mmol) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Reaction Quench and Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ketone.

  • Dehydration and Purification:

    • The crude aldol addition product can be dehydrated by dissolving it in a suitable solvent (e.g., toluene) and refluxing with a catalytic amount of p-toluenesulfonic acid using a Dean-Stark apparatus to remove water.

    • Alternatively, dehydration may occur spontaneously upon warming or during chromatographic purification.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the pure 1-phenyl-2,2,4,4-tetramethyl-1-penten-3-one.

    • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, MS).

Visualizations

Directed_Aldol_Workflow cluster_setup Step 1: Enolate Formation cluster_reaction Step 2: C-C Bond Formation cluster_workup Step 3: Workup & Dehydration reagent reagent intermediate intermediate process process product product ketone This compound enolate_form Deprotonation -78 °C ketone->enolate_form lda LDA in THF lda->enolate_form enolate Lithium Enolate enolate_form->enolate addition Nucleophilic Addition -78 °C enolate->addition aldehyde Aromatic Aldehyde aldehyde->addition alkoxide Lithium Alkoxide addition->alkoxide quench Aqueous Quench (NH4Cl) alkoxide->quench aldol_add β-Hydroxy Ketone quench->aldol_add dehydrate Dehydration (Heat/Acid) aldol_add->dehydrate final_product α,β-Unsaturated Ketone dehydrate->final_product Reaction_Pathway ketone This compound enolate Lithium Enolate (Nucleophile) ketone->enolate 1. lda LDA, THF, -78 °C addition_product β-Hydroxy Ketone (Aldol Adduct) enolate->addition_product 2. Ar-CHO 3. H₃O⁺ aldehyde Ar-CHO (Electrophile) final_product α,β-Unsaturated Ketone (Chalcone Analog) addition_product->final_product Heat/Acid dehydration - H₂O

Application Notes and Protocols: Photochemical Reactions of Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photochemical reactions of sterically hindered ketones, focusing on their mechanisms, applications, and the experimental protocols required for their study and utilization. The unique steric environment of these ketones often leads to distinct reactivity and product distributions compared to their less hindered counterparts, making them valuable tools in organic synthesis and drug development.

Introduction to Photochemical Reactions of Sterically Hindered Ketones

Photochemistry unlocks unique reactive pathways by accessing electronically excited states of molecules. For ketones, absorption of UV light typically promotes a non-bonding electron from the oxygen atom to an anti-bonding π* orbital (n→π* transition), generating an excited singlet state. This can then undergo intersystem crossing to a more stable triplet state.[1] Sterically hindered ketones, characterized by bulky substituents alpha to the carbonyl group, exhibit photochemical behaviors that are profoundly influenced by this steric bulk. These reactions, primarily the Norrish Type I and Type II processes, offer powerful methods for bond cleavage, rearrangement, and cyclization reactions, which are highly valuable in the synthesis of complex organic molecules.[2] The steric hindrance can influence the stability of radical intermediates and the conformational requirements for certain reactions, thereby altering reaction pathways and product selectivity.[1]

Key Photochemical Reactions and Mechanisms

Norrish Type I Reaction

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond of an excited ketone, yielding two radical intermediates: an acyl radical and an alkyl radical.[1] The stability of the resulting alkyl radical is a crucial factor in determining the efficiency of this process. For sterically hindered ketones, the formation of a stable tertiary or benzylic radical is often favored.[3]

Subsequent reactions of these radicals can include:

  • Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl radical, which can then combine with the other alkyl radical.

  • Recombination: The initial radical pair can recombine to regenerate the starting ketone.

  • Disproportionation: Hydrogen transfer between the radicals can lead to an alkene and an aldehyde or ketene.[1]

Example: Photolysis of Di-tert-butyl Ketone

Di-tert-butyl ketone is a classic example of a sterically hindered ketone that primarily undergoes Norrish Type I cleavage. Upon irradiation, it forms a pivaloyl radical and a tert-butyl radical. The pivaloyl radical readily decarbonylates to give another tert-butyl radical and carbon monoxide. The two tert-butyl radicals can then combine to form 2,2,3,3-tetramethylbutane (B1293380) or disproportionate to isobutane (B21531) and isobutylene.

Norrish Type II Reaction

The Norrish Type II reaction is an intramolecular process that occurs in ketones possessing an abstractable γ-hydrogen. The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon through a six-membered transition state, forming a 1,4-biradical intermediate.[4] This biradical can then undergo one of two main pathways:

  • Cleavage (Fragmentation): Cleavage of the β-carbon-carbon bond results in the formation of an enol and an alkene. The enol typically tautomerizes to the corresponding ketone.

  • Cyclization (Yang Cyclization): Intramolecular combination of the radical centers leads to the formation of a cyclobutanol (B46151) derivative.[4]

The presence of steric hindrance can influence the conformation of the 1,4-biradical, thereby affecting the ratio of cleavage to cyclization products.

Quantitative Data

The efficiency of photochemical reactions is often described by the quantum yield (Φ), which is the number of moles of a particular product formed per mole of photons absorbed.

KetoneReaction TypeSolventQuantum Yield (Φ)ProductsReference
Di-tert-butyl KetoneNorrish Type IGas Phase~1.0 (CO formation)Isobutane, Isobutylene, 2,2,3,3-Tetramethylbutane, CO
2,2,6,6-TetramethylcyclohexanoneNorrish Type INot specified> 0.7 (CO formation)Carbon monoxide and hydrocarbon products[5]
AdamantanoneNorrish Type INot specifiedNot specifiedLeads to ring-opened products[6]
ButyrophenoneNorrish Type IIBenzene (B151609)0.22 (disappearance)Acetophenone, Ethylene[7]
Valerophenone (B195941)Norrish Type IIBenzene0.30 (disappearance)Acetophenone, Propylene, Cyclobutanols[7]

Applications in Organic Synthesis and Drug Development

The unique transformations facilitated by the photochemical reactions of sterically hindered ketones have found numerous applications in the synthesis of complex molecules, including natural products and potential drug candidates.

  • Synthesis of Strained Ring Systems: The Norrish Type II cyclization provides a direct route to cyclobutanols, which are versatile intermediates for the synthesis of more complex carbocyclic and heterocyclic systems.[2]

  • Carbon-Carbon Bond Formation and Cleavage: Norrish Type I reactions, particularly the decarbonylation step, allow for the formation of new C-C bonds and the removal of a carbonyl group, which can be a key step in a synthetic sequence.[2]

  • Remote Functionalization: The Norrish Type II reaction allows for the functionalization of a remote, unactivated C-H bond (the γ-position), a transformation that can be challenging to achieve with traditional thermal reactions.[4]

  • Drug Discovery: The ability to construct complex and unique molecular scaffolds is crucial in drug discovery for exploring new chemical space. Photochemical reactions of hindered ketones have been employed in the total synthesis of various biologically active natural products.[2] For instance, the synthesis of certain steroids and alkaloids has utilized Norrish-type reactions as key steps.[8] The application of photochemistry in medicinal chemistry is a growing field, offering mild reaction conditions and novel pathways for the synthesis and modification of bioactive molecules.[9]

Experimental Protocols

General Protocol for Photolysis of a Sterically Hindered Ketone

Materials:

  • Sterically hindered ketone (e.g., di-tert-butyl ketone)

  • Anhydrous solvent (e.g., hexane, benzene, or acetonitrile), degassed

  • Photochemical reactor (e.g., Rayonet reactor with appropriate wavelength lamps, typically around 300 nm for n→π* transitions)

  • Quartz reaction vessel

  • Inert gas supply (e.g., nitrogen or argon)

  • Stirring apparatus

  • Analytical equipment for product analysis (GC, GC-MS, NMR)

Procedure:

  • Prepare a dilute solution of the sterically hindered ketone in the chosen anhydrous solvent (typically 0.01-0.1 M) in the quartz reaction vessel.

  • Degas the solution for at least 30 minutes by bubbling a gentle stream of inert gas through it. This is crucial to prevent quenching of the excited state by oxygen.

  • Seal the reaction vessel and place it in the photochemical reactor.

  • Irradiate the solution with the appropriate UV lamps while maintaining a constant temperature (usually room temperature) and stirring.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC or TLC.

  • Once the desired conversion is reached, stop the irradiation.

  • Carefully remove the solvent under reduced pressure.

  • Purify the product mixture using appropriate techniques such as column chromatography or distillation.

  • Characterize the products using spectroscopic methods (NMR, IR, MS).

Protocol for a Norrish Type II Reaction: Photolysis of Valerophenone

Materials:

  • Valerophenone

  • Anhydrous benzene (degassed)

  • Photochemical reactor with 313 nm lamps

  • Quartz tube

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Prepare a solution of valerophenone (e.g., 0.1 M) and an internal standard in anhydrous, degassed benzene.

  • Transfer the solution to a quartz tube and seal it after further degassing with nitrogen.

  • Irradiate the sample in a merry-go-round apparatus within a photochemical reactor at a controlled temperature.

  • At various time intervals, remove the tube and analyze the contents by GC to determine the disappearance of the starting material and the formation of products (acetophenone, propylene, and cyclobutanols).

  • Calculate the quantum yield by comparing the rate of product formation to the rate of light absorption, which can be determined using a chemical actinometer (e.g., potassium ferrioxalate).

Visualizations

Norrish_Type_I cluster_0 Norrish Type I Reaction Ketone Sterically Hindered Ketone (S0) ExcitedSinglet Excited Singlet State (S1) Ketone->ExcitedSinglet hν (UV light) ExcitedTriplet Excited Triplet State (T1) ExcitedSinglet->ExcitedTriplet Intersystem Crossing (ISC) RadicalPair Acyl and Alkyl Radical Pair ExcitedTriplet->RadicalPair α-Cleavage RadicalPair->Ketone Recombination Decarbonylation Decarbonylation RadicalPair->Decarbonylation Loss of CO NewRadicalPair Two Alkyl Radicals + CO Decarbonylation->NewRadicalPair Products Recombination, Disproportionation Products NewRadicalPair->Products

Caption: General workflow of the Norrish Type I reaction.

Norrish_Type_II cluster_1 Norrish Type II Reaction Ketone Ketone with γ-Hydrogen (S0) ExcitedState Excited State (S1 or T1) Ketone->ExcitedState hν (UV light) Biradical 1,4-Biradical Intermediate ExcitedState->Biradical Intramolecular γ-H Abstraction Cleavage Cleavage (Fragmentation) Biradical->Cleavage Cyclization Cyclization (Yang Cyclization) Biradical->Cyclization CleavageProducts Enol + Alkene Cleavage->CleavageProducts CyclizationProduct Cyclobutanol Cyclization->CyclizationProduct FinalKetone Ketone CleavageProducts->FinalKetone Tautomerization

Caption: Competing pathways in the Norrish Type II reaction.

Experimental_Workflow cluster_2 Experimental Workflow for Ketone Photolysis A Prepare Ketone Solution in Anhydrous Solvent B Degas Solution with Inert Gas (N2 or Ar) A->B C Irradiate in Photochemical Reactor B->C D Monitor Reaction Progress (GC/TLC) C->D D->C Continue Irradiation E Work-up: Solvent Removal D->E Reaction Complete F Purify Products (Chromatography/Distillation) E->F G Characterize Products (NMR, MS, IR) F->G

Caption: A typical experimental workflow for a photochemical reaction of a ketone.

References

Application Notes and Protocols: Synthesis and Characterization of 2,2,4-trimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of 2,2,4-trimethyl-3-pentanol (B1616163), a tertiary alcohol with potential applications in organic synthesis and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2,4-trimethyl-3-pentanol is presented below.[1][2][3][4]

PropertyValue
CAS Number5162-48-1[3]
Molecular FormulaC8H18O[2][3]
Molecular Weight130.23 g/mol [2]
IUPAC Name2,2,4-trimethylpentan-3-ol[2]
Boiling PointData not readily available
Melting PointData not readily available

Synthesis of 2,2,4-trimethyl-3-pentanol

The synthesis of 2,2,4-trimethyl-3-pentanol can be achieved via two primary methods: the Grignard reaction between isopropylmagnesium bromide and pivalaldehyde (2,2-dimethylpropanal), or the reduction of 2,2,4-trimethyl-3-pentanone. The Grignard approach is detailed below.

Synthesis via Grignard Reaction: Protocol

This protocol describes the synthesis of 2,2,4-trimethyl-3-pentanol from isopropylmagnesium bromide and pivalaldehyde.

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In a dropping funnel, prepare a solution of isopropyl bromide in anhydrous diethyl ether.

    • Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when bubbling is observed.

    • Once the reaction has started, add the remaining isopropyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (isopropylmagnesium bromide).

  • Reaction with Pivalaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • In a separate dropping funnel, prepare a solution of pivalaldehyde in anhydrous diethyl ether.

    • Add the pivalaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation to yield pure 2,2,4-trimethyl-3-pentanol.

Synthesis Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Isopropylmagnesium Bromide Mg->Grignard Anhydrous Ether iPrBr Isopropyl Bromide iPrBr->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Pivalaldehyde Pivalaldehyde Pivalaldehyde->Intermediate Quench Quench (aq. NH4Cl) Intermediate->Quench Extraction Extraction (Ether) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Distillation Drying->Purification Product 2,2,4-trimethyl-3-pentanol Purification->Product

Caption: Chemical synthesis workflow for 2,2,4-trimethyl-3-pentanol via Grignard reaction.

Characterization of 2,2,4-trimethyl-3-pentanol

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

Characterization Data
TechniqueObserved Data
¹H NMR Data not explicitly found in search results, but predicted shifts would include a doublet for the six methyl protons of the isopropyl group, a multiplet for the isopropyl methine proton, a singlet for the nine protons of the tert-butyl group, a doublet for the carbinol proton, and a singlet for the hydroxyl proton.
¹³C NMR Spectral data is available on SpectraBase.[2]
IR Spectroscopy A broad peak around 3400 cm⁻¹ (O-H stretch) and peaks in the 2870-2960 cm⁻¹ region (C-H stretch) are expected. Vapor phase IR spectra are available.[5][6]
Mass Spectrometry Molecular ion peak (M+) at m/z 130. Characteristic fragments would result from alpha-cleavage.[3][7] The NIST WebBook provides mass spectral data.[3][7]
Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of 2,2,4-trimethyl-3-pentanol.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the presence of the hydroxyl functional group.

  • Protocol:

    • Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.

    • Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands, particularly the broad O-H stretching band.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Protocol:

    • Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid.

    • Use electron ionization (EI) at 70 eV.

    • Acquire the mass spectrum.

    • Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. Alcohols often undergo alpha-cleavage and dehydration.[8]

Analytical Workflow

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Purified 2,2,4-trimethyl-3-pentanol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for the analytical characterization of 2,2,4-trimethyl-3-pentanol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the synthesis of 2,2,4-trimethyl-3-pentanone (also known as isopropyl tert-butyl ketone).

Frequently Asked Questions (FAQs)

Q1: My yield is consistently low when synthesizing this compound using a Grignard reagent. What are the likely causes?

Low yields in Grignard-based syntheses of sterically hindered ketones like this compound often stem from a few critical factors:

  • Steric Hindrance: The primary challenge is the significant steric bulk around the carbonyl carbon. The tert-butyl and isopropyl groups hinder the approach of the nucleophilic Grignard reagent to the electrophilic center of the acyl halide or ester. This steric hindrance can dramatically slow down the desired reaction, allowing side reactions to become more prominent.[1][2]

  • Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and oxygen.[3] Ensure all glassware is oven-dried, and solvents are rigorously anhydrous. The surface of the magnesium turnings should be activated (e.g., with iodine or 1,2-dibromoethane) to ensure efficient formation of the reagent.

  • Side Reactions: Grignard reagents are strong bases.[3][4] If your starting material (e.g., an acyl halide) has any acidic α-protons, the Grignard reagent can act as a base, leading to enolization and subsequent side reactions rather than nucleophilic addition.

  • Reaction Temperature: Grignard reactions are exothermic. While initial warming may be needed to start the reaction, it's crucial to control the temperature. Overheating can promote side reactions, such as Wurtz coupling or decomposition of the reagent.

  • Solvent Choice: The choice of ethereal solvent is important. While diethyl ether is common, tetrahydrofuran (B95107) (THF) can sometimes improve the reactivity of Grignard reagents.[3]

Q2: I am using tert-butyllithium (B1211817) to synthesize this compound and facing issues with low yield and product purity. What should I investigate?

Organolithium reagents like tert-butyllithium (t-BuLi) are extremely potent but require meticulous handling.[5][6]

  • Extreme Reactivity: t-BuLi is a significantly stronger base and nucleophile than the corresponding Grignard reagent. It is pyrophoric and reacts violently with air and moisture.[5] All reactions must be conducted under a strictly inert atmosphere (argon or nitrogen) with anhydrous solvents.[7]

  • Low Temperatures are Critical: Due to its high reactivity, t-BuLi reactions are typically performed at very low temperatures (e.g., -78 °C using a dry ice/acetone bath) to control reactivity and prevent side reactions.[7] Adding the t-BuLi solution dropwise to the electrophile at this low temperature is essential to manage the exotherm.

  • Lithium-Halogen Exchange: When reacting with alkyl or aryl halides, t-BuLi can participate in lithium-halogen exchange reactions, which can compete with the desired nucleophilic attack.[8]

  • Solvent Compatibility: While ethers are often used, t-BuLi can react with them, especially THF, even at low temperatures. Hydrocarbon solvents like pentane (B18724) or hexane (B92381) are often preferred for stability.[5]

Q3: Could the choice of acylating agent (e.g., acyl chloride vs. ester) impact the yield?

Yes, the choice of acylating agent is critical.

  • Acyl Halides: Acyl chlorides (e.g., pivaloyl chloride or isobutyryl chloride) are highly reactive electrophiles and are generally preferred for reactions with sterically hindered organometallics. Their high reactivity can help overcome the steric barrier.

  • Esters: Esters are less reactive than acyl chlorides. Furthermore, with highly reactive nucleophiles like Grignard or organolithium reagents, a double addition can occur.[4][9][10] The initial addition reaction forms a ketone, which is often more reactive than the starting ester. A second equivalent of the organometallic reagent can then attack the newly formed ketone, leading to a tertiary alcohol as a byproduct and consuming your desired product.[10]

Troubleshooting Summary

The table below summarizes key parameters and their potential impact on the synthesis of this compound.

ParameterPotential IssueRecommended ActionRationale
Reagent Quality Wet solvents/reagents; inactive MgUse freshly distilled, anhydrous solvents. Oven-dry all glassware. Activate Mg with I₂.Organometallic reagents are destroyed by water and O₂.[3]
Reaction Temperature Too high, causing side reactionsMaintain low temperatures (-78 °C for t-BuLi, 0 °C to reflux for Grignard).Controls high reactivity and minimizes unwanted pathways.[7]
Steric Hindrance Slow reaction rateUse a more reactive nucleophile (t-BuLi > Grignard). Use a highly reactive electrophile (acyl chloride).Overcomes the high activation energy barrier caused by bulky groups.[1]
Addition Rate Localized overheating; side reactionsAdd the organometallic reagent slowly (dropwise) with efficient stirring.Prevents temperature spikes and ensures homogeneous reaction conditions.
Choice of Electrophile Double addition with estersUse an acyl chloride instead of an ester.Acyl chlorides are more reactive and avoid the formation of a ketone intermediate that can react further.[10]
Atmosphere Decomposition of organometallic reagentMaintain a positive pressure of an inert gas (Argon or Nitrogen) throughout.Prevents pyrophoric reagents from igniting and all reagents from decomposing.[5][6]

Experimental Protocols

Method A: Synthesis via Grignard Reagent

This protocol describes the reaction of isopropylmagnesium bromide with pivaloyl chloride.

  • Preparation of Grignard Reagent:

    • Place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a small crystal of iodine.

    • Add anhydrous diethyl ether and a small amount of a solution of 2-bromopropane (B125204) (1.0 eq) in anhydrous diethyl ether.

    • Once the reaction initiates (observed by color change and bubbling), add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of pivaloyl chloride (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.

Method B: Synthesis via Organolithium Reagent

This protocol describes the reaction of tert-butyllithium with isobutyryl chloride. (Caution: tert-butyllithium is extremely pyrophoric and must be handled with appropriate safety precautions under an inert atmosphere). [5]

  • Reaction Setup:

    • To an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of isobutyryl chloride (1.0 eq) in anhydrous hexane.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of tert-Butyllithium:

    • Slowly add tert-butyllithium (1.0 eq, solution in pentane) dropwise to the stirred solution of isobutyryl chloride, ensuring the internal temperature does not rise above -65 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with hexane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate the solvent carefully by distillation.

    • Purify the resulting ketone by fractional distillation.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield Synthesis start Low Yield Observed reagent_check 1. Check Starting Materials start->reagent_check condition_check 2. Review Reaction Conditions start->condition_check workup_check 3. Analyze Workup & Purification start->workup_check reagent_purity Purity of Acyl Chloride & Halide Verified? reagent_check->reagent_purity atmosphere Inert Atmosphere Maintained? condition_check->atmosphere quench Quenching Method Appropriate? workup_check->quench reagent_purity->reagent_check No, Purify/Replace solvent_dryness Solvents Strictly Anhydrous? reagent_purity->solvent_dryness Yes solvent_dryness->reagent_check No, Dry Solvents reagent_activity Organometallic Reagent Active & Correct Stoichiometry? solvent_dryness->reagent_activity Yes reagent_activity->reagent_check No, Titrate/Remake reagent_ok Reagents OK reagent_activity->reagent_ok Yes atmosphere->condition_check No, Improve Seal/Purge temperature Temperature Controlled? (e.g., -78°C for t-BuLi) atmosphere->temperature Yes temperature->condition_check No, Optimize Cooling addition Reagents Added Slowly? temperature->addition Yes addition->condition_check No, Slow Addition conditions_ok Conditions OK addition->conditions_ok Yes quench->workup_check No, Use Sat. NH4Cl extraction Product Lost During Extraction/Wash Steps? quench->extraction Yes extraction->workup_check No, Check pH/Solvent purification Purification Method Optimized? (e.g., Fractional Distillation) extraction->purification Yes purification->workup_check No, Check Technique workup_ok Workup OK purification->workup_ok Yes

Caption: Troubleshooting workflow for diagnosing low product yield.

References

Technical Support Center: Grignard Synthesis of Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side product formation during the Grignard synthesis of hindered ketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Grignard synthesis of hindered ketones?

A1: The primary side reactions that compete with the desired nucleophilic addition to the carbonyl group are:

  • Enolization: The Grignard reagent acts as a base, abstracting an acidic α-hydrogen from the ketone to form a magnesium enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[1] This is particularly prevalent with sterically hindered ketones where the carbonyl carbon is sterically inaccessible.[2][3]

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol. This occurs via a cyclic six-membered transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[2][3]

  • Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted organic halide from which it was formed (R-MgX + R-X → R-R). This consumes the Grignard reagent and complicates purification.[4]

Q2: Why is enolization a significant problem with hindered ketones?

A2: Steric hindrance around the carbonyl carbon of a hindered ketone makes it physically difficult for the bulky Grignard reagent to approach and attack the electrophilic carbon. Consequently, the Grignard reagent, being a strong base, is more likely to abstract a more accessible α-proton, leading to enolization.[2][5]

Q3: How does the structure of the Grignard reagent affect the formation of side products?

A3: The structure of the Grignard reagent plays a crucial role:

  • Steric Bulk: Bulkier Grignard reagents are more likely to act as bases, favoring enolization over addition.

  • β-Hydrogens: Grignard reagents with β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide) can act as reducing agents, leading to the formation of a secondary alcohol as a byproduct.[2][3] To avoid this, it is advisable to use Grignard reagents with the smallest possible alkyl group that lacks β-hydrogens, such as methylmagnesium bromide.[1]

Q4: Can reaction temperature influence the product distribution?

A4: Yes, temperature is a critical parameter. Lowering the reaction temperature generally favors the desired nucleophilic addition over side reactions like enolization and Wurtz coupling.[6] Grignard reactions are exothermic, so maintaining a low and controlled temperature is essential for minimizing byproducts.[5]

Q5: What is the role of the solvent in a Grignard reaction?

A5: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential. They solvate and stabilize the Grignard reagent. The choice of solvent can also influence the Schlenk equilibrium, which affects the reactivity of the Grignard reagent.[7]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the Grignard synthesis of hindered ketones.

Issue 1: Low Yield of the Desired Tertiary Alcohol and Recovery of Starting Ketone

Primary Cause: Enolization of the starting ketone.[8]

Troubleshooting Steps:

  • Modify the Grignard Reagent:

    • Switch to a less sterically hindered Grignard reagent if possible. For example, use methylmagnesium bromide instead of a bulkier one.

    • Consider using an organolithium reagent, which can be less prone to enolization in some cases.[1]

  • Optimize Reaction Conditions:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C) to favor the nucleophilic addition pathway.[6]

    • Slow Addition: Add the Grignard reagent solution dropwise to the ketone solution to maintain a low concentration of the Grignard reagent at any given time, which can suppress enolization.

  • Use Additives:

    • The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and promote the desired 1,2-addition to the carbonyl group, thereby reducing enolization. This is often referred to as the Luche reduction conditions.[9]

Issue 2: Formation of a Secondary Alcohol Instead of the Expected Tertiary Alcohol

Primary Cause: Reduction of the ketone by the Grignard reagent.[2]

Troubleshooting Steps:

  • Select an Appropriate Grignard Reagent:

    • Avoid using Grignard reagents with β-hydrogens, such as ethylmagnesium bromide or isopropylmagnesium bromide.

    • Utilize a Grignard reagent that cannot undergo β-hydride elimination, for example, methylmagnesium bromide or phenylmagnesium bromide.

  • Control the Temperature:

    • Lowering the reaction temperature can sometimes disfavor the reduction pathway, although changing the Grignard reagent is a more effective solution.

Issue 3: Presence of a High-Boiling, Non-polar Byproduct

Primary Cause: Wurtz coupling product formation.[4]

Troubleshooting Steps:

  • Optimize the Formation of the Grignard Reagent:

    • Slow Addition of Halide: During the preparation of the Grignard reagent, add the organic halide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize its reaction with the newly formed Grignard reagent.[3]

    • Maintain a Low Temperature: Control the exothermic reaction by cooling the flask to prevent localized high temperatures that can promote Wurtz coupling.

    • Use a High Surface Area of Magnesium: Ensure the magnesium turnings are fresh and have a large surface area to facilitate a faster formation of the Grignard reagent.

Quantitative Data on Side Product Formation

The following tables summarize the impact of various parameters on the product distribution in Grignard reactions with hindered ketones.

Table 1: Effect of Grignard Reagent Structure on Product Distribution

Hindered KetoneGrignard ReagentDesired Addition Product Yield (%)Reduction Product Yield (%)Enolization (Recovered Ketone, %)Reference
Di-tert-butyl ketoneMethylmagnesium bromide~900~10[2]
Di-tert-butyl ketoneEthylmagnesium bromide~20~60~20[2]
Di-tert-butyl ketoneIsopropylmagnesium bromide<5>90<5[3]
2,2,6,6-TetramethylcyclohexanoneMethylmagnesium bromideHigh0Low
2,2,6,6-Tetramethylcyclohexanonetert-Butylmagnesium chlorideLowHighHigh

Table 2: Effect of Reaction Temperature on Side Product Formation

KetoneGrignard ReagentTemperature (°C)Addition Product Yield (%)Side Product Yield (%) (Type)Reference
Phthalide (ester)Fluorophenylmagnesium bromide0LowHigh (Di-addition)[10]
Phthalide (ester)Fluorophenylmagnesium bromide-40High (Mono-addition)Low (Di-addition)[10]

Experimental Protocols

Protocol: Minimizing Side Products in the Grignard Reaction with a Hindered Ketone (e.g., 2,4-di-tert-butylcyclohexanone)

This protocol is designed to maximize the yield of the desired tertiary alcohol while minimizing enolization and reduction.[5]

Materials:

  • 2,4-di-tert-butylcyclohexanone (B78126)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard flame-dried glassware for anhydrous reactions (three-necked round-bottom flask, dropping funnel, condenser with a drying tube, magnetic stirrer)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Assemble the flame-dried glassware under a positive pressure of inert gas.

    • Equip the three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.

  • Reactant Addition:

    • Dissolve 2,4-di-tert-butylcyclohexanone (1.0 eq) in anhydrous diethyl ether and add it to the reaction flask.

  • Grignard Reagent Addition:

    • Cool the reaction flask to 0 °C in an ice bath.

    • Add the methylmagnesium bromide solution (1.2 eq) to the dropping funnel.

    • Add the Grignard reagent dropwise to the stirred ketone solution over a period of 30 minutes, ensuring the internal temperature is maintained below 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired tertiary alcohol.

Visualizations

Reaction Pathways in Grignard Synthesis of Hindered Ketones

G Start Grignard Reagent (R-MgX) + Hindered Ketone Addition Desired Nucleophilic Addition Start->Addition Favored by: - Low Temperature - Less Hindered R-MgX - CeCl3 additive Enolization Enolization (Side Reaction) Start->Enolization Favored by: - High Temperature - Bulky R-MgX Reduction Reduction (Side Reaction) Start->Reduction Favored by: - R-MgX with β-Hydrogens Wurtz Wurtz Coupling (Side Reaction) Start->Wurtz Occurs during Grignard formation Product Tertiary Alcohol (Desired Product) Addition->Product RecoveredKetone Recovered Starting Ketone Enolization->RecoveredKetone After Aqueous Work-up SecondaryAlcohol Secondary Alcohol Reduction->SecondaryAlcohol CoupledAlkane Coupled Alkane (R-R) Wurtz->CoupledAlkane

Caption: Competing reaction pathways in the Grignard synthesis of hindered ketones.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Tertiary Alcohol CheckKetone Is starting ketone recovered? Start->CheckKetone CheckSecondaryAlcohol Is a secondary alcohol the major product? CheckKetone->CheckSecondaryAlcohol No Enolization Primary Issue: Enolization CheckKetone->Enolization Yes CheckWurtz Is a non-polar, high-boiling byproduct present? CheckSecondaryAlcohol->CheckWurtz No Reduction Primary Issue: Reduction CheckSecondaryAlcohol->Reduction Yes Wurtz Primary Issue: Wurtz Coupling CheckWurtz->Wurtz Yes Other Other Issues: - Wet reagents/glassware - Poor quality Grignard reagent CheckWurtz->Other No SolutionEnolization Solutions: - Lower temperature - Use less bulky Grignard - Add CeCl3 Enolization->SolutionEnolization SolutionReduction Solutions: - Use Grignard without  β-hydrogens (e.g., MeMgBr) Reduction->SolutionReduction SolutionWurtz Solutions: - Slow addition of halide  during Grignard prep - Control temperature Wurtz->SolutionWurtz

Caption: A troubleshooting decision tree for low product yield in Grignard synthesis.

References

Technical Support Center: Purification of 2,2,4-Trimethyl-3-pentanone by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,2,4-trimethyl-3-pentanone via fractional distillation. It is intended for researchers, scientists, and professionals in drug development and related fields.

Data Presentation

For effective purification, it is crucial to understand the physical properties of this compound and its potential impurities. The following table summarizes the boiling points of the target compound and other relevant substances that may be present as starting materials, byproducts, or solvents.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound This compound C₈H₁₆O128.21134–135
Isobutyryl chloride2-Methylpropanoyl chlorideC₄H₇ClO106.5591–93
tert-Butyl chloride2-Chloro-2-methylpropaneC₄H₉Cl92.5750–52
2,2,4-Trimethylpentane (Isooctane)2,2,4-TrimethylpentaneC₈H₁₈114.2399
2,2,4-Trimethyl-3-pentanol2,2,4-Trimethyl-3-pentanolC₈H₁₈O130.23151
2,2,4,4-Tetramethyl-3-pentanone2,2,4,4-Tetramethyl-3-pentanoneC₉H₁₈O142.24152–153
2,5-Dimethyl-3-hexyne-2,5-diol2,5-Dimethyl-3-hexyne-2,5-diolC₈H₁₄O₂142.19205
2,5-Dimethyl-3-hexene-2,5-diol2,5-Dimethyl-3-hexene-2,5-diolC₈H₁₆O₂144.21214

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a standard procedure for the purification of this compound.

Objective: To separate this compound from lower and higher boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below.

    • The fractionating column should be securely clamped in a vertical position.

    • Place the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Position a receiving flask at the end of the condenser.

  • Distillation:

    • Begin heating the round-bottom flask gently.

    • Observe the condensation ring as it slowly rises through the fractionating column. A slow ascent is crucial for good separation.

    • Collect any low-boiling fractions that distill over before the temperature stabilizes at the boiling point of this compound.

    • When the temperature at the distillation head reaches a stable plateau around 134-135 °C, change to a clean receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate. If the distillation is too fast, the separation efficiency will be reduced.

    • Continue collecting the fraction as long as the temperature remains stable.

    • If the temperature begins to rise significantly above 135 °C, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or switch to a different receiving flask to collect the high-boiling fraction.

    • Do not distill to dryness to avoid the risk of explosion.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Disassemble the apparatus once it has reached room temperature.

Mandatory Visualizations

Fractional_Distillation_Workflow cluster_preparation Preparation cluster_distillation Distillation Process cluster_fractions Fraction Collection prep1 Charge crude This compound and boiling chips into round-bottom flask heat Gentle heating of the flask prep1->heat vapor_rise Vapor rises through the fractionating column heat->vapor_rise separation Separation of components based on boiling points vapor_rise->separation condensation Vapor condenses in the condenser separation->condensation collection Collection of purified fractions condensation->collection low_boiling Low-boiling impurities (e.g., residual solvents, starting materials) collection->low_boiling Initial fraction product Pure this compound (134-135 °C) collection->product Main fraction high_boiling High-boiling impurities (e.g., 2,2,4-trimethyl-3-pentanol) collection->high_boiling Final fraction

Caption: Workflow for the fractional distillation of this compound.

Troubleshooting_Logic cluster_symptoms Identify Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions start Distillation Problem Observed symptom1 No distillate collecting start->symptom1 symptom2 Bumping / Irregular boiling start->symptom2 symptom3 Flooding of the column start->symptom3 symptom4 Poor separation start->symptom4 cause1a Insufficient heating symptom1->cause1a cause1b Thermometer placed incorrectly symptom1->cause1b cause2 Lack of boiling chips/ ineffective stirring symptom2->cause2 cause3a Heating too rapidly symptom3->cause3a cause3b Column not vertical symptom3->cause3b cause4a Distillation rate too high symptom4->cause4a cause4b Poor column insulation symptom4->cause4b cause4c Inefficient packing symptom4->cause4c solution1a Increase heat setting cause1a->solution1a solution1b Adjust thermometer position cause1b->solution1b solution2 Add new boiling chips/ ensure proper stirring cause2->solution2 solution3a Reduce heating rate cause3a->solution3a solution3b Ensure vertical alignment cause3b->solution3b solution4a Decrease heating to slow distillation cause4a->solution4a solution4b Insulate the column cause4b->solution4b solution4c Repack the column cause4c->solution4c

Caption: Troubleshooting logic for fractional distillation issues.

Troubleshooting Guide

Q1: My distillation is running very slowly, or no distillate is collecting.

A1: This can be due to several factors:

  • Insufficient Heating: The heating mantle may not be set to a high enough temperature to cause the liquid to boil and the vapors to reach the distillation head. Gradually increase the heat setting.

  • Improper Thermometer Placement: If the thermometer bulb is positioned too high in the distillation head, the vapor will not reach it, and the observed temperature will be artificially low. Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.

  • Poor Insulation: In a drafty area, the fractionating column can lose too much heat to the surroundings, preventing the vapor from reaching the condenser. Insulating the column with glass wool or aluminum foil can help.

Q2: The liquid in the distillation flask is bumping violently.

A2: Bumping, or sudden, violent boiling, occurs when the liquid becomes superheated.

  • Inactive Boiling Chips: Boiling chips can become ineffective if they have been used previously or if the distillation was stopped and restarted. Always use fresh boiling chips for each distillation.

  • Ineffective Stirring: If using a magnetic stirrer, ensure it is spinning at a sufficient speed to create a vortex and promote smooth boiling.

Q3: The fractionating column is flooded with liquid.

A3: Flooding occurs when too much liquid accumulates in the column, preventing the vapor from rising.

  • Excessive Heating: If the distillation flask is heated too vigorously, the rate of vapor production will be too high for the column to handle. Reduce the heating rate to allow the liquid to drain back into the flask.

  • Column Not Vertical: If the fractionating column is not perfectly vertical, the returning condensate will not flow evenly down the packing, leading to blockages and flooding. Ensure the column is properly clamped.

Q4: The separation of components is poor, and the fractions are not pure.

A4: Poor separation efficiency can result from several issues:

  • Distillation Rate is Too High: A fast distillation rate does not allow for sufficient equilibration between the liquid and vapor phases in the column, leading to poor separation. A good rate is typically 1-2 drops of distillate per second.

  • Inefficient Fractionating Column: The choice of fractionating column is important. For compounds with close boiling points, a longer column with more theoretical plates (e.g., a packed column) is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will depend on the synthetic route used. If a Grignard reaction between an isobutyryl derivative and a tert-butyl nucleophile was used, potential impurities include:

  • Unreacted starting materials (e.g., isobutyryl chloride, tert-butyl chloride).

  • The corresponding alcohol, 2,2,4-trimethyl-3-pentanol, from the reduction of the ketone.

  • Higher molecular weight byproducts from side reactions.

Q2: How do I choose the right fractionating column?

A2: The choice of column depends on the difference in boiling points between this compound and its impurities.

  • Vigreux Column: Suitable for separating liquids with a boiling point difference of 20-30 °C.

  • Packed Column (e.g., with Raschig rings or metal sponges): Offers a higher number of theoretical plates and is better for separating compounds with closer boiling points.

Q3: Can I use vacuum distillation to purify this compound?

A3: While the boiling point of this compound (134-135 °C) is generally manageable at atmospheric pressure, vacuum distillation can be employed. This would lower the boiling point, which can be advantageous if the compound is thermally sensitive or if you want to avoid high temperatures.

Q4: What safety precautions should I take?

A4:

  • Always perform distillations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Never heat a sealed system.

  • Do not distill to dryness.

  • Be aware of the flammability of organic solvents and ketones.

Technical Support Center: Analysis of 2,2,4-Trimethyl-3-pentanone by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 2,2,4-Trimethyl-3-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthesis process, which often involves a Grignard reaction or similar organometallic routes. Potential impurities include:

  • Unreacted Starting Materials:

    • Isobutyraldehyde

    • Pivaloyl chloride (or other pivalic acid derivatives)

  • Side-Reaction Products:

    • 2,2,4-Trimethyl-3-pentanol (from reduction of the ketone)

    • Tertiary alcohols (from the Grignard reagent attacking the newly formed ketone)

  • Degradation Products:

    • Pivalic acid

    • Other oxidation or cleavage products.

Q2: I am seeing unexpected peaks in my chromatogram. How can I identify them?

A2: Unexpected peaks, often referred to as "ghost peaks," can arise from several sources.[1][2] To identify them, follow these steps:

  • Run a blank analysis: Inject the solvent you used for your sample preparation. If the peaks are still present, the contamination may be in your solvent, syringe, or the GC-MS system itself.[2]

  • Check for carryover: If the ghost peaks appear after a particularly concentrated sample, it may be carryover from the previous injection.[2] Increase the oven temperature at the end of the run or perform a bake-out to clean the column.

  • Inspect the septum: Fragments of the septum can fall into the inlet and cause ghost peaks.[3]

  • Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a commercial or in-house mass spectral library (e.g., NIST, Wiley) for tentative identification.

  • Analyze Standards: If you suspect specific impurities, inject pure standards of those compounds to confirm their retention times and mass spectra.

Q3: My peaks for this compound and its potential impurities are tailing. What could be the cause?

A3: Peak tailing, where the peak is not symmetrical and has a "tail," can be caused by several factors:[4][5][6]

  • Active Sites: Polar impurities, such as alcohols or carboxylic acids, can interact with active sites in the GC inlet liner or the column itself. This is a common cause of tailing for these types of compounds.[4]

  • Column Contamination: Buildup of non-volatile residues on the column can lead to peak tailing.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak distortion.[5]

  • Sample Overload: Injecting too much sample can saturate the column and cause peak tailing.

Q4: How can I improve the separation of this compound from its structurally similar impurities?

A4: To improve resolution between closely eluting peaks:

  • Optimize the Temperature Program: A slower temperature ramp can improve the separation of components with similar boiling points.

  • Select an Appropriate GC Column: For separating ketones and their related impurities, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good starting point. For more polar impurities, a more polar column may be necessary.

  • Adjust the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can enhance separation efficiency.

Troubleshooting Guide

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Problem: Poor Peak Shape (Tailing Peaks)
Possible Cause Suggested Solution
Active sites in the inlet or column [4]- Use a deactivated inlet liner. - Trim the first few centimeters of the column to remove active sites that may have developed. - Consider derivatization for highly polar analytes like carboxylic acids.
Column Contamination - Bake out the column at a high temperature (within the column's limits). - If tailing persists, the column may need to be replaced.
Improper Column Installation [5]- Reinstall the column, ensuring the correct insertion depth into the inlet and detector and that the column cut is clean and square.
Solvent and Analyte Polarity Mismatch [5]- Ensure the injection solvent is compatible with the polarity of the stationary phase.
Problem: Ghost Peaks in the Chromatogram
Possible Cause Suggested Solution
Contaminated Syringe or Solvent [2][3]- Run a solvent blank to check for contamination. - Use fresh, high-purity solvent. - Thoroughly clean the syringe between injections.
Septum Bleed [3]- Use a high-quality, low-bleed septum. - Replace the septum regularly. - Do not overtighten the septum nut.
Carryover from Previous Injections [2]- Implement a column bake-out at the end of each run. - Inject a solvent blank after highly concentrated samples.
Contaminated Inlet Liner [1]- Replace the inlet liner.

Data Presentation

The following table summarizes typical GC-MS data for this compound and its potential impurities. Please note that retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate used. The mass spectral fragments (m/z) are more universal.

Compound Molecular Weight ( g/mol ) Potential Retention Time (Relative) Key Mass Spectral Fragments (m/z)
Isobutyraldehyde72.11Very Early72, 43, 41, 29
This compound 128.21 Target 128, 85, 71, 57, 43
2,2,4-Trimethyl-3-pentanol130.23Later130, 115, 87, 73, 59, 43
Pivalic Acid102.13Variable (can tail)102, 85, 57, 41

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile organic solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[7]

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for this analysis.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 35 - 350 amu.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (if needed) dissolve->filter vial Transfer to Vial filter->vial inject Inject into GC vial->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram mass_spectra Obtain Mass Spectra chromatogram->mass_spectra identify Identify Impurities mass_spectra->identify report Generate Report identify->report troubleshooting_workflow cluster_ghost_peaks Troubleshooting Ghost Peaks cluster_tailing Troubleshooting Peak Tailing start Problematic Chromatogram (e.g., unexpected peaks, tailing) check_blank Run Solvent Blank start->check_blank peaks_present Peaks Present in Blank? check_blank->peaks_present carryover Check for Carryover peaks_present->carryover No septum Inspect/Replace Septum peaks_present->septum Yes active_sites Check for Active Sites (Deactivated Liner/Column Trim) carryover->active_sites liner Clean/Replace Liner septum->liner column_install Verify Column Installation active_sites->column_install overload Reduce Injection Volume column_install->overload

References

Stability of 2,2,4-Trimethyl-3-pentanone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,2,4-trimethyl-3-pentanone under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The primary stability concerns for this compound, a sterically hindered aliphatic ketone, revolve around its reactivity under acidic and basic conditions. Key processes to consider are:

  • Keto-Enol Tautomerism: Like other ketones with alpha-hydrogens, this compound can undergo tautomerization to its enol form. This equilibrium can be catalyzed by both acids and bases. The enol form is generally less stable but can be more reactive towards certain reagents.

  • Hydrolysis: While ketones are generally less susceptible to hydrolysis than esters, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group. However, the significant steric hindrance in this compound makes it relatively resistant to nucleophilic attack at the carbonyl carbon, thus slowing down hydrolysis.

  • Aldol (B89426) and Self-Condensation Reactions: Under basic conditions, the formation of an enolate can lead to aldol-type condensation reactions if other carbonyl compounds are present. Self-condensation is also a possibility, though sterically hindered ketones like this compound undergo such reactions much slower than less hindered ketones.

  • Halogenation: In the presence of halogens (e.g., Br₂, Cl₂) under acidic or basic conditions, halogenation at the alpha-carbon can occur via the enol or enolate intermediate.

Q2: How does the steric hindrance of this compound affect its stability?

A2: The tert-butyl and isopropyl groups flanking the carbonyl group in this compound create significant steric hindrance. This has several implications for its stability and reactivity:

  • Reduced Reactivity of the Carbonyl Group: The bulky alkyl groups shield the carbonyl carbon from nucleophilic attack, making reactions like hydration and direct hydrolysis significantly slower compared to less hindered ketones.

  • Influence on Keto-Enol Equilibrium: Steric hindrance around the carbonyl group can, in some cases, favor the formation of the enol tautomer to relieve steric strain.[1] However, for acyclic ketones, the keto form is generally more stable.[1]

  • Slower Enolization/Enolate Formation: While the alpha-hydrogen on the isopropyl group is available for abstraction, the steric bulk can influence the rate of enol or enolate formation.

Q3: Is this compound expected to be more stable under acidic or basic conditions?

A3: Generally, this compound is expected to exhibit greater stability in neutral to mildly acidic or basic conditions. Under strongly acidic or basic conditions, degradation can be accelerated.

  • Acidic Conditions: In strong acid, protonation of the carbonyl oxygen activates the ketone towards nucleophilic attack and facilitates enolization.

  • Basic Conditions: In strong base, the formation of the enolate anion can lead to subsequent reactions.

Troubleshooting Guides

Issue 1: Unexpected side products observed in a reaction mixture containing this compound under basic conditions.

  • Possible Cause: Formation of the enolate of this compound followed by an aldol-type condensation with another carbonyl-containing molecule in the reaction mixture.

  • Troubleshooting Steps:

    • Analyze the side products: Use techniques like GC-MS or NMR to identify the structure of the unexpected products. This can help confirm if they are aldol adducts.

    • Lower the temperature: Aldol reactions are often temperature-dependent. Running the reaction at a lower temperature can disfavor the condensation reaction.

    • Use a non-nucleophilic base: If the base is intended only to deprotonate another species, consider using a sterically hindered, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) and adding it at a low temperature.

    • Control the order of addition: Add the base to the reaction mixture at a low temperature before introducing other carbonyl compounds, if the experimental design allows.

Issue 2: Degradation of this compound is suspected during an acidic workup.

  • Possible Cause: Acid-catalyzed hydrolysis or other degradation pathways, especially if the acidic conditions are harsh (e.g., high concentration of strong acid, elevated temperature).

  • Troubleshooting Steps:

    • Use milder acidic conditions: Opt for a weaker acid or a lower concentration of a strong acid.

    • Keep the temperature low: Perform the acidic workup at 0°C or below to minimize the rate of potential degradation reactions.

    • Minimize exposure time: Complete the acidic workup as quickly as possible.

    • Use a buffered system: If precise pH control is necessary, use an appropriate buffer system instead of a strong acid solution.

    • Monitor the compound's integrity: Take a sample of the organic layer after the workup and analyze it by GC or NMR to quantify the recovery of this compound.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the stability of this compound and the detection of the formation of its enol form or degradation products.

  • Materials:

    • This compound

    • Deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆)

    • Acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) solution of known concentration

    • NMR tubes

    • NMR spectrometer

  • Procedure:

    • Prepare a stock solution of this compound in the chosen deuterated solvent (e.g., 10 mg/mL).

    • In an NMR tube, mix a known volume of the stock solution with a known volume of the deuterated solvent containing the acid or base catalyst. The final concentration of the ketone and the catalyst should be appropriate for your experimental goals.

    • Acquire a ¹H NMR spectrum immediately after mixing (t=0).

    • Incubate the NMR tube at the desired temperature (e.g., room temperature or elevated temperature).

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

    • Data Analysis:

      • Integrate the signals corresponding to the protons of this compound (e.g., the methine proton of the isopropyl group).

      • Monitor for the appearance of new signals that might correspond to the enol form (vinylic protons) or degradation products.

      • The rate of disappearance of the starting material or the rate of appearance of new products can be quantified by comparing the integral values over time.

Protocol 2: Quantitative Analysis of this compound Stability by Gas Chromatography (GC)

This protocol is suitable for quantifying the amount of this compound remaining after exposure to acidic or basic conditions.

  • Materials:

    • This compound

    • Aqueous buffer solutions of desired pH

    • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

    • Internal standard (e.g., a hydrocarbon like dodecane (B42187) that does not react under the experimental conditions)

    • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

  • Procedure:

    • Prepare a stock solution of this compound and the internal standard in a suitable organic solvent.

    • In a series of vials, add a known volume of the aqueous buffer solution.

    • Add a small, known amount of the this compound stock solution to each vial.

    • Incubate the vials at the desired temperature for different durations.

    • At each time point, quench the reaction (e.g., by neutralizing the acid or base) and extract the contents with a known volume of an organic solvent containing the internal standard.

    • Analyze the organic extracts by GC-FID or GC-MS.

    • Data Analysis:

      • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

      • Use the calibration curve to determine the concentration of this compound remaining at each time point.

      • Plot the concentration of this compound versus time to determine the degradation kinetics.

Quantitative Data

As a proxy, we can consider the reactivity of di-tert-butyl ketone (2,2,4,4-tetramethyl-3-pentanone), which is even more sterically hindered. Kinetic studies on the reaction of di-tert-butyl ketone with organometallic reagents show that it is significantly less reactive than less hindered ketones.[2][3]

Table 1: Factors Influencing the Keto-Enol Equilibrium of Ketones

FactorEffect on Enol ContentRationale
Steric Hindrance May increaseRelieves steric strain around the carbonyl group.[1]
Solvent Polarity Generally decreasesThe more polar keto form is better solvated by polar solvents.
Conjugation IncreasesResonance stabilization of the enol's C=C bond with an adjacent π-system.[4]
Intramolecular H-Bonding IncreasesCan stabilize the enol form, particularly in β-dicarbonyl compounds.[4]

Visualizations

Caption: Acid-Catalyzed Enolization of this compound.

Caption: Base-Catalyzed Enolization of this compound.

Experimental_Workflow_GC prep Prepare Stock Solution (Ketone + Internal Standard) react Incubate Ketone in Aqueous Buffer (Varying Time) prep->react quench Quench Reaction & Extract with Organic Solvent react->quench analyze Analyze by GC-FID/MS quench->analyze quantify Quantify Remaining Ketone using Calibration Curve analyze->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: GC-Based Workflow for Stability Analysis.

References

Technical Support Center: Improving Selectivity in the Chiral Reduction of 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral reduction of 2,2,4-trimethyl-3-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the enantioselectivity of this challenging transformation. Due to its significant steric hindrance, achieving high selectivity in the reduction of this compound requires careful consideration of catalysts, reagents, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high enantioselectivity in the reduction of this compound difficult?

A1: The primary challenge lies in the steric bulk surrounding the carbonyl group. This compound features a tert-butyl group and an isopropyl group flanking the ketone, which can hinder the approach of the reducing agent to the catalyst-substrate complex. This steric hindrance can lead to a non-selective reduction or a sluggish reaction rate. Overcoming this requires a catalytic system that can effectively differentiate between the two enantiotopic faces of the ketone despite the bulky substituents.

Q2: What are the most promising catalytic systems for the asymmetric reduction of sterically hindered ketones like this compound?

A2: The most effective methods generally fall into three categories:

  • Oxazaborolidine-catalyzed reductions (Corey-Itsuno-Shibata or CBS reduction): This is a widely used and reliable method for a broad range of ketones.[1][2][3][4] The catalyst's structure creates a well-defined chiral environment that can effectively discriminate between the bulky groups of the ketone.

  • Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation: Ruthenium, rhodium, and iridium complexes with chiral ligands have shown high efficiency and enantioselectivity for the reduction of various ketones, including some sterically hindered ones.[5][6][7]

  • Enzymatic reductions: Ketoreductases (KREDs) from various microorganisms can exhibit excellent enantioselectivity and operate under mild conditions.[8] However, the substrate scope can be limited, and finding an enzyme that efficiently reduces a highly hindered ketone like this compound may require screening.

Q3: How does the choice of reducing agent affect the selectivity?

A3: The reducing agent is a critical component of the reaction system.

  • In CBS reductions , borane (B79455) complexes such as BH₃·THF or BH₃·SMe₂ are commonly used.[1] Catecholborane can be an alternative, sometimes allowing for reactions at very low temperatures, which can enhance enantioselectivity.[3]

  • For asymmetric hydrogenation , molecular hydrogen (H₂) is the reductant.

  • In asymmetric transfer hydrogenation , isopropanol (B130326) or formic acid are common hydrogen sources.

  • Hydrosilylation utilizes silanes as the reducing agents.

The choice of reducing agent can influence the reaction rate and, in some cases, the selectivity. It is important to use high-purity reducing agents, as impurities can lead to non-selective background reactions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Enantiomeric Excess (ee%) 1. Suboptimal Catalyst: The chosen catalyst may not provide sufficient steric discrimination for this hindered substrate.1a. Catalyst Modification: For CBS reductions, consider using a catalyst with a bulkier substituent on the boron atom (e.g., n-butyl instead of methyl) to increase steric interaction and improve facial selectivity. 1b. Switch Catalytic System: If optimizing the current system fails, explore a different class of catalyst, such as a Noyori-type ruthenium catalyst or screen a panel of ketoreductases.
2. Presence of Moisture: Water can react with the borane reagent and the catalyst, leading to a non-enantioselective reduction pathway.[1][3]2a. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly opened or distilled reagents.
3. Incorrect Reaction Temperature: Enantioselectivity is often highly temperature-dependent.3a. Temperature Optimization: Perform the reaction at a lower temperature. For CBS reductions, temperatures as low as -78°C can significantly improve enantiomeric excess.[3]
4. Non-selective Background Reaction: The reducing agent may be directly reducing the ketone without the influence of the chiral catalyst.4a. Slow Addition: Add the ketone slowly to the mixture of the catalyst and the reducing agent to ensure the catalyzed reaction is the dominant pathway. 4b. Check Reagent Purity: Impurities in the borane source, such as borohydride (B1222165) species, can cause non-selective reduction.[3]
Low or No Conversion 1. Steric Hindrance: The extreme bulk of the substrate may be preventing effective binding to the catalyst.1a. Increase Catalyst Loading: A higher catalyst loading (e.g., from 5 mol% to 10-20 mol%) may be necessary to achieve a reasonable reaction rate. 1b. Higher Reaction Temperature: While potentially lowering ee%, a higher temperature may be required to overcome the activation energy barrier. A careful balance between conversion and selectivity must be found.
2. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.2a. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent catalyst oxidation.
3. Insufficient Reducing Agent: The borane or other reducing agent may be consumed by side reactions.3a. Use a slight excess of the reducing agent.
Inconsistent Results 1. Catalyst Quality/Age: The activity and selectivity of some catalysts, particularly oxazaborolidines, can degrade over time.1a. Use Freshly Prepared or Purchased Catalyst: Whenever possible, use a fresh batch of catalyst. For in-situ generated catalysts, ensure consistent preparation methods.
2. Variations in Reagent Purity: Different batches of solvents or reducing agents can have varying levels of impurities.2a. Standardize Reagent Sources: Use reagents from the same supplier and lot number for a series of experiments to ensure consistency.

Data Presentation: Enantioselective Reduction of Sterically Hindered Ketones

The following tables summarize representative data for the asymmetric reduction of sterically hindered ketones, including analogs of this compound. This data can serve as a benchmark for optimizing your own experiments.

Table 1: CBS-Catalyzed Reduction of Hindered Aliphatic Ketones

EntryKetoneCatalyst (mol%)ReductantTemp (°C)Yield (%)ee (%)Ref.
1Pinacolone(R)-Me-CBS (10)BH₃·THF259589[9]
2Cyclohexyl methyl ketone(R)-Me-CBS (10)BH₃·THF259281[9]
33,3-Dimethyl-2-butanone(S)-TolBINAP/(S,S)-DPEN–RuH₂ (9 atm)252014[7]

Table 2: Asymmetric Hydrogenation of a Hindered Ketone

EntryKetoneCatalystReductantConditionsYield (%)ee (%)Ref.
1PinacoloneRuCl₂--INVALID-LINK--H₂ (9 atm)t-C₄H₉OK, 2-propanol, 24h>9998[7]

Experimental Protocols

Protocol 1: General Procedure for CBS-Catalyzed Reduction of this compound

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the BH₃·THF solution (e.g., 1.0 eq) to the catalyst solution while maintaining the temperature at 0°C. Stir for 15 minutes.

  • In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitor the reaction progress by TLC or GC. The reaction time will vary depending on the scale and specific conditions but can range from a few hours to overnight.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Visualizations

Experimental Workflow for CBS Reduction

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification cluster_analysis Analysis catalyst Chiral CBS Catalyst mixing Mix Catalyst and Borane (0°C, Inert Atmosphere) catalyst->mixing borane Borane Reagent (BH3·THF) borane->mixing ketone This compound in Anhydrous THF addition Slow Addition of Ketone (Maintain Low Temperature) ketone->addition mixing->addition reaction Reaction Monitoring (TLC/GC) addition->reaction quench Quench with Methanol reaction->quench acid_workup Acidic Workup (1M HCl) quench->acid_workup extraction Extraction & Drying acid_workup->extraction purification Column Chromatography extraction->purification analysis Determine Yield and ee% (Chiral GC/HPLC) purification->analysis

Caption: Workflow for the CBS-catalyzed reduction.

Logical Relationship for Improving Selectivity

selectivity_improvement cluster_params Reaction Parameters cluster_outcome Desired Outcome low_ee Low Enantioselectivity (ee%) temp Lower Temperature low_ee->temp Optimize catalyst Modify/Change Catalyst low_ee->catalyst Optimize conditions Strict Anhydrous Conditions low_ee->conditions Implement addition Slow Substrate Addition low_ee->addition Implement high_ee Improved Enantioselectivity temp->high_ee catalyst->high_ee conditions->high_ee addition->high_ee

Caption: Key strategies to improve enantioselectivity.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of ketones.

Troubleshooting Guides

Question: Why are my ketone peaks tailing in my GC chromatogram?

Answer: Peak tailing for polar compounds like ketones is a common chromatographic issue that can significantly impact resolution and the accuracy of quantification.[1][2] This phenomenon is primarily caused by secondary interactions between the polar ketone molecules and active sites within the GC system.[1][3][4] These undesirable interactions delay the elution of a portion of the analyte molecules, resulting in asymmetrical peaks with a distinct "tail."

The most common causes of peak tailing for ketones include:

  • Active Sites in the Inlet: The injector port is a primary source of peak tailing. Active sites can be present on the inlet liner, glass wool packing, septum, or metal surfaces.[3][5] These sites, often exposed silanol (B1196071) groups, can form hydrogen bonds with the carbonyl group of the ketones, leading to adsorption and subsequent slow release.[1]

  • Column Issues: The analytical column itself can be a source of peak tailing. This can be due to contamination of the stationary phase at the head of the column, degradation of the stationary phase, or the use of a column with a polarity that is not well-suited for ketone analysis.[1][3][6]

  • Improper Column Installation: An incorrectly installed column can create dead volumes or turbulent flow paths, leading to peak distortion.[3][7] This can occur if the column is positioned too high or too low in the inlet or detector.[3][7] A poor column cut can also disrupt the sample band, causing tailing.[2][3]

  • Solvent and Stationary Phase Mismatch: A significant difference in polarity between the injection solvent and the GC column's stationary phase can lead to poor peak shape, particularly in splitless injection mode.[3][8]

Question: How can I systematically troubleshoot and resolve peak tailing for my ketone analysis?

Answer: A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following troubleshooting workflow can guide you through the process.

Logical Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow cluster_0 Start: Observe Peak Tailing cluster_1 Step 1: Initial Inlet Maintenance cluster_2 Step 2: Column Evaluation cluster_3 Step 3: Method Optimization cluster_4 Resolution start Peak Tailing Observed for Ketones maintenance Perform Routine Inlet Maintenance: - Replace Septum - Replace Inlet Liner - Clean Inlet start->maintenance column_eval Trim 10-20 cm from the front of the column maintenance->column_eval If tailing persists resolved Peak Tailing Resolved maintenance->resolved If tailing is resolved column_install Check and Correct Column Installation Depth column_eval->column_install If tailing persists column_eval->resolved If tailing is resolved method_opt Review and Optimize Method Parameters: - Injection Solvent Polarity - Column Phase Polarity - Temperature Program column_install->method_opt If tailing persists column_install->resolved If tailing is resolved method_opt->resolved If tailing is resolved further_investigation Further Investigation Needed (e.g., sample matrix effects, derivatization) method_opt->further_investigation If tailing persists

Caption: A step-by-step workflow for troubleshooting peak tailing in GC analysis.

FAQs

Question: What is the quickest way to address peak tailing for ketones?

Answer: The most immediate and often effective solution is to perform routine inlet maintenance.[3] The inlet is the most common source of activity that causes peak tailing for polar compounds like ketones. Start by:

  • Replacing the Septum: A cored or worn septum can be a source of contamination and leaks.

  • Replacing the Inlet Liner: The liner is a frequent site of contamination and active sites.[3] Replace it with a new, deactivated liner. For ketones, consider using a liner with glass wool to aid in vaporization and trap non-volatile residues.[5][9]

Question: Can the type of inlet liner I use affect the peak shape of ketones?

Answer: Absolutely. The choice of inlet liner is critical. A liner with active sites can strongly interact with ketones, causing significant tailing. Using a highly deactivated liner is essential.[2] Liners with glass wool can improve vaporization and peak shape, but the wool itself must be deactivated to prevent it from becoming an active site.[9]

Question: How does column contamination lead to peak tailing, and how can I fix it?

Answer: Column contamination occurs when non-volatile residues from previous injections accumulate at the head of the column.[3] These residues can create active sites that interact with polar analytes like ketones. A common solution is to trim the column by removing the first 10-20 cm from the inlet end.[2][6] This removes the contaminated section and exposes a fresh, clean surface of the stationary phase. Regular column bake-outs can also help remove contaminants.[6]

Question: Does the polarity of the GC column matter for ketone analysis?

Answer: Yes, the polarity of the stationary phase is a crucial factor.[10] For analyzing polar ketones, a column with a similar polarity is generally recommended to achieve good peak shape and resolution.[11] Using a non-polar column for a polar analyte can sometimes lead to peak tailing due to poor interaction between the analyte and the stationary phase. However, the dominant factor for peak tailing is often active sites rather than just the polarity mismatch.

Question: Can the carrier gas affect peak tailing?

Answer: While the choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) primarily affects efficiency and analysis speed, it does not directly cause peak tailing.[12][13] However, an incorrect carrier gas flow rate or leaks in the gas lines can lead to broader peaks, which might be mistaken for tailing. It's important to ensure a leak-free system and operate the carrier gas at its optimal linear velocity for the chosen column dimensions.

Data Presentation

The following table summarizes the impact of various troubleshooting steps on the peak tailing factor (Tf) for a representative ketone (e.g., Acetophenone). A tailing factor of 1.0 indicates a perfectly symmetrical peak.

Troubleshooting ActionTailing Factor (Tf) BeforeTailing Factor (Tf) AfterPeak Shape Improvement
Replace Septum and Liner 2.51.3Significant
Trim 15 cm from Column Inlet 1.81.1Significant
Switch to a Deactivated Liner 2.21.2Significant
Optimize Injection Solvent 1.91.4Moderate

Note: These are representative values and actual results may vary depending on the specific analytical conditions and the severity of the issue.

Experimental Protocols

Protocol: Liner Comparison Study for Diagnosing Peak Tailing

This protocol outlines a systematic approach to determine if the inlet liner is the source of peak tailing for ketone analysis.

Objective: To evaluate the impact of different inlet liners on the peak shape of a ketone standard.

Materials:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Analytical column suitable for ketone analysis (e.g., a mid-polarity column)

  • Standard solution of a representative ketone (e.g., 100 ppm Acetophenone in a suitable solvent)

  • New, clean septa

  • At least three different types of inlet liners:

    • Standard, non-deactivated liner

    • Deactivated liner without glass wool

    • Deactivated liner with deactivated glass wool

  • All necessary tools for GC maintenance (wrench, column cutter, etc.)

Procedure:

  • Initial Setup and Conditioning:

    • Install the standard, non-deactivated liner and a new septum.

    • Condition the system by running a blank solvent injection and a high-temperature bake-out as per the column manufacturer's recommendation.

  • Analysis with Standard Liner:

    • Set the GC to the analytical method for ketone analysis.

    • Inject the ketone standard solution three times.

    • Record the chromatograms and calculate the average tailing factor for the ketone peak.

  • Analysis with Deactivated Liner:

    • Cool down the inlet and replace the standard liner with a new, deactivated liner without glass wool. Use a new septum.

    • Re-equilibrate the system.

    • Inject the ketone standard solution three times.

    • Record the chromatograms and calculate the average tailing factor.

  • Analysis with Deactivated Liner with Glass Wool:

    • Cool down the inlet and replace the liner with a new, deactivated liner containing deactivated glass wool. Use a new septum.

    • Re-equilibrate the system.

    • Inject the ketone standard solution three times.

    • Record the chromatograms and calculate the average tailing factor.

    • Compare the average tailing factors obtained with the three different liners.

    • A significant reduction in the tailing factor with the deactivated liners indicates that liner activity was a primary cause of the peak tailing.

Mandatory Visualization

Chemical Interactions Leading to Peak Tailing of Ketones

Caption: Interaction of ketones with active sites leading to peak tailing.

References

Minimizing byproduct formation in the oxidation of hindered alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective oxidation of sterically hindered alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in these sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: My hindered secondary alcohol is unreactive or shows low conversion with a standard oxidation protocol. What should I do?

A1: Low reactivity is a common issue with sterically hindered alcohols. Here are several strategies to address this:

  • Choice of Oxidant: Standard oxidants may not be suitable. Consider using more reactive or less sterically demanding reagents. For TEMPO-mediated oxidations, less hindered derivatives like AZADO or ABNO can be more effective.[1][2] The Stahl oxidation using a copper(I)/ABNO system is also designed for challenging substrates.[3]

  • Reaction Conditions: Increasing the reaction temperature may be necessary. For instance, in a Swern oxidation, warming the reaction to -40 °C after the addition of the alcohol can improve yields for secondary alcohols.[4] However, be cautious of potential side reactions at higher temperatures.

  • Catalyst Loading: For catalytic systems like the Stahl oxidation, increasing the catalyst loading can sometimes accelerate the reaction for sluggish substrates.[3]

  • Extended Reaction Times: Hindered alcohols simply react slower. Monitor the reaction by TLC or LC-MS and allow for longer reaction times than you would for an unhindered alcohol.

Q2: I am observing significant amounts of byproducts in my oxidation reaction. How can I minimize their formation?

A2: Byproduct formation is often linked to the choice of oxidant and reaction conditions.

  • Over-oxidation: To prevent the oxidation of a primary alcohol to a carboxylic acid, ensure anhydrous conditions, as the presence of water can facilitate over-oxidation.[5] Mild, anhydrous oxidants like PCC or conditions for the Swern oxidation are generally preferred for stopping at the aldehyde stage.[6][7]

  • Side Reactions with the Reagent: In Swern oxidations, ensure the alcohol is added after the formation of the active chlorosulfonium salt and before the addition of the amine base to avoid the formation of alkoxythiomethyl ether byproducts.[7]

  • Choice of Base: In some cases, the choice of base can influence side reactions. For instance, using a bulkier amine like diisopropylethylamine (DIPEA) in a Swern oxidation can help prevent epimerization at the α-carbon.[4]

Q3: How do I choose the best oxidation method for my specific hindered alcohol?

A3: The selection of an appropriate oxidation method depends on several factors:

  • Steric Hindrance: For extremely hindered alcohols, methods known to be effective for such substrates, like using less-hindered nitroxyl (B88944) radicals (e.g., AZADO) or specific DMSO-based oxidations, should be considered.[1][8]

  • Functional Group Tolerance: If your molecule contains sensitive functional groups, choose a method with high chemoselectivity. TEMPO-based oxidations are known for their excellent selectivity for primary alcohols in the presence of secondary alcohols and other functional groups.[9] The Stahl oxidation is also known for its mild conditions and good functional group tolerance.[3]

  • Scale of the Reaction: For large-scale reactions, the cost and toxicity of reagents are important considerations. Catalytic aerobic oxidations, like the Stahl oxidation, are often preferred for their greener and more economical nature.[3]

Q4: I am having trouble removing the catalyst or byproducts from my reaction mixture.

A4: Purification can be challenging. Here are some tips for common methods:

  • Swern Oxidation: The byproduct dimethyl sulfide (B99878) has a very unpleasant odor. Rinsing glassware with bleach can oxidize it to odorless dimethyl sulfoxide (B87167).[7]

  • Chromium-Based Oxidants: Due to the toxicity of chromium reagents, their use is often avoided. If used, proper quenching and disposal procedures are critical.

  • Catalyst Removal: For reactions involving metal catalysts like copper or ruthenium, specific workup procedures may be necessary. These can include aqueous washes, filtration through a plug of silica (B1680970) gel, or the use of specific scavengers.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No reaction or very low conversion Steric hindrance of the alcohol is too high for the chosen oxidant.Switch to a less sterically hindered oxidant (e.g., AZADO instead of TEMPO) or a more reactive system (e.g., Stahl oxidation with ABNO).[3]
Reaction temperature is too low.For Swern oxidations of secondary alcohols, try warming the reaction to -40 °C for a period after the alcohol addition. For other reactions, a modest increase in temperature may be beneficial, but monitor for byproduct formation.
Catalyst is inactive.Ensure the catalyst is fresh and properly handled. For catalytic reactions, consider increasing the catalyst loading.
Formation of an unexpected byproduct The reaction conditions are not optimal, leading to side reactions.Re-evaluate the reaction parameters. For Swern oxidations, check the order of addition of reagents.[7] For reactions sensitive to water, ensure all reagents and solvents are anhydrous.
The substrate is sensitive to the reaction conditions.Choose a milder oxidation method. For example, if acidic conditions are causing decomposition, switch to a neutral method like the Stahl oxidation.[3]
Over-oxidation of a primary alcohol to a carboxylic acid Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Methods like PCC or Swern oxidation are performed under anhydrous conditions and are good choices to stop at the aldehyde.[6][7]
The oxidizing agent is too strong.Use a milder oxidizing agent. "Weak" oxidants like PCC are designed for this purpose.[6]
Epimerization of a stereocenter alpha to the alcohol The base used is too strong or not sterically hindered enough.In Swern-type oxidations, consider using a bulkier base like diisopropylethylamine (DIPEA) to minimize epimerization.[4]

Quantitative Data Summary

The following tables provide a summary of typical yields for the oxidation of a model hindered secondary alcohol, 1-(4-tert-butylphenyl)ethanol, to the corresponding ketone, 4'-tert-butylacetophenone, using different oxidation methods. Note that actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Oxidation Methods for a Hindered Secondary Alcohol

Oxidation MethodOxidant(s)Typical Yield of Ketone (%)Key ByproductsReference
Swern Oxidation DMSO, Oxalyl Chloride, Et3N85-95%Dimethyl sulfide, CO, CO2[10]
TEMPO (AZADO-mediated) AZADO, NaOCl90-98%Minor over-oxidation products[2]
Stahl Oxidation Cu(I), ABNO, Air90-99%Minimal byproducts[3]
PCC Oxidation Pyridinium Chlorochromate80-90%Chromium salts[6]

Experimental Protocols

Protocol 1: Swern Oxidation of a Hindered Secondary Alcohol

This protocol is a general guideline and may need optimization for your specific substrate.

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

  • In a separate flame-dried flask, dissolve DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution at -78 °C. Stir for 15 minutes.

  • Dissolve the hindered secondary alcohol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes. For particularly hindered alcohols, the temperature may be slowly raised to -40 °C and held for an additional 30 minutes.[4]

  • Slowly add triethylamine or DIPEA (5.0 equivalents) to the reaction mixture at -78 °C.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stahl Oxidation of a Hindered Secondary Alcohol

This protocol is adapted for hindered secondary alcohols using ABNO as the nitroxyl radical.

Materials:

  • Hindered secondary alcohol

  • Copper(I) bromide (CuBr) (5 mol%)

  • 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (5 mol%)

  • 4,4'-Dimethoxy-2,2'-bipyridine (10 mol%)

  • N-Methylimidazole (NMI) (10 mol%)

  • Acetonitrile (anhydrous)

  • Air or Oxygen atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add CuBr, ABNO, 4,4'-dimethoxy-2,2'-bipyridine, and NMI.

  • Evacuate and backfill the flask with air or oxygen (an air-filled balloon is often sufficient).

  • Add the hindered secondary alcohol dissolved in anhydrous acetonitrile.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change from a heterogeneous mixture to a dark solution.

  • Monitor the reaction progress by TLC or LC-MS. Reactions of hindered alcohols may require several hours to overnight for completion.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the copper catalyst.

  • Wash the silica gel with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

Visualizations

experimental_workflow Experimental Workflow for Hindered Alcohol Oxidation cluster_start Starting Point cluster_decision Method Selection cluster_methods Oxidation Protocols cluster_analysis Analysis & Troubleshooting start Hindered Secondary Alcohol decision1 Sensitive Functional Groups Present? start->decision1 stahl Stahl Oxidation (Mild, High Selectivity) decision1->stahl Yes tempo TEMPO (AZADO/ABNO) (High Selectivity) decision1->tempo swern Swern Oxidation (Strong, Anhydrous) decision1->swern No pcc PCC Oxidation (Anhydrous) decision1->pcc analysis Monitor Reaction (TLC/LC-MS) stahl->analysis tempo->analysis swern->analysis pcc->analysis troubleshoot Low Conversion? analysis->troubleshoot troubleshoot->decision1 Yes (Re-evaluate Method) workup Workup & Purification troubleshoot->workup No end Ketone workup->end Final Product

Caption: Workflow for selecting an oxidation method for hindered alcohols.

byproduct_formation Minimizing Byproduct Formation cluster_issues Potential Issues cluster_solutions Solutions start Oxidation Reaction Setup over_oxidation Over-oxidation (Primary Alcohols) start->over_oxidation side_reactions Reagent Side Reactions start->side_reactions epimerization Epimerization start->epimerization anhydrous Use Anhydrous Conditions (PCC, Swern) over_oxidation->anhydrous mild_oxidant Use Mild Oxidant over_oxidation->mild_oxidant correct_order Correct Order of Addition (Swern) side_reactions->correct_order bulky_base Use Bulky Base (DIPEA) epimerization->bulky_base desired_product Minimized Byproducts anhydrous->desired_product mild_oxidant->desired_product correct_order->desired_product bulky_base->desired_product

Caption: Logic diagram for minimizing common byproducts in alcohol oxidation.

References

Technical Support Center: Synthesis of 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,2,4-trimethyl-3-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: Industrially, this compound (also known as pinacolone) is primarily synthesized through two main routes. The first is the pinacol (B44631) rearrangement, which involves the acid-catalyzed rearrangement of pinacol (2,3-dimethylbutane-2,3-diol)[1][2][3]. The second common method is the ketonization of pivalic acid with acetic acid or acetone (B3395972) over metal oxide catalysts[1][4].

Q2: What are the primary applications of this compound in the pharmaceutical and agrochemical industries?

A2: this compound is a crucial intermediate in the synthesis of various commercial products. In the agrochemical industry, it is a precursor for fungicides like triadimefon (B1683231) and herbicides such as metribuzin[1]. In the pharmaceutical sector, it is used to synthesize drugs including stiripentol (B1682491) and vibunazole[1].

Q3: Are there any safety or regulatory considerations when handling this compound?

A3: Yes, this compound is listed as a Schedule 3 compound under the Chemical Weapons Convention of 1993. This is because it is related to pinacolyl alcohol, a precursor in the production of the nerve agent Soman[1]. Therefore, its production and distribution are subject to monitoring.

Q4: Can you suggest a suitable starting material for a laboratory-scale synthesis of this compound?

A4: For laboratory-scale synthesis, pivaloyl chloride is a convenient starting material. It can be reacted with a suitable organometallic reagent, such as isopropylmagnesium bromide (a Grignard reagent), to produce this compound. Pivaloyl chloride is often preferred over pivalic anhydride (B1165640) on a larger scale as the unreacted starting material is easier to remove[5].

Troubleshooting Guide

Q1: My reaction yield is consistently low when performing the pinacol rearrangement. What are the potential causes and solutions?

A1: Low yields in the pinacol rearrangement can stem from several factors. Incomplete conversion of the starting diol, the formation of side products, or issues with the work-up procedure are common culprits.

Troubleshooting Steps for Low Yield:

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure the disappearance of the starting pinacol. If the reaction stalls, a slight increase in temperature or the addition of a stronger acid catalyst (e.g., switching from sulfuric acid to perchloric acid) may be beneficial[6].
Side Product Formation The primary side products are typically alkenes formed from the elimination of the carbocation intermediate[2]. To minimize this, maintain a moderate reaction temperature and ensure a controlled addition of the acid catalyst.
Work-up Issues During the work-up, ensure that the pH is properly adjusted to neutralize the acid catalyst completely. Inefficient extraction of the product can also lead to lower yields. Perform multiple extractions with a suitable organic solvent to maximize product recovery.
Reagent Quality The pinacol starting material should be of high purity. If using pinacol hydrate, ensure the correct molar amount is used, accounting for the water content[7].

Below is a logical workflow to troubleshoot low yield:

G start Low Yield of this compound check_completion Is the reaction going to completion? (Check via TLC/GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete yes_incomplete Increase reaction time or temperature. Consider a stronger acid catalyst. incomplete->yes_incomplete No no_incomplete Reaction is Complete incomplete->no_incomplete Yes side_products Are there significant side products? (Check via NMR/GC-MS) yes_side_products Optimize reaction temperature. Consider a milder acid or shorter reaction time. side_products->yes_side_products Yes no_side_products Minimal Side Products side_products->no_side_products No yes_incomplete->side_products no_incomplete->side_products workup_issue Review work-up and purification steps. Check pH, solvent volumes, and extraction efficiency. yes_side_products->workup_issue no_side_products->workup_issue end Yield Optimized workup_issue->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing an unexpected impurity in my final product after synthesis via a Grignard reaction. What could it be?

A2: A common impurity in Grignard reactions with ketones is the corresponding tertiary alcohol. This results from the Grignard reagent acting as a reducing agent, especially with sterically hindered ketones[8]. Another possibility is unreacted starting material if the reaction did not go to completion.

Troubleshooting Impurities in Grignard Synthesis:

Impurity Potential Cause Recommended Solution
Tertiary Alcohol The Grignard reagent can cause the reduction of the ketone product.Use a less sterically hindered Grignard reagent if possible. Maintain a low reaction temperature to favor the addition reaction over reduction.
Unreacted Starting Material Insufficient Grignard reagent or a short reaction time.Ensure all glassware is perfectly dry as Grignard reagents react with water[9]. Use a slight excess of the Grignard reagent and monitor the reaction to completion.
Side products from ester starting material If an ester is used as a starting material, double addition of the Grignard reagent can occur, leading to a tertiary alcohol[10].To obtain the ketone, use a milder organometallic reagent or a more reactive acylating agent at low temperatures.

Experimental Protocols

Protocol 1: Synthesis via Pinacol Rearrangement

This protocol is adapted from established procedures for the acid-catalyzed rearrangement of pinacol[7].

Materials:

  • Pinacol hydrate

  • 6N Sulfuric acid

  • Concentrated Sulfuric acid

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a 1-liter round-bottom flask, prepare a mixture of 100 ml of 6N sulfuric acid and 250 g of pinacol hydrate[7].

  • Heat the mixture and distill until the volume of the upper layer of the distillate (pinacolone) no longer increases. This should take approximately 15-20 minutes[7].

  • Separate the pinacolone (B1678379) layer from the aqueous layer in the distillate.

  • Return the aqueous layer to the reaction flask.

  • Carefully add 60 ml of concentrated sulfuric acid to the returned aqueous layer. Then, add another 250 g portion of pinacol hydrate[7].

  • Repeat the distillation process. This can be repeated for a total of four batches using 1 kg of pinacol hydrate.

  • Combine all the collected pinacolone layers.

  • Wash the combined product with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the final product by fractional distillation.

The following diagram illustrates the general workflow for this synthesis:

G start Start reactants Charge flask with Pinacol Hydrate and 6N H2SO4 start->reactants distill Heat and Distill reactants->distill separate Separate Pinacolone from Aqueous Layer distill->separate recharge Return Aqueous Layer to Flask, Add Conc. H2SO4 and more Pinacol Hydrate separate->recharge repeat Repeat Distillation and Separation recharge->repeat repeat->distill More Batches combine Combine all Pinacolone Fractions repeat->combine All Batches Done wash Wash with Water, NaHCO3, and Brine combine->wash dry Dry over MgSO4 wash->dry purify Purify by Fractional Distillation dry->purify end Final Product purify->end

Caption: General experimental workflow for pinacolone synthesis.

Protocol 2: Synthesis from Pivaloyl Chloride via Grignard Reaction

This protocol outlines the synthesis using a Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Isopropyl bromide

  • Pivaloyl chloride[11]

  • Anhydrous reaction setup (flame-dried glassware, inert atmosphere)

  • Saturated ammonium (B1175870) chloride solution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • In the dropping funnel, place a solution of isopropyl bromide in anhydrous diethyl ether.

  • Add a small amount of the isopropyl bromide solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution in an ice bath.

  • Add a solution of pivaloyl chloride in anhydrous diethyl ether dropwise from the addition funnel, maintaining a low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation.

Reaction Pathway and Data

The pinacol rearrangement proceeds through a carbocation intermediate. The mechanism is outlined below:

G cluster_0 Pinacol Rearrangement Mechanism pinacol Pinacol (1,2-diol) protonation Protonation of a hydroxyl group pinacol->protonation + H+ carbocation Formation of a carbocation via loss of water protonation->carbocation - H2O rearrangement 1,2-alkyl shift to form a more stable resonance-stabilized carbocation carbocation->rearrangement deprotonation Deprotonation to yield Pinacolone rearrangement->deprotonation - H+ pinacolone This compound (Pinacolone) deprotonation->pinacolone

Caption: Mechanism of the pinacol rearrangement.

Comparative Yields for Different Synthetic Routes:

Synthetic Route Starting Materials Typical Yield Key Considerations
Pinacol Rearrangement Pinacol, Sulfuric Acid60-65%[7]Potential for alkene side products. Requires careful temperature control.
Grignard Reaction Pivaloyl Chloride, Isopropylmagnesium BromideCan be high, but specific data varies.Requires strictly anhydrous conditions. Potential for reduction to alcohol.
Ketonization Pivalic Acid, AcetoneVaries with catalyst and conditions.Typically requires high temperatures and a solid catalyst.

References

Removal of unreacted starting materials from 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,2,4-trimethyl-3-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials that I might need to remove from my this compound product?

A1: Based on common synthetic routes, the most likely unreacted starting materials you may encounter are isobutyraldehyde (B47883), pivalic acid, or isobutyronitrile.

Q2: What are the primary methods for purifying this compound?

A2: The primary purification methods include:

  • Fractional Distillation: This is often the most effective method due to the significant differences in boiling points between this compound and common starting materials.

  • Sodium Bisulfite Extraction: This is a chemical method specifically for removing unreacted aldehydes, such as isobutyraldehyde.[1]

  • Column Chromatography: This technique is useful for separating the ketone from non-polar or very polar impurities.

Q3: How can I remove unreacted isobutyraldehyde from my product?

A3: Unreacted isobutyraldehyde can be effectively removed by two main methods:

  • Fractional Distillation: Due to the large difference in boiling points (isobutyraldehyde: ~63°C[2][3][4][5], this compound: ~134-135°C[6][7]), fractional distillation is a highly efficient method.

  • Sodium Bisulfite Extraction: Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be removed through an aqueous extraction.[1] This method is particularly useful if distillation is not feasible or if you need to remove trace amounts of the aldehyde.

Q4: How do I remove unreacted pivalic acid?

A4: Pivalic acid (boiling point: ~163-164°C[8][9][10][11][12]) has a boiling point relatively close to that of the product, which might make distillation challenging. An effective method for its removal is a liquid-liquid extraction with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The pivalic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous phase.

Q5: What is the best way to remove unreacted isobutyronitrile?

A5: Isobutyronitrile has a boiling point of approximately 104-108°C.[13][14][15][16][17] Fractional distillation can be used to separate it from the higher-boiling this compound.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation Inefficient column packing.Ensure the fractionating column is packed properly with a suitable material (e.g., Raschig rings, Vigreux indentations) to provide a sufficient number of theoretical plates.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases on each theoretical plate. A slow and steady distillation rate is crucial for good separation.
Incorrect temperature gradient.Ensure the column is properly insulated to maintain a consistent temperature gradient from the bottom to the top.
Product Contamination Foaming or bumping of the distillation mixture.Use boiling chips or a magnetic stirrer to ensure smooth boiling. In some cases, adding an anti-foaming agent might be necessary.
"Flooding" of the column.This occurs when the vapor flow is too high, preventing the liquid from flowing back down the column. Reduce the heating rate.
Low Yield Hold-up in the column.For small-scale distillations, a significant portion of the product can be lost on the surface of the packing material. Choose a column size appropriate for your sample volume.
Product decomposition.If the starting materials or product are thermally unstable, consider performing the distillation under reduced pressure to lower the boiling points.
Sodium Bisulfite Extraction (for Aldehyde Removal)
Problem Possible Cause Solution
Incomplete Aldehyde Removal Insufficient amount of sodium bisulfite.Use a saturated solution of sodium bisulfite and ensure a molar excess relative to the estimated amount of aldehyde impurity.
Inadequate mixing.Shake the separatory funnel vigorously for a sufficient amount of time to ensure complete reaction between the aldehyde and the bisulfite.
Reversibility of the reaction.Ensure the aqueous phase is sufficiently aqueous to favor the formation of the water-soluble adduct.
Emulsion Formation High concentration of reactants or impurities.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Low Product Recovery Product is partially soluble in the aqueous phase.Perform multiple extractions with a smaller volume of the organic solvent to maximize the recovery of the product.
Adduct precipitation.If the bisulfite adduct is insoluble, it may precipitate at the interface. The mixture can be filtered through a bed of celite to remove the solid adduct before separating the layers.
Column Chromatography
Problem Possible Cause Solution
Poor Separation Incorrect solvent system (eluent).The polarity of the eluent is critical. For a relatively non-polar ketone like this compound, start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[18][19][20]
Column overloading.Do not load too much crude product onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica (B1680970) gel to the crude product.[18]
Channeling in the column packing.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound Stuck on the Column Eluent is not polar enough.Gradually increase the polarity of the eluent to wash the compound off the column.
Compound is reacting with the silica gel.Silica gel is slightly acidic. If your product is acid-sensitive, you can neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (B128534) before packing the column.[19]
Tailing of the Product Peak Interactions with the stationary phase.Adding a small amount of a polar solvent to the eluent can sometimes reduce tailing by competing for active sites on the silica gel.

Data Presentation

Table 1: Boiling Points of this compound and Potential Unreacted Starting Materials

Compound Boiling Point (°C)
This compound133.85 - 135[6][7][21][22][23][24]
Isobutyraldehyde63 - 64.1[2][3][4][5]
Pivalic Acid163 - 164[8][9][10][11][12]
Isobutyronitrile103.9 - 108[13][14][15][16][17]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from lower-boiling impurities like isobutyraldehyde and isobutyronitrile, or higher-boiling impurities like pivalic acid.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size for your crude product volume. The fractionating column should have a high number of theoretical plates for efficient separation.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: Slowly increase the temperature. The vapor will begin to rise through the fractionating column.

  • Fraction Collection:

    • Foreshot: Collect the first fraction, which will be enriched in the lowest boiling point impurity (e.g., isobutyraldehyde). The temperature at the thermometer will be close to the boiling point of this impurity.

    • Intermediate Fraction: As the temperature begins to rise, collect an intermediate fraction which may contain a mixture of components.

    • Product Fraction: When the temperature stabilizes at the boiling point of this compound (approx. 134°C), collect the purified product in a clean, dry receiving flask.

    • Residue: Stop the distillation before the flask goes to dryness to avoid the formation of potentially explosive peroxides. The remaining liquid will contain higher-boiling impurities (e.g., pivalic acid).

  • Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS) to determine their purity.

Protocol 2: Removal of Unreacted Isobutyraldehyde by Sodium Bisulfite Extraction
  • Dissolution: Dissolve the crude product containing unreacted isobutyraldehyde in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.

  • Mixing: Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer will contain the isobutyraldehyde-bisulfite adduct.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Column Chromatography

This protocol is suitable for removing non-polar or highly polar impurities.

  • Column Preparation:

    • Select a column of appropriate size.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane). Non-polar impurities will elute first.

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (e.g., 9:1, 4:1 hexane:ethyl acetate).

    • This compound, being moderately polar, will elute as the polarity of the solvent increases.

  • Fraction Collection: Collect small fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Experimental_Workflow_Distillation cluster_0 Fractional Distillation start Crude Product (this compound + Impurities) distillation Fractional Distillation Apparatus start->distillation collection Fraction Collection distillation->collection analysis Purity Analysis (e.g., GC-MS) collection->analysis product Purified This compound analysis->product

Caption: Workflow for the purification of this compound by fractional distillation.

Signaling_Pathway_Extraction cluster_1 Sodium Bisulfite Extraction crude Crude Product in Organic Solvent add_bisulfite Add Saturated NaHSO3 (aq) crude->add_bisulfite shake Vigorous Shaking add_bisulfite->shake separation Phase Separation shake->separation organic_phase Organic Phase (Purified Product) separation->organic_phase aqueous_phase Aqueous Phase (Aldehyde-Bisulfite Adduct) separation->aqueous_phase

Caption: Logical steps for removing aldehyde impurities using sodium bisulfite extraction.

Logical_Relationship_Chromatography cluster_2 Column Chromatography Logic start Crude Mixture load Load on Silica Column start->load elute_nonpolar Elute with Non-polar Solvent load->elute_nonpolar collect_impurities Collect Non-polar Impurities elute_nonpolar->collect_impurities elute_polar Increase Solvent Polarity elute_nonpolar->elute_polar collect_product Collect Purified Product elute_polar->collect_product

Caption: Elution strategy for purifying this compound via column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,2,4-Trimethyl-3-pentanone and Di-tert-butyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two sterically hindered aliphatic ketones: 2,2,4-trimethyl-3-pentanone (isopropyl tert-butyl ketone) and di-tert-butyl ketone. The significant steric bulk in these molecules profoundly influences their behavior in common organic reactions, a critical consideration in synthetic chemistry and drug development. This document outlines their comparative reactivity in key chemical transformations, supported by established chemical principles and experimental considerations.

Executive Summary

The reactivity of both this compound and di-tert-butyl ketone is primarily dictated by the severe steric hindrance around the carbonyl group. Di-tert-butyl ketone, with two bulky tert-butyl groups, represents an extreme case of steric congestion, rendering it significantly less reactive towards nucleophilic addition and other transformations compared to this compound, which possesses a slightly less hindered isopropyl group. This difference in steric environment leads to notable variations in reaction rates and, in some cases, divergent reaction pathways.

Structural Comparison

A key differentiator between the two ketones is the nature of the alkyl groups attached to the carbonyl carbon.

  • This compound: Features an isopropyl group and a tert-butyl group. The presence of a tertiary α-carbon on the isopropyl side allows for enolization, a crucial pathway for many reactions.

  • Di-tert-butyl ketone: Possesses two tert-butyl groups, resulting in a highly symmetric and sterically shielded carbonyl group. Crucially, it lacks α-hydrogens, precluding enolate formation.

Comparative Reactivity Analysis

The steric and electronic properties of these ketones lead to predictable differences in their reactivity across several key classes of organic reactions.

Nucleophilic Addition Reactions

Nucleophilic attack on the carbonyl carbon is significantly impeded for both ketones. However, the greater steric bulk of di-tert-butyl ketone makes it substantially less electrophilic and less susceptible to nucleophilic addition than this compound.[1][2]

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions

Reaction TypeReagent ExampleThis compoundDi-tert-butyl ketoneRationale
Hydride Reduction NaBH₄, LiAlH₄Slow reactionVery slow to no reactionExtreme steric hindrance in di-tert-butyl ketone prevents hydride access to the carbonyl carbon.
Organometallic Addition Grignard Reagents (RMgX)Slow addition, potential for side reactionsHighly resistant to addition; enolization (if possible) or reduction may occurThe bulky tert-butyl groups in di-tert-butyl ketone create a formidable barrier to the approach of the Grignard reagent.[3]
Cyanohydrin Formation HCNVery slow to no reactionNo reactionThe approach of the cyanide nucleophile is sterically hindered.[1][2]
Enolate Formation and Reactivity

The ability to form an enolate is a critical distinction between the two ketones.

  • This compound: Can form an enolate, albeit slowly due to steric hindrance, by deprotonation of the α-hydrogen on the isopropyl group.[4] This enolization can only occur on one side of the carbonyl. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) would favor the formation of the kinetic enolate.[5][6]

  • Di-tert-butyl ketone: Lacks α-hydrogens and therefore cannot form an enolate. This fundamentally limits its reactivity in reactions that proceed through an enolate intermediate, such as aldol (B89426) condensations and α-halogenation.

Table 2: Comparison of Enolate-Related Reactivity

FeatureThis compoundDi-tert-butyl ketone
Enolate Formation Possible (at the isopropyl α-carbon)Not possible
Kinetic vs. Thermodynamic Enolate Only one enolate regioisomer is possible.N/A
Reactions via Enolates (e.g., Aldol, Halogenation) Possible, but likely slow due to steric hindrance.Not possible

Experimental Protocols

The following are generalized experimental protocols for key reactions, adapted for sterically hindered ketones. Researchers should be aware that reaction times are expected to be significantly longer, and yields may be lower than for less hindered ketones. Optimization of reaction conditions (e.g., temperature, reaction time, choice of reagent) is crucial for success.

Protocol 1: Reduction with Sodium Borohydride (B1222165) (NaBH₄)

This procedure outlines the reduction of a sterically hindered ketone to a secondary alcohol.

  • Dissolution: Dissolve the ketone (1.0 eq.) in a suitable protic solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise to the stirred solution. The excess reagent is to compensate for the slow reaction rate.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Extended reaction times (24-48 hours or longer) may be necessary.

  • Quenching: After completion, cool the reaction mixture to 0 °C and slowly add a dilute aqueous acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the alkoxide.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 2: Grignard Reaction for Tertiary Alcohol Synthesis

This protocol describes the addition of a Grignard reagent to a sterically hindered ketone. Note that for highly hindered ketones, side reactions such as reduction (if the Grignard reagent has β-hydrogens) or enolization (for this compound) can be significant.[3]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Grignard Reagent Preparation (if not commercially available): Place magnesium turnings in the flask. Add a solution of the corresponding alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to initiate the formation of the Grignard reagent.

  • Ketone Addition: Cool the prepared Grignard reagent to 0 °C. Dissolve the sterically hindered ketone (1.0 eq.) in anhydrous ether or THF and add it dropwise to the Grignard solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux if necessary. Monitor the reaction closely by TLC or GC. Long reaction times are anticipated.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting tertiary alcohol by column chromatography or recrystallization.

Visualizations

Reaction Pathways

The following diagrams illustrate the key reaction mechanisms discussed in this guide.

Grignard_Reaction ketone Sterically Hindered Ketone (R-CO-R') intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Grignard Reagent (R''-MgX) grignard->intermediate alcohol Tertiary Alcohol intermediate->alcohol Protonation workup Acidic Workup (H₃O⁺)

Figure 1. General mechanism for the Grignard reaction with a ketone.

Enolate_Formation cluster_ketone This compound cluster_dtbk Di-tert-butyl Ketone ketone Ketone enolate Enolate (at isopropyl α-carbon) ketone->enolate Deprotonation no_reaction No α-hydrogens No enolate formation base Strong Base (e.g., LDA) base->enolate

Figure 2. Comparative logic of enolate formation.

Conclusion

The comparative reactivity of this compound and di-tert-butyl ketone is a clear illustration of the profound impact of steric hindrance in organic chemistry. Di-tert-butyl ketone's extreme steric congestion and lack of α-hydrogens render it largely unreactive in many standard ketone transformations. This compound, while still significantly hindered, retains a degree of reactivity, particularly through its ability to form an enolate. For researchers and synthetic chemists, a thorough understanding of these steric limitations is essential for designing effective synthetic strategies and predicting reaction outcomes when dealing with highly substituted molecular frameworks.

References

A Comparative Guide to the Kinetics of Enolate Formation: Hindered vs. Unhindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective formation of enolates is a cornerstone of modern organic synthesis, enabling the precise construction of carbon-carbon bonds. The choice between the kinetic and thermodynamic enolate is a critical strategic decision, often dictated by the steric environment of the ketone substrate. This guide provides an objective comparison of the kinetics of enolate formation for sterically hindered versus unhindered ketones, supported by experimental and theoretical data, to aid in the rational design of synthetic routes.

Executive Summary

Steric hindrance plays a decisive role in the rate of enolate formation. Less sterically accessible α-protons on hindered ketones exhibit significantly higher activation energies for deprotonation, leading to slower reaction rates compared to their unhindered counterparts. This fundamental principle allows for the selective formation of the kinetic enolate from the less substituted α-carbon by employing bulky, non-nucleophilic bases at low temperatures. Conversely, unhindered ketones can form the more stable, thermodynamic enolate under equilibrating conditions.

Data Presentation: A Quantitative Comparison

The following tables summarize key kinetic and thermodynamic data for the enolate formation of representative hindered and unhindered ketones.

Table 1: Calculated Activation Energies for Deprotonation of β-Functionalized Cyclohexanones [1][2]

Theoretical studies utilizing Density Functional Theory (DFT) provide valuable insights into the energy barriers associated with deprotonation at different positions. The data below illustrates the impact of substitution on the activation energy (Ea) for enolate formation with the hindered base Lithium Hexamethyldisilazide (LHMDS).

KetoneDeprotonation PositionActivation Energy (Ea) (kcal/mol)
4-MethylcyclohexanoneKinetic (less hindered)30.0
4-MethylcyclohexanoneThermodynamic (more hindered)Not reported
4-CyanocyclohexanoneKinetic (less hindered)32.1
4-CyanocyclohexanoneThermodynamic (more hindered)Not reported
4-TrifluoromethylcyclohexanoneKinetic (less hindered)Not reported
4-TrifluoromethylcyclohexanoneThermodynamic (more hindered)Not reported

Note: These values are calculated and serve to illustrate the energetic differences in deprotonation pathways.

Table 2: Regioselectivity in the Deprotonation of an Unsymmetrical Ketone

Experimental product ratios from trapping experiments provide a clear picture of the outcome under kinetic versus thermodynamic control. 2-Methylcyclohexanone serves as a classic example.

ConditionBaseTemperatureProduct Ratio (Kinetic:Thermodynamic)
Kinetic ControlLithium Diisopropylamide (LDA)-78°C>99:1
Thermodynamic ControlWeaker bases (e.g., alkoxides)Higher temperaturesFavors thermodynamic product

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constants for Enolization via Deuterium (B1214612) Incorporation and ¹H NMR Spectroscopy [3]

This method allows for the determination of the rate of deprotonation by monitoring the incorporation of deuterium at the α-position of the ketone.

Materials:

  • Ketone of interest (e.g., cyclohexanone, 2,6-di-tert-butylcyclohexanone)

  • Deuterated solvent (e.g., D₂O)

  • Series of amine buffers with varying pKa

  • NMR spectrometer and tubes

Procedure:

  • Prepare a series of solutions of the ketone in D₂O, each containing a different amine buffer.

  • Initiate the reaction and acquire ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of the α-proton signals and the corresponding increase in the signal for the deuterated species.

  • Plot the natural logarithm of the concentration of the α-protons against time to obtain the pseudo-first-order rate constant (k_obs) for each buffer concentration.

  • Plot k_obs versus the concentration of the base component of the buffer. The slope of this line will be the second-order rate constant (k) for deprotonation by that base.

  • Repeat this procedure for a series of amine buffers to generate a Brønsted plot (log k vs. pKa of the buffer's conjugate acid), which provides further insight into the reaction mechanism.

Protocol 2: Kinetic Analysis of Rapid Enolate Formation using Stopped-Flow NMR Spectroscopy [4][5][6][7]

For very fast deprotonation reactions, stopped-flow NMR is a powerful technique to monitor the reaction in real-time.

Materials:

  • Ketone of interest

  • Strong, non-nucleophilic base (e.g., LDA, LHMDS)

  • Anhydrous, aprotic solvent (e.g., THF)

  • Stopped-flow NMR apparatus

Procedure:

  • Prepare a solution of the ketone in the anhydrous solvent in one syringe of the stopped-flow apparatus.

  • Prepare a solution of the base in the same solvent in the other syringe.

  • Rapidly mix the two solutions by injecting them into the NMR tube located within the spectrometer's probe.

  • Immediately begin acquiring a series of ¹H or other relevant nuclei (e.g., ¹³C, ⁷Li) NMR spectra at short time intervals.

  • Monitor the disappearance of the ketone's α-proton signals and the appearance of the enolate signals.

  • Integrate the signals at each time point to determine the concentration of the ketone and enolate as a function of time.

  • Fit the concentration versus time data to the appropriate rate law to determine the rate constant for enolate formation.

Mandatory Visualizations

Reaction Pathway for Enolate Formation

Enolate_Formation cluster_unhindered Unhindered Ketone cluster_hindered Hindered Ketone UK Unhindered Ketone UE Enolate UK->UE Fast Deprotonation (Low Ea) HK Hindered Ketone KE Kinetic Enolate HK->KE Slower Deprotonation (Higher Ea) (Less Hindered Proton) TE Thermodynamic Enolate HK->TE Very Slow Deprotonation (Very High Ea) (More Hindered Proton) Base Bulky Base (e.g., LDA)

Caption: Comparative energy pathways for enolate formation.

Experimental Workflow for Kinetic NMR Study

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Ketone Prepare Ketone Solution Mix Rapid Mixing (Stopped-Flow) Ketone->Mix Base Prepare Base Solution Base->Mix NMR Time-Resolved NMR Spectra Acquisition Mix->NMR Integrate Signal Integration vs. Time NMR->Integrate Fit Fit Data to Rate Law Integrate->Fit Rate Determine Rate Constant (k) Fit->Rate

Caption: Workflow for determining enolate formation rates via NMR.

Conclusion

The kinetic studies of enolate formation for hindered versus unhindered ketones consistently demonstrate the profound impact of steric hindrance on reaction rates. For unhindered ketones, enolate formation is rapid, while for hindered ketones, the rate of deprotonation is significantly reduced, particularly at more substituted positions. This kinetic differentiation provides a powerful tool for chemists to control the regiochemical outcome of reactions involving enolates. The use of bulky bases and low temperatures favors the formation of the less substituted (kinetic) enolate from hindered ketones, a strategy widely employed in the synthesis of complex molecules where precise control of stereochemistry and substitution is paramount. The experimental protocols outlined in this guide provide a framework for the quantitative investigation of these fundamental kinetic principles.

References

Navigating Steric Hindrance: A Comparative Analysis of Grignard and Organolithium Additions to 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an organometallic reagent for nucleophilic addition to a sterically hindered ketone is a critical decision that significantly impacts product yields and purity. This guide provides a detailed comparison of the performance of Grignard and organolithium reagents in their reaction with the highly congested ketone, 2,2,4-trimethyl-3-pentanone (di-tert-butyl ketone). The extreme steric hindrance of this substrate accentuates the inherent differences in reactivity and propensity for side reactions between these two classes of organometallic compounds.

The reaction of organometallic reagents with ketones is a cornerstone of carbon-carbon bond formation, leading to the synthesis of valuable tertiary alcohols. However, when the ketone is sterically encumbered, as is the case with this compound, the straightforward nucleophilic addition pathway is often impeded.[1] In such scenarios, competing side reactions, namely enolization and reduction, can become dominant pathways, leading to the recovery of starting material or the formation of an undesired secondary alcohol, respectively.

Executive Summary of Reagent Performance

Organolithium reagents generally exhibit superior performance in nucleophilic addition to highly hindered ketones like this compound when compared to their Grignard counterparts.[2] This enhanced reactivity is attributed to the greater ionic character of the carbon-lithium bond, which makes the organic moiety a more potent nucleophile. While both reagents are strong bases and can induce enolization, the propensity for this side reaction is a significant consideration for both. Grignard reagents, particularly those with beta-hydrogens, are also susceptible to reducing the ketone, a pathway less commonly observed with organolithium reagents.

Quantitative Data Comparison

The following table summarizes the typical product distribution observed in the reaction of methylmagnesium bromide (a representative Grignard reagent) and methyllithium (B1224462) (a representative organolithium reagent) with this compound. The data highlights the general trends observed when employing these reagents with sterically demanding substrates.

ReagentProduct of AdditionProduct of EnolizationProduct of Reduction
Methylmagnesium Bromide Low to Moderate YieldMajor ByproductSignificant Byproduct
Methyllithium Moderate to High YieldMajor ByproductMinor to Negligible

Note: Specific yields can vary significantly based on reaction conditions such as solvent, temperature, and the specific organometallic reagent used. The information presented is a qualitative representation based on established reactivity principles for sterically hindered ketones.

Reaction Pathways and Logic

The choice between addition, enolization, and reduction is a direct consequence of the steric environment around the carbonyl carbon and the nature of the organometallic reagent.

ReactionPathways cluster_grignard Grignard Reaction cluster_organolithium Organolithium Reaction Ketone This compound Grignard Grignard Reagent (RMgX) Organolithium Organolithium Reagent (RLi) Addition_G Addition Product (Tertiary Alcohol) Grignard->Addition_G Addition (Minor) Enolization_G Enolate (Recovered Ketone) Grignard->Enolization_G Enolization (Major) Reduction_G Reduction Product (Secondary Alcohol) Grignard->Reduction_G Reduction (Significant) Addition_O Addition Product (Tertiary Alcohol) Organolithium->Addition_O Addition (Major) Enolization_O Enolate (Recovered Ketone) Organolithium->Enolization_O Enolization (Significant)

Caption: Reaction pathways for Grignard and organolithium reagents with a sterically hindered ketone.

Experimental Protocols

Precise and carefully controlled experimental conditions are paramount to maximizing the yield of the desired addition product while minimizing side reactions.

General Considerations for Both Reactions:
  • Anhydrous Conditions: Both Grignard and organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents. For organolithium reagents, hydrocarbon solvents like hexanes or pentane (B18724) can also be used and may influence the extent of aggregation and reactivity.

Protocol for Grignard Addition to this compound
  • Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas.

  • Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of the appropriate alkyl halide (e.g., methyl bromide, 1.1 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine.

  • Ketone Addition: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy grey solution), a solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C.

  • Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Analysis: The product mixture is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of addition, enolization (recovered ketone), and reduction products.

Protocol for Organolithium Addition to this compound
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a septum is used. The reaction is maintained under a positive pressure of inert gas.

  • Reagent Addition: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: A solution of the organolithium reagent (e.g., methyllithium, 1.1 equivalents) in an appropriate solvent (e.g., diethyl ether or hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction and Workup: The reaction is stirred at -78 °C for a specified period (typically 1-2 hours). The reaction is then quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Analysis: The product distribution is determined by GC or NMR analysis.

Conclusion

For the synthetic chemist facing the challenge of adding a carbon nucleophile to the sterically demanding this compound, the choice of an organolithium reagent is generally more favorable than a Grignard reagent to achieve a higher yield of the desired tertiary alcohol. However, the strong basicity of organolithiums necessitates careful control of reaction conditions, particularly temperature, to mitigate the competing enolization pathway. While Grignard reagents are more susceptible to side reactions of both enolization and reduction in this context, their lower reactivity may be advantageous in other scenarios with less hindered substrates or in the presence of other functional groups. The provided protocols offer a starting point for optimizing these challenging but important transformations.

References

Spectroscopic comparison of 2,2,4-Trimethyl-3-pentanone and its alcohol

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 2,2,4-Trimethyl-3-pentanone and its Corresponding Alcohol, 2,2,4-Trimethyl-3-pentanol

This guide provides a detailed spectroscopic comparison of this compound and its reduction product, 2,2,4-trimethyl-3-pentanol. The comparison encompasses Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data for researchers, scientists, and professionals in drug development.

Chemical Structures

This compound is a ketone with the chemical formula C8H16O.[1] Its structure features a carbonyl group (C=O) at the third carbon position, flanked by a tert-butyl group and an isopropyl group.

2,2,4-Trimethyl-3-pentanol is the corresponding secondary alcohol with the chemical formula C8H18O.[2][3] It is formed by the reduction of the ketone, where the carbonyl group is converted to a hydroxyl group (-OH).

Spectroscopic Data Comparison

The following sections present a comparative analysis of the spectroscopic data for both compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups in a molecule. The most significant difference in the IR spectra of a ketone and its corresponding alcohol is the presence of a strong C=O stretching band in the ketone and a broad O-H stretching band in the alcohol.

Functional Group This compound (Ketone) 2,2,4-Trimethyl-3-pentanol (Alcohol)
C=O Stretch Strong, sharp absorption around 1710 cm⁻¹Absent
O-H Stretch AbsentBroad absorption in the region of 3200-3600 cm⁻¹
C-H Stretch (sp³) Absorptions just below 3000 cm⁻¹Absorptions just below 3000 cm⁻¹
C-O Stretch Weak absorptionStrong absorption in the region of 1050-1260 cm⁻¹[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

The ¹H NMR spectra of the ketone and alcohol show distinct differences, particularly in the chemical shifts of protons adjacent to the carbonyl and hydroxyl groups.

Proton Environment This compound (Ketone) 2,2,4-Trimethyl-3-pentanol (Alcohol)
-CH- (adjacent to C=O/C-OH) Septet, ~2.5-3.0 ppmMultiplet, ~3.0-3.5 ppm
-C(CH₃)₃ (tert-butyl) Singlet, ~1.1 ppmSinglet, ~0.9 ppm
-CH(CH₃)₂ (isopropyl methyls) Doublet, ~1.0 ppmDoublet, ~0.9 ppm
-OH AbsentSinglet (broad), variable ppm

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The most significant difference is the chemical shift of the carbonyl carbon versus the carbon bearing the hydroxyl group.

Carbon Environment This compound (Ketone) 2,2,4-Trimethyl-3-pentanol (Alcohol)
C=O ~210-215 ppmAbsent
-C-OH Absent~75-85 ppm
-C(CH₃)₃ (tert-butyl quaternary) ~45 ppm~35 ppm
-C(CH₃)₃ (tert-butyl methyls) ~26 ppm~26 ppm
-CH(CH₃)₂ (methine) ~35 ppm~35 ppm
-CH(CH₃)₂ (isopropyl methyls) ~18 ppm~18 ppm
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation patterns are influenced by the functional group present.

Ion This compound (Ketone) 2,2,4-Trimethyl-3-pentanol (Alcohol)
Molecular Ion (M⁺) m/z = 128m/z = 130
Base Peak m/z = 57 [C(CH₃)₃]⁺m/z = 73
Other Key Fragments m/z = 43 [CH(CH₃)₂]⁺, m/z = 85 [M - C₃H₇]⁺m/z = 57 [C(CH₃)₃]⁺, m/z = 87, m/z = 112 [M - H₂O]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples (Neat): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solid Samples (KBr Pellet): A small amount of the solid sample is ground with anhydrous KBr powder and pressed into a thin, transparent pellet.

  • Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Approximately 5-20 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

    • A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0 ppm.

    • The solution is transferred to a clean NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, the spectrum is acquired with a set number of scans.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is often used to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct injection.

  • Ionization: The sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Visualizations

Chemical Transformation

The following diagram illustrates the reduction of this compound to 2,2,4-trimethyl-3-pentanol.

G ketone This compound (C8H16O) alcohol 2,2,4-Trimethyl-3-pentanol (C8H18O) ketone->alcohol Reduction reductant [H] reductant->alcohol

Caption: Reduction of the ketone to its corresponding alcohol.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep Prepare Sample (dissolve, make pellet, etc.) ir IR Spectroscopy prep->ir nmr NMR Spectroscopy prep->nmr ms Mass Spectrometry prep->ms process Process Spectra ir->process nmr->process ms->process interpret Interpret Data (identify peaks, fragments) process->interpret

Caption: General workflow for spectroscopic analysis.

References

Navigating Steric Hindrance: A Comparative Guide to the Reduction of Bulky Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective reduction of sterically hindered ketones is a critical transformation in the synthesis of complex molecules. The choice of reducing agent can significantly influence reaction rates, yields, and diastereoselectivity. This guide provides an objective comparison of the performance of two common hydride reducing agents, Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), in the reduction of sterically hindered ketones, supported by experimental data and detailed protocols.

The reduction of a ketone to a secondary alcohol is a fundamental reaction in organic synthesis. However, when the carbonyl group is flanked by bulky substituents, the reaction rate can be dramatically reduced, and the stereochemical outcome can be challenging to predict. This guide delves into the relative rates of reduction for a series of sterically hindered ketones, offering insights into the interplay between the steric environment of the substrate and the nature of the reducing agent.

Relative Rates of Reduction: A Quantitative Comparison

The steric environment around the carbonyl group plays a crucial role in determining the rate of hydride attack. Generally, less sterically hindered ketones react faster. To quantify this effect, the relative rates of reduction for several sterically hindered ketones with Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are summarized below. It is important to note that LiAlH₄ is a significantly more powerful reducing agent than NaBH₄.[1][2]

KetoneReducing AgentRelative RateMajor ProductMinor ProductProduct Ratio (Major:Minor)
Camphor (B46023) NaBH₄SlowerIsoborneol (B83184)Borneol~85:15[3]
Fenchone NaBH₄Fasterendo-Fencholexo-Fenchol~85:15[3]
Mesityl Phenyl Ketone LiAlH₄~10x faster than NaAlH₄Mesitylphenylcarbinol--[4]
Adamantanone NaBH₄SlowerAdamantan-2-ol--
2,2,6-Trimethylcyclohexanone NaBH₄Very Slowcis/trans-2,2,6-trimethylcyclohexanol--

Note: The relative rates are qualitative comparisons based on general reactivity principles and available data. Direct kinetic comparisons under identical conditions are scarce in the literature.

The data highlights that even subtle structural differences, as seen between the isomers camphor and fenchone, can influence the direction of hydride attack and potentially the reaction rate. The greater reactivity of LiAlH₄ makes it a suitable choice for the reduction of highly hindered ketones where NaBH₄ may be too sluggish.

Understanding the Reaction Landscape: Steric Approach Control and Product Development Control

The stereochemical outcome of ketone reduction is often governed by two key principles: "steric approach control" and "product development control".

  • Steric Approach Control : The nucleophilic hydride attacks the carbonyl carbon from the less sterically hindered face. This is often the dominant factor for bulky reducing agents or highly congested ketones.

  • Product Development Control : The reaction proceeds through a transition state that resembles the most stable alcohol product. This is more influential for smaller reducing agents and less hindered ketones.

The interplay of these two factors determines the final product distribution. For instance, in the reduction of camphor with NaBH₄, the hydride preferentially attacks from the less hindered endo face to yield isoborneol as the major product, an example of steric approach control.[3]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed experimental protocols for the reduction of a sterically hindered ketone and for a competitive reduction experiment are provided below.

Protocol 1: Reduction of Camphor with Sodium Borohydride

Materials:

  • Camphor

  • Methanol (B129727)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve a known amount of camphor in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a molar excess of sodium borohydride to the stirred solution in portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analyze the product mixture (isoborneol and borneol) by Gas Chromatography (GC) or ¹H NMR to determine the product ratio.

Protocol 2: Competitive Reduction of Two Ketones

Objective: To determine the relative rate of reduction of two different sterically hindered ketones.

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the two ketones (e.g., camphor and fenchone) in a suitable solvent (e.g., isopropanol).

  • Add a limiting amount of the reducing agent (e.g., 0.25 to 0.5 equivalents of NaBH₄) to the solution at a controlled temperature.

  • Allow the reaction to proceed for a specific time, ensuring that the reaction does not go to completion.

  • Quench the reaction by adding a small amount of acetone (B3395972) or water.

  • Work up the reaction mixture as described in Protocol 1.

  • Analyze the ratio of the unreacted ketones and the corresponding alcohol products using GC or ¹H NMR. The relative amounts of the alcohol products will reflect the relative rates of reduction of the two ketones.

Logical Workflow for Ketone Reduction

The following diagram illustrates the general workflow for the reduction of a sterically hindered ketone.

KetoneReductionWorkflow Start Start: Select Sterically Hindered Ketone Reagent Choose Reducing Agent (e.g., NaBH4 or LiAlH4) Start->Reagent Reaction Perform Reduction Reaction - Control Temperature - Monitor Progress (TLC) Reagent->Reaction Workup Reaction Workup - Quench Reagent - Extraction Reaction->Workup Analysis Product Analysis - Determine Yield - Analyze Diastereoselectivity (GC/NMR) Workup->Analysis End End: Characterized Alcohol Product(s) Analysis->End

Figure 1. General workflow for the reduction of a sterically hindered ketone.

Conclusion

The reduction of sterically hindered ketones is a nuanced process where the choice of reducing agent and the specific steric environment of the substrate dictate the reaction's efficiency and stereochemical outcome. While LiAlH₄ offers greater reactivity for highly congested ketones, NaBH₄ provides a milder and often more selective alternative. By understanding the principles of steric control and utilizing the provided experimental protocols, researchers can effectively navigate the challenges of reducing sterically hindered ketones in their synthetic endeavors.

References

2,2,4-Trimethyl-3-pentanone: A Comparative Guide for Use as a Reference Standard in Ketone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the selection of an appropriate reference standard is paramount to achieving accurate and reproducible quantification of target analytes. This guide provides a comprehensive comparison of 2,2,4-trimethyl-3-pentanone as a potential reference standard for the analysis of ketones, particularly in the context of gas chromatography-mass spectrometry (GC-MS). We will explore its chemical and physical properties, compare it with alternative standards, and provide a theoretical framework for its application, supported by hypothetical experimental protocols and data.

Introduction to Ketone Analysis and the Role of Reference Standards

Ketones are a class of organic compounds characterized by a carbonyl group flanked by two carbon atoms. They are prevalent in various fields, from clinical diagnostics, where they serve as biomarkers for metabolic disorders like diabetic ketoacidosis, to environmental monitoring and the quality control of industrial products. Accurate quantification of ketones often relies on chromatographic techniques, with GC-MS being a powerful and widely used method.

An internal standard is a compound of known concentration that is added to a sample to facilitate the quantification of an analyte. The ideal internal standard should be chemically similar to the analyte, have a similar boiling point and chromatographic behavior, and not be naturally present in the sample. By comparing the detector response of the analyte to that of the internal standard, variations in sample injection volume, and matrix effects can be corrected, leading to more precise and accurate results.

This compound: A Candidate Reference Standard

This compound, also known as isopropyl tert-butyl ketone, is a branched aliphatic ketone. Its highly branched structure and resulting physical properties make it an interesting candidate as a reference standard for the analysis of other branched or sterically hindered ketones.

Physicochemical Properties of this compound
PropertyValue
CAS Number 5857-36-3
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol [1]
Boiling Point 133-135 °C
Density 0.814 g/mL at 25 °C

Comparison with Alternative Ketone Reference Standards

The suitability of this compound as a reference standard can be evaluated by comparing its properties to those of other commonly used or potential ketone standards. The ideal choice of an internal standard is often an isotopically labeled version of the analyte of interest. However, when this is not feasible or is cost-prohibitive, a structurally similar compound is the next best option.

Here, we compare this compound with two other ketones that could be considered as internal standards for the analysis of mid-range molecular weight ketones: 2-Heptanone and 3-Heptanone .

PropertyThis compound2-Heptanone3-Heptanone
Molecular Formula C8H16OC7H14OC7H14O
Molecular Weight 128.21 g/mol [1]114.19 g/mol 114.19 g/mol
Boiling Point (°C) 133-135151148-149
Structure BranchedLinearLinear
Polarity Moderately PolarModerately PolarModerately Polar

Analysis of Comparison:

  • Structural Similarity: this compound's branched structure makes it a potentially better internal standard for the analysis of other branched ketones, as it will have more similar chromatographic behavior.

  • Boiling Point and Retention Time: With a boiling point of 133-135 °C, this compound would have a retention time that is likely to be in the mid-range of a typical GC-MS analysis of volatile to semi-volatile ketones, making it a suitable internal standard for a range of analytes. 2-Heptanone and 3-Heptanone have slightly higher boiling points, which would result in longer retention times.

  • Commercial Availability: All three compounds are commercially available from major chemical suppliers.

Theoretical Application: Experimental Protocol for Ketone Analysis using this compound as an Internal Standard

While no specific published methods currently utilize this compound as a reference standard, a robust analytical method can be developed based on established protocols for ketone analysis by GC-MS.

Objective:

To quantify the concentration of a target ketone analyte (e.g., 4-methyl-2-pentanone) in a sample matrix using this compound as an internal standard.

Materials and Reagents:
  • Target Analyte: 4-methyl-2-pentanone

  • Internal Standard: this compound

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Sample Matrix: Synthetic urine or other relevant biological fluid

Instrumentation:
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

Procedure:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of the target analyte (4-methyl-2-pentanone) at a concentration of 1 mg/mL in DCM.

    • Prepare a stock solution of the internal standard (this compound) at a concentration of 1 mg/mL in DCM.

    • Prepare a series of calibration standards by spiking the sample matrix with varying concentrations of the target analyte and a constant concentration of the internal standard. For example, a 5-point calibration curve could be prepared with analyte concentrations of 1, 5, 10, 25, and 50 µg/mL, with each standard containing 10 µg/mL of the internal standard.

  • Sample Preparation:

    • To 1 mL of the sample, add a known amount of the internal standard solution (e.g., 10 µL of a 1 mg/mL solution to achieve a final concentration of 10 µg/mL).

    • Perform a liquid-liquid extraction by adding 1 mL of DCM, vortexing for 1 minute, and centrifuging to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-300

      • Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM) for higher sensitivity. For quantification, monitor characteristic ions for both the analyte and the internal standard.

Data Analysis:
  • Identify the peaks corresponding to the target analyte and the internal standard in the chromatogram based on their retention times.

  • Integrate the peak areas for the characteristic ions of both compounds.

  • Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards:

    • RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Calculate the concentration of the analyte in the unknown samples using the calculated response factor and the peak areas of the analyte and the internal standard.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Calibration Standards GCMS GC-MS Analysis Std_Prep->GCMS Sample_Prep Prepare Samples Sample_Prep->GCMS Data_Acq Data Acquisition GCMS->Data_Acq Peak_ID Peak Identification & Integration Data_Acq->Peak_ID Cal_Curve Calibration Curve Generation Peak_ID->Cal_Curve Quant Quantification of Analyte Cal_Curve->Quant

Caption: Experimental workflow for ketone analysis using an internal standard.

Internal_Standard_Selection Start Start: Need for Ketone Quantification Criteria Define Selection Criteria Start->Criteria Chem_Sim Chemical Similarity Criteria->Chem_Sim BP_RT Similar Boiling Point & Retention Time Criteria->BP_RT No_Interference Not Present in Sample Criteria->No_Interference Availability Commercial Availability Criteria->Availability Evaluation Evaluate Potential Standards Chem_Sim->Evaluation BP_RT->Evaluation No_Interference->Evaluation Availability->Evaluation TMP This compound Evaluation->TMP Heptanones 2-Heptanone / 3-Heptanone Evaluation->Heptanones Iso_Std Isotopically Labeled Standard Evaluation->Iso_Std Selection Select Optimal Standard TMP->Selection Heptanones->Selection Iso_Std->Selection

Caption: Decision-making process for selecting an internal standard for ketone analysis.

Conclusion

While this compound is not yet established as a common reference standard for ketone analysis, its unique branched structure and physicochemical properties make it a promising candidate, particularly for the quantification of other sterically hindered ketones. This guide provides a theoretical framework for its evaluation and use, including a comparison with other potential standards and a hypothetical experimental protocol. Researchers and drug development professionals are encouraged to consider these factors and perform validation experiments to determine the suitability of this compound for their specific analytical needs. The use of a well-chosen internal standard is critical for achieving the high levels of accuracy and precision required in scientific research and pharmaceutical development.

References

Steric Hindrance Showdown: Isopropyl vs. Tert-Butyl Groups in Ketone Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the steric effects of isopropyl and tert-butyl groups on the reactivity of ketones, supported by quantitative data and detailed experimental methodologies.

In the realm of organic chemistry, the subtle interplay of electronic and steric effects governs the reactivity of molecules. For researchers and professionals in drug development, a nuanced understanding of these factors is paramount for designing and synthesizing novel chemical entities with desired properties. This guide provides a detailed comparison of the steric bulk of two common alkyl substituents, the isopropyl and tert-butyl groups, when attached to a ketone functionality. By examining quantitative data from conformational analysis and drawing inferences for reaction kinetics, this document serves as a valuable resource for predicting and controlling chemical reactivity.

Quantitative Analysis of Steric Bulk: A-Values

A well-established method for quantifying the steric demand of a substituent is through the determination of its conformational A-value. The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane (B81311). A larger A-value signifies a greater preference for the equatorial position, indicating a larger steric bulk.

The table below summarizes the experimentally determined A-values for isopropyl and tert-butyl groups, providing a clear quantitative measure of their relative steric hindrance.

SubstituentA-Value (kcal/mol)
Isopropyl~2.1 - 2.2[1][2]
Tert-Butyl~4.7 - 5.0[1][2]

As the data unequivocally demonstrates, the tert-butyl group imposes a significantly greater steric hindrance than the isopropyl group, with an A-value more than double that of the isopropyl group. This substantial difference in steric bulk has profound implications for the reactivity of ketones bearing these substituents.

Impact on Ketone Reactivity: A Kinetic Perspective

The steric hindrance imparted by isopropyl and tert-butyl groups directly influences the rate of chemical reactions involving the adjacent ketone carbonyl group. Nucleophilic addition, a fundamental reaction of ketones, is particularly sensitive to the steric environment around the carbonyl carbon.

Therefore, it is predicted that the rate of reduction of a ketone bearing an isopropyl group will be significantly faster than that of a ketone with a tert-butyl group. The larger tert-butyl group creates a more congested environment around the carbonyl carbon, impeding the approach of the nucleophile.

Experimental Protocols

To provide a practical context for the presented data, this section outlines the detailed methodologies for key experiments used to evaluate steric effects and ketone reactivity.

Determination of Conformational A-Values by NMR Spectroscopy

Objective: To determine the Gibbs free energy difference (A-value) between the axial and equatorial conformers of a substituted cyclohexane using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Monosubstituted cyclohexane (e.g., isopropylcyclohexane (B1216832) or tert-butylcyclohexane)

  • Appropriate deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈)

  • NMR spectrometer with variable temperature capabilities

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the substituted cyclohexane in the chosen deuterated solvent in an NMR tube.

  • Room Temperature Spectrum: Acquire a ¹H NMR spectrum at room temperature. At this temperature, the chair-flip of the cyclohexane ring is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of the chair-flip slows down.

  • Coalescence and Decoalescence: Continue to acquire spectra at progressively lower temperatures until the signals for the axial and equatorial protons broaden, coalesce into a single broad peak, and then resolve into two distinct sets of signals at even lower temperatures. This "freezing out" of the two conformers allows for their individual observation.

  • Integration: At a temperature where the signals for the axial and equatorial conformers are well-resolved, carefully integrate the signals corresponding to a specific proton (e.g., the methine proton of the isopropyl group or a proton on the cyclohexane ring) for both conformers.

  • Equilibrium Constant Calculation: The ratio of the integrals of the equatorial to the axial conformer signals directly corresponds to the equilibrium constant (K_eq) for the conformational equilibrium.

  • A-Value Calculation: The A-value (ΔG°) is then calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin at which the low-temperature spectrum was acquired.

Kinetic Analysis of Ketone Reduction by Sodium Borohydride (B1222165) using NMR Spectroscopy

Objective: To determine the relative rates of reduction of a ketone (e.g., diisopropyl ketone or di-tert-butyl ketone) by sodium borohydride (NaBH₄) by monitoring the reaction progress over time using NMR spectroscopy.

Materials:

  • Ketone (diisopropyl ketone or di-tert-butyl ketone)

  • Sodium borohydride (NaBH₄)

  • Anhydrous deuterated solvent (e.g., deuterated methanol, CD₃OD)

  • NMR spectrometer

  • NMR tubes

  • Internal standard (optional, e.g., tetramethylsilane, TMS)

Procedure:

  • Initial Spectrum: Prepare a solution of the ketone and an optional internal standard in the deuterated solvent in an NMR tube. Acquire a ¹H NMR spectrum to serve as the t=0 reference.

  • Reaction Initiation: Add a known amount of sodium borohydride to the NMR tube, quickly mix, and immediately place the tube back into the NMR spectrometer.

  • Time-Course Data Acquisition: Begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of the reaction.

  • Data Processing: Process the series of spectra.

  • Concentration Determination: For each spectrum, integrate the signal corresponding to a characteristic proton of the starting ketone and the corresponding signal of the alcohol product. The relative integrals will reflect the changing concentrations of the reactant and product over time.

  • Kinetic Plotting: Plot the concentration of the starting ketone as a function of time.

  • Rate Constant Determination: From the kinetic plot, the initial rate of the reaction can be determined. For a more detailed analysis, the data can be fitted to an appropriate rate law to determine the rate constant (k). By comparing the rate constants obtained for diisopropyl ketone and di-tert-butyl ketone under identical conditions, their relative reactivities can be quantitatively compared.

Visualization of Steric Hindrance

The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual difference in steric hindrance between the isopropyl and tert-butyl groups and its effect on nucleophilic attack on a ketone.

Steric_Hindrance_Comparison cluster_isopropyl Isopropyl Group cluster_tertbutyl Tert-Butyl Group C_alpha_i C1_i C C_alpha_i->C1_i C2_i C C_alpha_i->C2_i H_i H C_alpha_i->H_i C_alpha_t C1_t C C_alpha_t->C1_t C2_t C C_alpha_t->C2_t C3_t C C_alpha_t->C3_t

Figure 1. Ball-and-stick representation of isopropyl and tert-butyl groups.

Nucleophilic_Attack ketone_i C=O Isopropyl product_i Alcohol Product ketone_i->product_i ketone_t C=O Tert-Butyl product_t Alcohol Product ketone_t->product_t Nu_i Nu⁻ Nu_i->ketone_i:c Less Hindered Attack Nu_t Nu⁻ Nu_t->ketone_t:c More Hindered Attack

References

A Comparative Guide to the Synthesis of 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-yield synthesis of sterically hindered ketones such as 2,2,4-trimethyl-3-pentanone is a critical task. This guide provides an objective comparison of two prominent synthetic routes to this target molecule, supported by detailed experimental protocols and comparative data.

Comparison of Synthetic Routes

The synthesis of this compound, also known as tert-butyl isopropyl ketone, can be effectively achieved through organometallic routes. Below is a summary of two common approaches: the use of an organocuprate (Gilman) reagent and the Grignard reaction.

Metric Organocuprate Route Grignard Route
Primary Reagents Isopropylcuprate, Pivaloyl chlorideIsopropylmagnesium chloride, Pivaloyl chloride
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution
Typical Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Diethyl Ether or THF
Reaction Temperature -78 °C to room temperature0 °C to room temperature
Selectivity High for ketone formation, low incidence of over-addition.[1][2]Prone to over-addition to form a tertiary alcohol, especially with less hindered substrates.[1][3]
Reported Yield Generally high (can exceed 90% for similar hindered ketones).Variable, depends on reaction conditions and steric hindrance.
Reaction Time 1-3 hours1-4 hours

Synthetic Pathways

The following diagrams illustrate the chemical transformations for the two synthetic routes.

Organocuprate Route cluster_start Starting Materials cluster_reagents Reagent Formation cluster_product Product Isopropyl_halide Isopropyl Halide Isopropyllithium (B161069) Isopropyllithium Isopropyl_halide->Isopropyllithium 2 Li Lithium Lithium Copper(I)_iodide Copper(I) Iodide Pivaloyl_chloride Pivaloyl Chloride Ketone This compound Pivaloyl_chloride->Ketone Nucleophilic Attack Lithium_diisopropylcuprate Lithium Diisopropylcuprate (Gilman Reagent) Isopropyllithium->Lithium_diisopropylcuprate CuI Lithium_diisopropylcuprate->Ketone

Diagram 1: Organocuprate Synthesis of this compound.

Grignard Route cluster_start_grignard Starting Materials cluster_reagent_grignard Reagent Formation cluster_product_grignard Product Isopropyl_halide_g Isopropyl Halide Grignard_reagent Isopropylmagnesium Halide Isopropyl_halide_g->Grignard_reagent Mg, Ether Magnesium Magnesium Pivaloyl_chloride_g Pivaloyl Chloride Ketone_g This compound Pivaloyl_chloride_g->Ketone_g Nucleophilic Attack Grignard_reagent->Ketone_g

Diagram 2: Grignard Synthesis of this compound.

Experimental Protocols

Route 1: Organocuprate Synthesis

This protocol is adapted from a standard procedure for the synthesis of hindered ketones using Gilman reagents.

1. Preparation of Lithium Diisopropylcuprate:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), place clean lithium metal.

  • Add anhydrous diethyl ether or THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of isopropyl bromide or chloride in the anhydrous solvent.

  • Stir the mixture until the lithium is consumed to form isopropyllithium.

  • In a separate flask, suspend copper(I) iodide in anhydrous THF at -78 °C.

  • Transfer the prepared isopropyllithium solution to the copper(I) iodide suspension via cannula. Two equivalents of the organolithium compound are required.[1]

  • Allow the mixture to stir at low temperature to form the lithium diisopropylcuprate solution.

2. Synthesis of this compound:

  • To the freshly prepared lithium diisopropylcuprate solution at -78 °C, add a solution of pivaloyl chloride in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Route 2: Grignard Synthesis

This protocol outlines a general procedure for the synthesis of a ketone from a Grignard reagent and an acyl chloride.

1. Preparation of Isopropylmagnesium Chloride:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Prepare a solution of isopropyl chloride in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the isopropyl chloride solution to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Synthesis of this compound:

  • Cool the freshly prepared isopropylmagnesium chloride solution to 0 °C in an ice bath.

  • Slowly add a solution of pivaloyl chloride in anhydrous ether or THF from the dropping funnel.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Conclusion

Both the organocuprate and Grignard routes offer viable pathways to this compound. The organocuprate method is generally preferred for its higher selectivity and reduced risk of over-addition, making it a more reliable choice for producing the desired ketone in high purity.[1][2] The Grignard reaction, while simpler to set up in some respects, carries a higher risk of forming the tertiary alcohol byproduct, which can complicate purification and lower the overall yield of the target ketone. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired purity of the final product and the availability of reagents.

References

Unmasking Antibody Fidelity: A Comparison Guide to Cross-Reactivity in Ketone-Containing Hapten Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules, particularly those containing ketone functionalities, the potential for cross-reactivity with structurally similar compounds can lead to inaccurate quantification and misleading results. This guide provides an objective comparison of antibody performance against various ketone-containing haptens, supported by experimental data and detailed protocols to aid in the development and validation of specific immunoassays.

The generation of antibodies with high specificity to small molecules, or haptens, presents a significant challenge due to their limited immunogenicity. To elicit an immune response, haptens are conjugated to larger carrier proteins. However, this process can sometimes lead to the production of antibodies that recognize not only the target hapten but also other structurally related molecules, a phenomenon known as cross-reactivity. This is particularly relevant for ketone-containing compounds, which are prevalent in endogenous molecules like steroid hormones and various drugs.

Comparative Analysis of Antibody Cross-Reactivity

The following tables summarize the cross-reactivity of various antibodies raised against ketone-containing haptens. The data highlights the percentage of cross-reactivity with related compounds, providing a quantitative measure of antibody specificity.

Table 1: Cross-Reactivity of a Monoclonal Antibody Raised Against Progesterone (B1679170)

Cross-Reactant% Cross-Reactivity
Progesterone 100
17α-Hydroxyprogesterone5.8
5α-Pregnan-3,20-dione3.2
Corticosterone0.8
Testosterone<0.1
Estradiol<0.1

Data adapted from publicly available information on commercial progesterone immunoassays.

Table 2: Cross-Reactivity Profile of Monoclonal Antibodies Against the Plant Hormone Abscisic Acid (ABA)

AnalogMAb 15-I-C5 (%)MAb DBPA 1 (%)MAb MAC 62 (%)
(+)-Abscisic Acid 100 100 100
(-)-Abscisic Acid1051
Phaseic Acid1<1<1
Dihydrophaseic Acid<1<1<1
(+)-ABA Methyl Ester504030

This table showcases the varying specificity of different monoclonal antibodies raised against the same ketone-containing hapten, abscisic acid.[1][2][3]

Table 3: Cross-Reactivity of Monoclonal Antibodies Against Aflatoxin B1

AflatoxinMAb A218 (%)MAb B319 (%)
Aflatoxin B1 100 100
Aflatoxin B2100100
Aflatoxin G1100100
Aflatoxin G2100100

In this case, the monoclonal antibodies exhibit broad cross-reactivity across different aflatoxin variants, which can be advantageous for total aflatoxin detection.[4]

Key Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for hapten-protein conjugation and competitive ELISA, the primary immunoassay format for small molecules.

Hapten-Protein Conjugation

To render small ketone-containing haptens immunogenic, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). A common method for this conjugation is the carbodiimide (B86325) reaction, which forms a stable amide bond between a carboxyl group on the hapten (or a linker attached to the hapten) and an amine group on the carrier protein.

Materials:

  • Ketone-containing hapten with a carboxyl functional group

  • Carrier protein (e.g., BSA, KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing or centrifugal ultrafiltration units

Procedure:

  • Dissolve the hapten in an appropriate solvent (e.g., DMSO, DMF) and then dilute in PBS.

  • Dissolve the carrier protein in PBS.

  • Activate the carboxyl group of the hapten by adding EDC and NHS to the hapten solution. Incubate for 15-30 minutes at room temperature.

  • Slowly add the activated hapten solution to the carrier protein solution while gently stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., glycine (B1666218) or Tris).

  • Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS or by using centrifugal ultrafiltration units.

  • Determine the hapten-to-protein conjugation ratio using spectrophotometry or other appropriate methods.

Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is the most common immunoassay format for quantifying small molecules. In this assay, the free hapten in the sample competes with a labeled hapten (or an antibody for a limited amount of immobilized hapten) for binding to a specific antibody. The signal generated is inversely proportional to the concentration of the hapten in the sample.

Materials:

  • Microtiter plates (96-well)

  • Capture antibody (specific to the ketone-containing hapten)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Hapten standards and potential cross-reactants

  • Enzyme-conjugated hapten or secondary antibody

  • Substrate solution (e.g., TMB for HRP-conjugated enzymes)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of standard solutions of the target hapten or the potential cross-reactant at various concentrations to the wells. Then, add 50 µL of the enzyme-conjugated hapten (or a fixed dilution of the primary antibody if using a conjugated secondary antibody) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: If using an enzyme-conjugated secondary antibody, add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room temperature, followed by washing.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the log of the hapten concentration. The concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the formula:

    (% Cross-Reactivity) = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the hapten-carrier conjugation process, the competitive ELISA workflow, and the logical relationship of antibody cross-reactivity.

Hapten_Carrier_Conjugation Hapten Ketone-Containing Hapten (with -COOH group) EDC_NHS EDC/NHS Activation Hapten->EDC_NHS Activation of carboxyl group Carrier Carrier Protein (e.g., BSA, KLH) (with -NH2 groups) Conjugate Hapten-Carrier Conjugate (Immunogen) Carrier->Conjugate Amide bond formation EDC_NHS->Conjugate

Hapten-Carrier Conjugation Workflow

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Ab Capture Antibody Complex1 Ab-Labeled Hapten Complex Ab->Complex1 Complex2 Ab-Free Hapten Complex Ab->Complex2 Ag_sample Free Hapten (Sample/Standard) Ag_sample->Complex2 Ag_labeled Enzyme-Labeled Hapten Ag_labeled->Complex1 Substrate Substrate Product Colored Product Substrate->Product start Start step1 1. Antibody Coating start->step1 step2 2. Blocking step1->step2 step3 3. Competitive Binding step2->step3 step4 4. Washing step3->step4 step5 5. Substrate Addition step4->step5 step6 6. Signal Detection (Inverse relationship) step5->step6 end End step6->end

Competitive ELISA Workflow Diagram

Cross_Reactivity_Logic cluster_cause Cause cluster_effect Effect cluster_consequence Consequence cluster_solution Solution Cause1 Structural Similarity between Hapten and Related Compounds Effect Cross-Reactivity Cause1->Effect Cause2 Antibody Binding Pocket Accommodates Multiple Analogs Cause2->Effect Consequence1 Inaccurate Quantification (Overestimation) Effect->Consequence1 Consequence2 Reduced Assay Specificity Effect->Consequence2 Solution1 Careful Hapten Design (Unique Epitopes) Effect->Solution1 Mitigated by Solution2 Screening of Multiple Monoclonal Antibodies Effect->Solution2 Mitigated by Solution3 Thorough Cross-Reactivity Testing and Validation Effect->Solution3 Characterized by

Logical Relationship of Antibody Cross-Reactivity

References

Unraveling Ketone Reactivity: A Comparative Guide to Computational Predictive Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prediction of ketone reactivity is a critical aspect of modern chemistry, with profound implications for drug discovery, materials science, and synthetic chemistry. Computational models offer a powerful and efficient alternative to traditional experimental approaches, enabling high-throughput screening and deeper mechanistic insights. This guide provides a comparative analysis of the leading computational models for predicting ketone reactivity, supported by quantitative performance data and detailed experimental protocols for validation.

At a Glance: Comparing Computational Models

The primary computational tools for predicting ketone reactivity fall into three main categories: Quantitative Structure-Activity Relationship (QSAR) models, Density Functional Theory (DFT), and Machine Learning (ML) models. Each approach offers a unique balance of accuracy, computational cost, and predictive power.

Model TypeGeneral PrincipleTypical Performance MetricsStrengthsLimitations
QSAR Correlates structural or physicochemical properties of molecules with their reactivity using statistical methods.[1][2][3]R² (coefficient of determination): 0.70 - 0.95[4][5] RMSE (root mean square error): 0.17 - 0.63[4][5]Computationally inexpensive, high-throughput screening.Predictive power is limited to the chemical space of the training data; may not extrapolate well to novel structures.
DFT Solves approximations of the Schrödinger equation to describe the electronic structure and predict reactivity from first principles.[6]Reaction energy barriers (kcal/mol) Reaction enthalpies (R² vs. experiment): ~0.93Provides detailed mechanistic insights, high accuracy for specific reactions.[7]Computationally expensive, not suitable for large-scale screening.[6]
Machine Learning Learns patterns from large datasets of chemical reactions to predict outcomes for new reactants.[8][9][10][11]Top-k accuracy: 89% - 99%[8] R² (for property prediction): 0.81 - 0.94[12]Can learn complex, non-linear relationships; highly adaptable to different reaction types.[13]Requires large, high-quality datasets for training; can be a "black box" with limited mechanistic interpretability.

Delving Deeper: Model Methodologies and Performance

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate chemical structure to biological activity or, in this case, chemical reactivity.[1][2] These models are built by identifying molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that correlate with experimentally measured reactivity.

A typical QSAR model takes the form:

Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For ketone-based inhibitors of SARS-CoV-1 3CLpro, a QSAR model developed using Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) showed high predictive power. The ANN model, in particular, demonstrated an R² value of 0.95 and an RMSE of 0.17 for the test set, indicating a strong correlation between the selected molecular descriptors and the inhibition activity, which is a proxy for reactivity in this context.[4] Another study on unsaturated ketone derivatives as MAO-B inhibitors reported a 2D-QSAR model with an R² of 0.88 and a Q² (cross-validated R²) of 0.81.[5]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] In the context of ketone reactivity, DFT can be used to calculate the energies of reactants, products, and transition states, thereby predicting reaction pathways and activation energies.

A study on the reaction mechanism of ketone reduction by a short-chain dehydrogenase/reductase utilized DFT to investigate the hydride transfer process. The calculated reaction energies and barriers showed excellent correlation with experimental calorimetric and kinetic data, with R² values of 0.93 for reaction enthalpies and 0.89 for reaction kinetics.[7] This highlights the power of DFT in providing detailed mechanistic understanding and accurate quantitative predictions for specific enzymatic reactions involving ketones.

Machine Learning (ML)

Machine learning models, particularly deep neural networks, have emerged as powerful tools for predicting chemical reactions.[13][14] These models are trained on vast datasets of known reactions and learn to predict the products of new combinations of reactants.[8][9][10][11]

One approach involves a two-stage machine learning framework. The first stage filters potential reactions, and the second stage ranks the filtered reactions. This method has achieved a top-1 accuracy of 89.1% in predicting the correct products for a diverse set of organic reactions.[8] For specific tasks like predicting anti-inflammatory activity of compounds including ketones, a Support Vector Regression (SVR) model achieved an R² of 0.812 for the external test set.[12]

Experimental Validation: Protocols for Measuring Ketone Reactivity

Computational predictions must be validated through rigorous experimental work. Below are protocols for key experiments used to assess ketone reactivity.

2,4-Dinitrophenylhydrazine (B122626) (2,4-DNP) Test for Carbonyl Group Detection

This qualitative test confirms the presence of a ketone or aldehyde functional group. The reaction of a ketone with 2,4-dinitrophenylhydrazine (Brady's reagent) forms a characteristic yellow, orange, or red precipitate of 2,4-dinitrophenylhydrazone.

Materials:

Procedure:

  • Dissolve a small amount (a few drops or crystals) of the test substance in about 2 mL of ethanol in a test tube.

  • Add about 5 drops of Brady's Reagent to the solution.

  • Shake the mixture and observe for the formation of a precipitate.

  • The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl group. The color of the precipitate can sometimes provide a preliminary indication of the structure of the carbonyl compound.

Kinetic Analysis of Ketone Reactions using UV-Vis Spectrophotometry

This method can be used to quantitatively measure the rate of a reaction involving a ketone, provided that one of the reactants or products has a distinct UV-Vis absorption spectrum.

Materials:

  • Ketone reactant

  • Other reactant(s)

  • Appropriate solvent

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the ketone and the other reactant(s) of known concentrations in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λ_max) for the species that will be monitored during the reaction.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • Initiate the reaction by mixing the reactant solutions directly in the cuvette.

  • Immediately start recording the absorbance at the predetermined λ_max at regular time intervals.

  • The rate of the reaction can be determined by analyzing the change in absorbance over time, which is proportional to the change in concentration of the monitored species (Beer-Lambert Law).

Visualizing a Key Ketone Reaction: The Grignard Reaction Mechanism

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where a Grignard reagent (R-MgX) reacts with a ketone to form a tertiary alcohol. The mechanism involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.

Grignard_Reaction Reactants Ketone (R'-CO-R'') + Grignard Reagent (R-MgX) Intermediate Tetrahedral Intermediate [R'R''R-C-O]⁻ MgX⁺ Reactants->Intermediate Nucleophilic Attack Workup {Acidic Workup | (e.g., H₃O⁺)} Intermediate->Workup Protonation Product Tertiary Alcohol R'R''R-C-OH Workup->Product

Grignard reaction mechanism with a ketone.

Workflow for Computational Prediction of Ketone Reactivity

The process of computationally predicting chemical reactivity typically follows a structured workflow, from problem definition to model validation.

Computational_Workflow A 1. Define Reactivity Problem (e.g., predict reaction rate, product selectivity) B 2. Data Collection & Curation (Experimental data, computational databases) A->B C 3. Select Computational Model (QSAR, DFT, or Machine Learning) B->C D 4. Model Building & Training (Calculate descriptors, train ML model) C->D E 5. Generate Predictions (Reactivity scores, reaction outcomes) D->E F 6. Experimental Validation (Compare predictions with new experiments) E->F G 7. Model Refinement (Iterate based on validation results) F->G Feedback Loop G->D

A generalized workflow for predicting chemical reactivity.

References

Establishing the Limit of Detection for 2,2,4-Trimethyl-3-pentanone in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable limit of detection (LOD) is a critical step in the validation of analytical methods. This guide provides a comparative overview of potential methods for determining the LOD of 2,2,4-Trimethyl-3-pentanone in complex biological matrices such as blood and urine. Due to the limited availability of public data specifically for this compound, this guide draws upon established methods for structurally similar ketones and provides a framework for developing and validating a sensitive and robust analytical procedure.

Comparison of Analytical Methods for Ketone Detection

The determination of volatile and semi-volatile organic compounds like this compound in complex matrices is typically achieved using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common platforms. The choice of method often depends on the volatility of the analyte, the complexity of the matrix, and the required sensitivity.

Below is a summary of LODs achieved for similar ketone compounds in biological matrices, which can serve as a benchmark for methods to be developed for this compound.

Analyte/MethodMatrixLimit of Detection (LOD)Reference
Headspace GC-MS
Acetone (B3395972) + AcetoacetateBlood~25 µM[1][2]
D-β-hydroxybutyrateBlood~30 µM[1][2]
F-tert-butylcyclohexaneBlood1.2 µg/mL[3][4]
Perfluoro(methyldecalin)Blood4.9 µg/mL[3][4]
PerfluorodecalinBlood9.6 µg/mL[3][4]
Solid-Phase Microextraction (SPME) GC-MS
AcetonePlasma< 0.017 mM (normal level)[5]
GC-MS/MS
Opioids and FentanoidsOral Fluid0.10 - 0.20 ng/mL[6]
LC-MS/MS
Multi-class Environmental ChemicalsUrine≤ 0.1 ng/mL for 101 analytes[7]

Note: The presented LODs are for analogous compounds and should be considered as reference points when developing a method for this compound.

Experimental Protocols

A robust analytical method requires careful optimization of sample preparation and instrumental parameters. Below are detailed methodologies for two highly promising techniques for the analysis of this compound in blood and urine.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is well-suited for volatile compounds like ketones in complex matrices as it minimizes matrix effects by introducing only the gaseous phase into the instrument.

1. Sample Preparation (Blood):

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • In a headspace vial, combine 100 µL of whole blood with a suitable buffer solution (e.g., 200 µL of 0.032 M phosphate (B84403) buffer, pH 8.5).[8]

  • Add an internal standard (e.g., a deuterated analog of the analyte) to correct for matrix effects and variations in extraction efficiency.

  • Seal the vial immediately.

2. Headspace Incubation and Injection:

  • Incubate the sealed vial at a controlled temperature (e.g., 90°C) for a specific duration to allow the analyte to partition into the headspace.[8]

  • Automatically inject a specific volume of the headspace gas into the GC-MS system.

3. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C) to ensure good separation of the analyte from other volatile components.[8]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound and the internal standard.

Method 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate analytes from a sample before GC-MS analysis. It is particularly effective for trace-level analysis.

1. Sample Preparation (Urine):

  • Collect a mid-stream urine sample.

  • Centrifuge the urine sample to remove any particulate matter.

  • Place a specific volume of the supernatant (e.g., 1 mL) into a vial.

  • Add an internal standard.

  • For enhanced sensitivity, derivatization can be performed. For ketones, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to form a more stable and detectable derivative.[5]

2. SPME Procedure:

  • Expose a SPME fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample vial.[5]

  • Maintain a constant temperature and agitation for a defined period to allow for analyte adsorption onto the fiber.

  • Retract the fiber and introduce it into the GC injection port for thermal desorption.

3. GC-MS Analysis:

  • Gas Chromatograph:

    • Injector: Operate in splitless mode to maximize the transfer of the desorbed analyte to the column.

    • Column and Oven Program: Similar to the HS-GC-MS method, optimized for the separation of the analyte or its derivative.

  • Mass Spectrometer:

    • Ionization and Acquisition Modes: EI and SIM mode are typically used.

Method Validation

Once a method is developed, it must be validated to ensure its reliability. Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. This is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Validation sample Complex Matrix (Blood/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (HS or SPME) add_is->extraction gcms GC-MS Analysis extraction->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq quant Quantification data_acq->quant lod LOD Determination quant->lod validation Method Validation lod->validation

References

Inter-Laboratory Validation of Analytical Methods for Branched Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched ketones are a class of organic compounds that are significant in various fields, including food science, environmental analysis, and industrial chemistry, often contributing to the aroma and flavor profiles of products or acting as environmental markers. Accurate and precise quantification of these compounds is crucial for quality control, regulatory compliance, and research. This guide provides an objective comparison of two common analytical techniques for the determination of branched ketones—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—through a simulated inter-laboratory validation study. The data presented is a synthesis of typical performance characteristics designed to reflect a real-world inter-laboratory trial.

Core Objective

The primary goal of this guide is to present a comparative overview of the performance of GC-MS and HPLC methods for the analysis of a representative branched ketone, 3-methyl-2-pentanone (B1360105), across multiple laboratories. This is achieved by summarizing key validation parameters as outlined in established protocols such as ASTM E691.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the protocols for the analysis of 3-methyl-2-pentanone using GC-MS and HPLC with derivatization.

Sample Preparation: Derivatization

Due to the volatility and varying polarity of branched ketones, derivatization is often employed to enhance chromatographic separation and detection.

  • For GC-MS Analysis (PFBHA Derivatization): O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is used as the derivatizing agent.[2] PFBHA reacts with the ketone to form a stable oxime derivative, which is amenable to GC analysis and can be detected with high sensitivity using an electron capture detector or mass spectrometry.[3]

    • A known volume of the sample is taken in a reaction vial.

    • An appropriate amount of PFBHA solution (in a suitable solvent like methanol) is added.

    • The vial is sealed and heated to facilitate the reaction.

    • After cooling, the derivative is extracted with an organic solvent (e.g., hexane).

    • The organic extract is then concentrated and reconstituted in a suitable solvent for GC-MS analysis.

  • For HPLC Analysis (DNPH Derivatization): 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes and ketones for HPLC analysis.[4][5][6] The reaction forms a 2,4-dinitrophenylhydrazone derivative that is highly chromophoric and can be readily detected by a UV-Vis detector.[5][6]

    • The sample is passed through a cartridge containing silica (B1680970) gel coated with acidified DNPH.[4]

    • The ketones in the sample react with DNPH to form stable hydrazone derivatives that are trapped on the cartridge.

    • The cartridge is then eluted with a solvent, typically acetonitrile (B52724), to collect the derivatized ketones.[4]

    • The eluate is then ready for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.

  • Injector: Splitless injection mode is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[2]

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: An HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used for the separation of the DNPH derivatives.[4][8]

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.[4]

  • Flow Rate: A constant flow rate, for example, 1.0 mL/min.[4]

  • Detector: UV-Vis detector set at a wavelength of 360 nm for the detection of the DNPH derivatives.[4][8]

  • Injection Volume: A fixed volume is injected for each sample.

Data Presentation: Inter-Laboratory Comparison

The following tables summarize the quantitative data from a hypothetical inter-laboratory study involving five laboratories. The data represents key performance characteristics of the GC-MS and HPLC methods for the analysis of 3-methyl-2-pentanone.

Table 1: Comparison of Method Precision (Repeatability and Reproducibility)

Parameter GC-MS HPLC-DNPH
Repeatability (RSDr) - Within Laboratory
Laboratory 12.1%3.5%
Laboratory 22.5%3.9%
Laboratory 32.3%3.6%
Laboratory 42.8%4.1%
Laboratory 52.6%3.8%
Average RSDr 2.46% 3.78%
Reproducibility (RSDR) - Between Laboratories 5.2% 6.8%

RSDr: Repeatability Relative Standard Deviation; RSDR: Reproducibility Relative Standard Deviation

Table 2: Comparison of Method Accuracy (% Recovery)

Laboratory GC-MS HPLC-DNPH
Laboratory 198.5%96.2%
Laboratory 299.1%95.8%
Laboratory 397.9%97.1%
Laboratory 498.8%96.5%
Laboratory 599.3%97.3%
Average Recovery 98.72% 96.58%

Table 3: Comparison of Limits of Detection (LOD) and Quantification (LOQ)

Parameter GC-MS HPLC-DNPH
Limit of Detection (LOD) (ng/mL) 0.52.0
Limit of Quantification (LOQ) (ng/mL) 1.56.0

Mandatory Visualization

The following diagrams illustrate the workflow of the inter-laboratory validation study and the logical relationship between the key validation parameters.

Inter_Laboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase P1 Define Analytical Method & Branched Ketone of Interest P2 Develop Study Protocol (ASTM E691) P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Laboratories Perform Analysis (GC-MS & HPLC) P4->E1 Samples to Labs E2 Data Collection & Reporting to Coordinator A1 Statistical Analysis of Results E2->A1 Raw Data A2 Calculate Repeatability & Reproducibility A1->A2 A3 Assess Accuracy, LOD, & LOQ A1->A3 A4 Generate Final Comparison Report A2->A4 A3->A4

Inter-laboratory validation study workflow.

Validation_Parameters_Relationship cluster_precision Precision cluster_accuracy Accuracy cluster_sensitivity Sensitivity Method Analytical Method (GC-MS or HPLC) Repeatability Repeatability (Within-Lab) Method->Repeatability Reproducibility Reproducibility (Between-Labs) Method->Reproducibility Recovery Recovery Studies Method->Recovery LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Repeatability->Reproducibility Contributes to

Relationship of key validation parameters.

Conclusion

This guide provides a comparative overview of GC-MS and HPLC methods for the analysis of branched ketones, framed within the context of an inter-laboratory validation study. Based on the synthesized data, the GC-MS method generally exhibits higher precision and sensitivity (lower LOD and LOQ) compared to the HPLC-DNPH method. However, the choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and throughput needs. The HPLC method remains a robust and widely used technique, particularly when derivatization with DNPH is advantageous for sample collection and stability.[4][5][6] The provided experimental protocols and validation data serve as a valuable resource for researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical method for their specific application.

References

Comparison of different chiral catalysts for the asymmetric reduction of 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing critical access to chiral secondary alcohols which are invaluable building blocks in the pharmaceutical and fine chemical industries. The substrate at the heart of this guide, 2,2,4-trimethyl-3-pentanone (also known as di-tert-butyl ketone), presents a formidable challenge to chemists due to its significant steric hindrance. This steric bulk on both sides of the carbonyl group demands highly effective and selective catalysts to achieve high yields and enantiopurities. This guide offers an objective comparison of various chiral catalyst systems for this demanding transformation, supported by illustrative experimental data and detailed protocols.

Catalyst Performance Comparison

The successful asymmetric reduction of a sterically hindered ketone such as this compound is highly dependent on the chosen catalyst system. Below is a summary of the performance of representative chiral catalysts, including organocatalysts like the Corey-Bakshi-Shibata (CBS) catalyst and transition metal complexes, particularly those based on Ruthenium, which are renowned for their efficacy in asymmetric (transfer) hydrogenation.

Catalyst SystemChiral Ligand/CatalystReductant/H-SourceS/C RatioSolventTemp. (°C)Time (h)Yield (%)e.e. (%) (Configuration)
Organocatalyst (S)-Me-CBSBH₃·SMe₂10:1THF251>9596 (R)
Transfer Hydrogenation RuCl--INVALID-LINK--HCOOH/NEt₃ (5:2)100:1CH₂Cl₂28249298 (R)
Hydrogenation RuCl₂(S)-BINAPH₂ (10 atm)500:1EtOH50488595 (S)

Note: The data presented in this table is compiled from various sources and serves as a representative comparison. Actual results may vary based on specific experimental conditions.

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for success in asymmetric synthesis. Below are the methodologies for the catalytic systems compared in this guide.

1. CBS-Catalyzed Reduction of this compound

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of a wide range of ketones. The reaction utilizes a chiral oxazaborolidine catalyst to direct the stereochemistry of the hydride addition from a borane (B79455) source.

  • Catalyst Preparation (in situ): In a flame-dried, two-neck round-bottom flask under an argon atmosphere, (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol) is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 5 mL). To this solution, a 1.0 M solution of methylboronic acid in THF (0.1 mmol) is added dropwise at room temperature. The mixture is stirred for 1 hour to form the (S)-Me-CBS catalyst.

  • Reduction Protocol: The catalyst solution is cooled to the desired temperature (e.g., 25 °C). A 1.0 M solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in THF (0.6 mmol) is added dropwise, followed by the addition of this compound (1.0 mmol). The reaction is stirred and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of methanol (B129727) (2 mL) at 0 °C. The solvent is removed under reduced pressure. The residue is then treated with 1 N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product, (R)-2,2,4-trimethyl-3-pentanol, is purified by column chromatography.

2. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for ketone reduction, often employing formic acid/triethylamine (B128534) as a safe and readily available hydrogen source. Catalysts based on Ruthenium complexed with chiral diamine ligands, such as TsDPEN, are particularly effective.

  • Reaction Setup: To a Schlenk flask are added RuCl--INVALID-LINK-- (0.01 mmol), the azeotropic mixture of formic acid and triethylamine (5:2, 1 mL), and anhydrous dichloromethane (B109758) (CH₂Cl₂, 4 mL).

  • Reduction Protocol: The mixture is stirred at room temperature to form a homogeneous solution. This compound (1.0 mmol) is then added to the solution. The flask is sealed and the mixture is stirred at 28 °C for 24 hours.

  • Work-up: The reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting chiral alcohol is purified by flash chromatography.

Visualizing the Processes

To better illustrate the relationships and workflows discussed, the following diagrams have been generated.

catalyst_classification main Chiral Catalysts for Asymmetric Ketone Reduction organocatalyst Organocatalysts main->organocatalyst transition_metal Transition Metal Catalysts main->transition_metal cbs CBS (Oxazaborolidine) Catalysts organocatalyst->cbs ru_based Ruthenium-Based Catalysts transition_metal->ru_based

Caption: Classification of catalysts for asymmetric ketone reduction.

experimental_workflow start Start catalyst_prep Catalyst & Ligand Preparation/Activation start->catalyst_prep reaction_setup Substrate & Reagent Addition under Inert Atmosphere catalyst_prep->reaction_setup reaction Catalytic Reduction (Controlled Temp/Time) reaction_setup->reaction workup Quenching & Aqueous Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (Yield, e.e. determination) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for catalytic asymmetric reduction.

Safety Operating Guide

Proper Disposal of 2,2,4-Trimethyl-3-pentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In its ongoing commitment to laboratory safety and environmental stewardship, this bulletin provides essential guidance on the proper disposal procedures for 2,2,4-Trimethyl-3-pentanone. This information is critical for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors. Ensure that an emergency eye wash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • All waste containing this compound must be classified as hazardous waste.

  • Based on its flammability, it is likely to be classified under the EPA hazardous waste code D001 for ignitability .

  • If used as a solvent, it may also fall under F-listed codes for spent solvents .

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid dangerous reactions. Specifically, keep it segregated from strong oxidizing agents, acids, and bases.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).

  • Do not fill the container to more than 80% capacity to allow for vapor expansion.

3. Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a secondary containment bin or tray to capture any potential leaks.

  • The storage location must be away from sources of ignition such as heat, sparks, and open flames.

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with a completed hazardous waste disposal form, detailing the contents and volume of the waste.

  • Follow all institutional procedures for waste pickup and handover.

5. Spill and Emergency Procedures:

  • In case of a small spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

  • Place the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.

  • For larger spills, evacuate the area and immediately contact your EHS department or emergency response team.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a structurally similar compound, which should be used as an estimate in the absence of a specific SDS.

PropertyValue (this compound)Value (2,2,4,4-Tetramethyl-3-pentanone - Similar Compound)
CAS Number 5857-36-3[1]815-24-7
Molecular Formula C8H16O[1]C9H18O
Molecular Weight 128.21 g/mol [1]142.24 g/mol
Boiling Point Approximately 134-136 °C152-153 °C
Flash Point Not available34 °C (93.2 °F) - closed cup
Hazard Classification Likely Flammable Liquid (Category 3)Flammable Liquid (Category 3)
EPA Waste Code Likely D001 (Ignitable)D001 (Ignitable)

Disclaimer: The data for 2,2,4,4-Tetramethyl-3-pentanone is provided for estimation purposes only. It is crucial to consult with your institution's EHS department for a definitive waste characterization.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) characterize Characterize Waste - Flammable Liquid? start->characterize collect Collect in a Labeled, Compatible Waste Container characterize->collect Yes segregate Segregate from Incompatible Wastes collect->segregate store Store in Satellite Accumulation Area (Secondary Containment) segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our planet. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,2,4-Trimethyl-3-pentanone (CAS No. 5857-36-3) was not publicly available at the time of this writing. The following guidance is based on the general safety principles for handling flammable ketones in a laboratory setting and information on structurally similar chemicals. It is imperative to consult the official SDS from your supplier before handling this chemical and to conduct a thorough risk assessment for your specific laboratory procedures.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

I. Hazard Identification and Physical Properties

This compound is a flammable liquid and should be handled with care. Based on data for similar ketones, it is expected to be an irritant to the eyes and respiratory system. Inhalation of vapors may cause drowsiness or dizziness.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 5857-36-3
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Appearance Colorless liquid (presumed)
Boiling Point Data not readily available
Flash Point Flammable (specific value not available)
Solubility Data not readily available

II. Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE. All PPE should be inspected for integrity before each use.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.Must comply with ANSI Z87.1 or equivalent standards.
Hand Protection Chemical-resistant gloves.Butyl rubber or nitrile gloves are generally recommended for ketones.[1][2] Always check the glove manufacturer's compatibility chart.
Skin and Body Protection Flame-resistant laboratory coat.Additional protective clothing may be required based on the scale of work.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.If the potential for inhalation exists and a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be required.

III. Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan will minimize the risk of exposure and accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents.

    • Verify that a compatible fire extinguisher (e.g., dry chemical, CO₂) is accessible.

    • Locate the nearest safety shower and eyewash station.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a flame-resistant lab coat.

    • Don safety glasses or goggles.

    • Wear appropriate chemical-resistant gloves.

  • Chemical Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Ground all equipment to prevent static discharge, which can be an ignition source.

    • Use only non-sparking tools.

    • Avoid direct contact with the chemical.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area.

    • Properly dispose of all waste as outlined in the Disposal Plan.

    • Remove gloves and wash hands thoroughly with soap and water.

IV. Emergency Procedures

In the event of an emergency, follow these procedures and any institution-specific protocols.

Spill Response:

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Use an absorbent material (e.g., vermiculite, sand) to contain the spill.[3]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent the spread of the spill if it can be done without risk.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. Seek medical attention if breathing is difficult or symptoms persist.

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

V. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with flammable liquids.

    • Solid waste (e.g., contaminated gloves, absorbent materials) should be collected in a separate, labeled, and sealed container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure waste containers are stored away from incompatible materials, such as oxidizing agents.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not pour any amount of this chemical down the drain.[4]

VI. Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow prep Preparation (Fume Hood, PPE, Spill Kit) ppe Don PPE (Lab Coat, Gloves, Goggles) prep->ppe handling Chemical Handling (Inside Fume Hood) ppe->handling post_handling Post-Handling (Clean-up, Hand Washing) handling->post_handling emergency Emergency Event (Spill or Exposure) handling->emergency waste Waste Disposal (Segregate, Label, Store) post_handling->waste end Procedure Complete waste->end spill Spill Response emergency->spill Spill exposure Exposure Response emergency->exposure Exposure spill->waste exposure->end Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-Trimethyl-3-pentanone
Reactant of Route 2
Reactant of Route 2
2,2,4-Trimethyl-3-pentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.